molecular formula C12H10BrNO2S B1463276 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide CAS No. 88791-39-3

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B1463276
CAS No.: 88791-39-3
M. Wt: 312.18 g/mol
InChI Key: LWPRRZADZDIPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (CAS 88791-39-3) is a high-purity organic compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 g/mol . This chemical belongs to the class of thiophene carboxamides, a group of compounds known for their utility as key synthetic intermediates and bioactive scaffolds in medicinal chemistry research . The structure integrates a brominated thiophene ring, a carboxamide linker, and a 4-methoxyphenyl (anisidine) group, making it a versatile building block for the synthesis of more complex molecules. The bromine atom at the 3-position of the thiophene ring makes it particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of conjugated molecular systems . Researchers utilize this and related compounds in various early-discovery research applications, including the development of potential pharmacological agents. The presence of both the thiophene and methoxyphenyl motifs is common in compounds studied for their biological activities . This product is provided for research purposes as part of collections of unique chemical building blocks. Handling should be conducted with care; please refer to the Safety Data Sheet. This product is labeled with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use, or for personal consumption.

Properties

IUPAC Name

3-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)14-12(15)11-10(13)6-7-17-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPRRZADZDIPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core structure. This class of molecules has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties of thiophene derivatives.[1] The presence of the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, often imparts unique biological activities. This technical guide provides a comprehensive overview of the fundamental properties, a proposed synthesis pathway, and the potential biological significance of this compound, drawing upon data from closely related analogues to infer its characteristics and potential applications in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a research setting.

PropertyValueSource
Chemical Name This compound-
CAS Number 88791-39-3[2]
Molecular Formula C₁₂H₁₀BrNO₂S[2]
Molecular Weight 312.18 g/mol [2]
Appearance White to off-white solid (predicted)-
Melting Point Estimated: 106-108 °C (based on 3-Bromothiophene-2-carboxamide)-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.-

Synthesis and Characterization

Proposed Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the starting materials and the final amide coupling reaction.

Synthesis_Pathway Thiophene Thiophene Tribromothiophene 2,3,5-Tribromothiophene Thiophene->Tribromothiophene Br₂ Bromothiophene 3-Bromothiophene Tribromothiophene->Bromothiophene Debromination Carboxylic_Acid 3-Bromothiophene-2-carboxylic Acid Bromothiophene->Carboxylic_Acid Carboxylation Target_Compound This compound Carboxylic_Acid->Target_Compound Amide Coupling Aniline 4-Methoxyaniline Aniline->Target_Compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling (Representative)

This protocol is a generalized procedure based on standard amide coupling reactions. Optimization of reaction conditions, including the choice of coupling agent, base, and solvent, may be necessary to achieve the best results.

Materials:

  • 3-Bromothiophene-2-carboxylic acid

  • 4-Methoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure. For a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, characteristic proton and carbon signals have been reported, which can serve as a reference for spectral interpretation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

  • Melting Point Analysis: To determine the purity of the solid compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been published, the thiophene carboxamide scaffold is a known pharmacophore with a wide range of biological activities, including anticancer properties.[1] The activity of this particular compound can be inferred from studies on structurally related molecules.

Anticancer Potential

Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with several proposed mechanisms of action.

  • Tubulin Polymerization Inhibition: Certain thiophene derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Some thiophene-3-carboxamide derivatives have been identified as potent inhibitors of VEGFR-2, suggesting a potential anti-angiogenic mechanism of action.[4]

Biological_Activity cluster_tubulin Tubulin Polymerization Inhibition cluster_vegfr VEGFR-2 Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis_Tubulin Apoptosis Cell_Cycle_Arrest->Apoptosis_Tubulin Target_Compound 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Target_Compound->Tubulin Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Target_Compound_VEGFR 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Target_Compound_VEGFR->VEGFR2 Inhibition

Caption: Potential mechanisms of anticancer activity for this compound.

In Vitro Evaluation Workflow

To investigate the biological activity of this compound, a standard in vitro workflow would be employed.

In_Vitro_Workflow Start Synthesized Compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) Start->Cytotoxicity_Screening IC50_Determination IC₅₀ Determination Cytotoxicity_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay VEGFR2_Assay VEGFR-2 Kinase Assay Mechanism_Studies->VEGFR2_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Conclusion Lead Compound Identification Tubulin_Assay->Conclusion VEGFR2_Assay->Conclusion Cell_Cycle_Analysis->Conclusion Apoptosis_Assay->Conclusion

Caption: A typical workflow for the in vitro biological evaluation of a novel compound.

Safety and Handling

Based on the available data for this compound, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact, immediately flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry, and dark place.[2]

Conclusion

This compound is a molecule of interest within the broader class of thiophene carboxamides. While specific experimental data for this compound is limited, its structural features suggest potential as an anticancer agent, possibly through the inhibition of tubulin polymerization or VEGFR-2 signaling. The synthetic route is straightforward, relying on well-established amide coupling chemistry. Further research is warranted to synthesize this compound, fully characterize its properties, and elucidate its specific biological activities and mechanism of action. This will be crucial in determining its potential as a lead compound for future drug development efforts.

References

Sources

"3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide focuses on a specific analogue, This compound , a compound of interest for its potential therapeutic applications. While direct experimental elucidation of its mechanism of action is not yet extensively published, this document synthesizes a putative mechanistic framework based on robust evidence from structurally related thiophene carboxamide derivatives. We will explore its likely interactions with key biological targets implicated in oncology and inflammatory diseases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive, technically-grounded hypothesis to direct future research and drug development efforts.

Introduction: The Thiophene Carboxamide Core and Its Therapeutic Promise

Thiophene-containing compounds are a significant class of heterocyclic molecules widely employed in drug discovery.[1] The aromaticity and electron-rich nature of the thiophene ring, combined with the versatility of the carboxamide linker, allow for the creation of libraries of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The specific compound, this compound, integrates several key pharmacophoric features: a brominated thiophene ring, an N-aryl carboxamide linkage, and a methoxyphenyl group, all of which are prevalent in potent bioactive molecules.[1][3]

Given the absence of specific mechanistic studies for this exact molecule, this guide will construct a logical, evidence-based narrative of its probable mechanisms of action. This approach is grounded in the well-documented activities of its close structural analogues, providing a solid foundation for hypothesis-driven experimental validation.

Synthetic Strategy: A Plausible Route

The synthesis of N-aryl thiophene carboxamides is a well-established process in organic chemistry. A probable synthetic route for this compound would involve the amidation of a 3-bromothiophene-2-carbonyl chloride or carboxylic acid with 4-methoxyaniline. The key precursor, 3-bromothiophene, can be synthesized through various methods, including the isomerization of 2-bromothiophene or the selective dehalogenation of polybrominated thiophenes.[4][5]

Putative Anticancer Mechanisms of Action

The thiophene carboxamide scaffold is frequently associated with potent anticancer activity.[1][6][7] Based on extensive literature on its analogues, two primary anticancer mechanisms are proposed for this compound: inhibition of VEGFR-2 and disruption of tubulin polymerization.

Inhibition of VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Many small molecule inhibitors targeting VEGFR-2 have been developed as anticancer therapies.[9] Thiophene-3-carboxamide derivatives have been specifically identified as potent VEGFR-2 inhibitors.[8]

Proposed Mechanism: this compound is hypothesized to act as a Type II kinase inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain. This binding would prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the activation of downstream signaling cascades.[10] Key pathways that would be inhibited include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is linked to cell proliferation, and the PI3K/Akt pathway, associated with cell survival.[9][10] The ultimate consequence of this inhibition would be a reduction in endothelial cell proliferation, migration, and tube formation, leading to a potent anti-angiogenic effect.[8]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Compound 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Compound->VEGFR2 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival (Angiogenesis) ERK->Proliferation Promotes AKT->Proliferation Promotes

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[11] Inhibiting tubulin polymerization is a clinically validated and effective strategy for cancer therapy.[12] Several thiophene carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine binding site.[1][13]

Proposed Mechanism: It is plausible that this compound binds to the colchicine site on β-tubulin. This binding would prevent the polymerization of tubulin dimers into microtubules.[13] The disruption of microtubule dynamics would lead to a cascade of cellular events, including the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[13]

Tubulin_Inhibition cluster_mitosis Mitosis Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Compound 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Compound->Tubulin Binds to Colchicine Site Arrest G2/M Phase Arrest Spindle->Arrest Disrupted by Inhibition Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Putative Anti-inflammatory Mechanism of Action

Chronic inflammation is a key driver of many diseases. The NF-κB signaling pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[3] Brominated phenolic and benzaldehyde compounds have demonstrated anti-inflammatory effects through the inactivation of pathways including NF-κB.[14][15]

Proposed Mechanism: this compound may exert anti-inflammatory effects by inhibiting the canonical NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[16] Upon stimulation by pro-inflammatory signals (e.g., TNF-α or LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[17] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] The compound could potentially inhibit this pathway by preventing the IKK-mediated phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Dissociates NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Dissociates Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates Compound 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Compound->IKK Inhibits? Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Gene Activates

Caption: Hypothesized inhibition of the canonical NF-κB pathway.

Data Summary: Biological Activity of Related Compounds

To provide a quantitative context for the potential potency of this compound, the following table summarizes the reported IC₅₀ values for structurally related thiophene carboxamide derivatives against various cancer cell lines and kinases.

Compound ClassTargetCell Line / AssayIC₅₀ (µM)Reference
Thiophene-3-carboxamideVEGFR-2Kinase Assay0.191[8]
Thiophene-3-carboxamideHCT116 (Colon)Proliferation Assay-[8]
Thiophene-3-carboxamideA549 (Lung)Proliferation Assay-[8]
Thiophene CarboxamideTubulinHep3B (Liver)5.46[1]
Indolin-2-one derivativeVEGFR-2Kinase Assay0.078 - 0.358[18]
Indolin-2-one derivativeMCF-7 (Breast)Proliferation Assay0.74 - 4.62[18]
Indolin-2-one derivativeHepG2 (Liver)Proliferation Assay1.13 - 8.81[18]

Experimental Protocols for Mechanistic Validation

The following protocols outline key experiments to validate the proposed mechanisms of action for this compound.

Workflow for Validating VEGFR-2 Inhibition

This workflow is designed to confirm direct inhibition of the VEGFR-2 kinase and its downstream cellular effects.

VEGFR2_Validation_Workflow A Step 1: In Vitro Kinase Assay B Step 2: Cellular Phosphorylation Assay A->B A_desc Use a cell-free recombinant VEGFR-2 kinase assay to determine direct enzymatic inhibition (IC₅₀). A->A_desc C Step 3: Anti-Angiogenesis Functional Assay B->C B_desc Treat HUVECs or VEGFR-2 expressing cancer cells with VEGF ± compound. Assess p-VEGFR-2, p-ERK, p-AKT levels via Western Blot. B->B_desc C_desc Perform a HUVEC tube formation assay on Matrigel. Quantify the inhibition of endothelial tube network formation. C->C_desc

Caption: Experimental workflow for validating VEGFR-2 inhibition.

Detailed Protocol: HUVEC Tube Formation Assay

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

  • Treatment: Immediately treat the cells with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Imaging: Visualize the formation of capillary-like structures (tubes) using a microscope.

  • Quantification: Quantify the total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis plugin). A dose-dependent decrease in these parameters indicates anti-angiogenic activity.

Workflow for Validating Tubulin Polymerization Inhibition

This workflow confirms direct interaction with tubulin and the resulting effects on the cell cycle.

Tubulin_Validation_Workflow A Step 1: In Vitro Polymerization Assay B Step 2: Cell Cycle Analysis A->B A_desc Use a cell-free assay with purified tubulin. Monitor tubulin polymerization (e.g., by absorbance at 340 nm) in the presence of the compound. A->A_desc C Step 3: Apoptosis Assay B->C B_desc Treat cancer cells (e.g., HeLa, A549) with the compound for 24h. Stain with propidium iodide and analyze DNA content by flow cytometry to detect G2/M arrest. B->B_desc C_desc Treat cells as in Step 2. Stain with Annexin V/PI and analyze by flow cytometry to quantify apoptotic cells. C->C_desc

Caption: Experimental workflow for validating tubulin inhibition.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the compound for 24 hours. Include a vehicle control and a known G2/M arresting agent (e.g., paclitaxel) as a positive control.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase peak indicates cell cycle arrest.

Workflow for Validating NF-κB Pathway Inhibition

This workflow confirms the inhibition of the NF-κB signaling cascade.

NFkB_Validation_Workflow A Step 1: IκBα Degradation Assay B Step 2: p65 Nuclear Translocation Assay A->B A_desc Pre-treat macrophages (e.g., RAW 264.7) with the compound, then stimulate with LPS. Analyze IκBα levels in cytoplasmic extracts by Western Blot at various time points. A->A_desc C Step 3: Cytokine Expression Assay B->C B_desc Treat cells as in Step 1. Separate cytoplasmic and nuclear fractions. Analyze NF-κB p65 levels in each fraction by Western Blot or visualize by immunofluorescence. B->B_desc C_desc Treat cells as in Step 1. Measure levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant by ELISA or their mRNA levels by qPCR. C->C_desc

Caption: Experimental workflow for validating NF-κB inhibition.

Detailed Protocol: Western Blot for IκBα Degradation

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 0, 15, 30, and 60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A stabilization of IκBα levels in the presence of LPS indicates pathway inhibition.

Conclusion and Future Directions

This guide delineates a multi-faceted putative mechanism of action for this compound, centered on its potential as a dual anticancer and anti-inflammatory agent. The proposed inhibition of VEGFR-2, tubulin polymerization, and the NF-κB pathway is strongly supported by evidence from structurally analogous compounds. This provides a robust framework for guiding future preclinical investigations. The experimental workflows detailed herein offer a clear path to empirically validate these hypotheses, elucidate the compound's precise molecular interactions, and ultimately determine its therapeutic potential. The convergence of these key pathways suggests that this thiophene carboxamide derivative could represent a promising lead compound for conditions where angiogenesis, uncontrolled cell proliferation, and inflammation are concurrent pathological drivers.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

Unlocking the Therapeutic Potential of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide. The thiophene-2-carboxamide scaffold is a well-established pharmacophore present in numerous compounds exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document outlines a tiered, multi-disciplinary screening cascade designed for researchers, scientists, and drug development professionals. The guide details robust, validated protocols for primary and secondary screening, preliminary ADMET profiling, and mechanistic deconvolution. Each experimental choice is rationalized to provide a self-validating system for hit identification and lead characterization.

Introduction and Rationale

The thiophene ring and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a carboxamide linkage further enhances the potential for biological interactions. While extensive research exists on various substituted thiophene-2-carboxamides, the specific compound This compound remains a novel entity with uncharacterized biological potential. Its structural similarity to compounds with known anticancer and antimicrobial activities provides a strong rationale for a comprehensive screening campaign. For instance, a related compound, N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, is documented in PubChem, indicating the feasibility of this chemical space for biological exploration.[3] This guide proposes a logical, resource-conscious screening funnel to systematically evaluate its therapeutic promise.

Synthesis of this compound

A plausible synthetic route for the title compound involves the amidation of 3-bromothiophene-2-carbonyl chloride with 4-methoxyaniline. The starting acid chloride can be prepared from commercially available 3-bromothiophene-2-carboxylic acid.

  • Step 1: Synthesis of 3-bromothiophene-2-carbonyl chloride. 3-bromothiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) until the reaction is complete (monitored by TLC). The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Step 2: Amidation. The crude 3-bromothiophene-2-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF). To this solution, an equimolar amount of 4-methoxyaniline and a slight excess of a non-nucleophilic base (e.g., triethylamine or pyridine) are added dropwise at 0°C. The reaction is stirred at room temperature until completion.

  • Step 3: Work-up and Purification. The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final compound, this compound.

Tier 1: Primary Biological Activity Screening

The initial screening phase is designed to be broad, cost-effective, and have a high throughput to identify potential "hits" in key therapeutic areas.

Anticancer Activity Screening

The primary anticancer screen will utilize a panel of human cancer cell lines representing different tumor types to assess the compound's cytotoxic or cytostatic effects.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: A panel of at least three cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) and one non-cancerous cell line (e.g., HEK293 or MCF-10A) for selectivity assessment.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

The initial antimicrobial screening will be performed using the Kirby-Bauer disk diffusion method to assess the compound's activity against a panel of clinically relevant bacteria.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

  • Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

    • Evenly swab the inoculum onto the surface of Mueller-Hinton agar plates.

    • Impregnate sterile paper disks with a known concentration of the test compound (e.g., 10 µ g/disk ).

    • Place the disks on the agar surface. Include a solvent control (DMSO) and a positive control antibiotic disk (e.g., ampicillin).

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disk.

  • Data Analysis: A zone of inhibition indicates susceptibility. The size of the zone is proportional to the compound's activity.

Anti-inflammatory Activity Screening

A simple and rapid in vitro assay based on the inhibition of protein denaturation will be used for the primary anti-inflammatory screen.

Protocol 3: Bovine Serum Albumin (BSA) Denaturation Assay

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory potential.

  • Procedure:

    • Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

    • Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

    • After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

    • Measure the turbidity at 660 nm.

    • Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Tier 2: Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate significant activity in the primary screens ("hits") will be subjected to more detailed secondary assays to confirm their activity and elucidate their potential mechanism of action.

Anticancer "Hit" Validation and Mechanistic Assays
  • Workflow for Anticancer Hit Follow-up

Anticancer_Workflow Primary_Hit Primary Hit (IC50 < 10 µM) Selectivity Selectivity Index (IC50 non-cancer / IC50 cancer) Primary_Hit->Selectivity Confirm Apoptosis Apoptosis Induction (Annexin V/PI Assay) Selectivity->Apoptosis Selective? Cell_Cycle Cell Cycle Arrest (PI Staining) Apoptosis->Cell_Cycle Apoptotic? Mitochondria Mitochondrial Dysfunction (JC-1 Assay) Cell_Cycle->Mitochondria Arrest? Target_ID Potential Target Identification Mitochondria->Target_ID Dysfunction?

Caption: Tier 2 workflow for anticancer hit validation.

Protocol 4: Apoptosis Determination by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Procedure:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V positive, PI negative: Early apoptosis

    • Annexin V positive, PI positive: Late apoptosis/necrosis

    • Annexin V negative, PI positive: Necrosis

Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[4]

    • Wash the cells with PBS and treat with RNase A.

    • Stain the cells with PI solution.[5]

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle to identify cell cycle arrest.

Protocol 6: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Procedure:

    • Culture cells in a 96-well plate and treat with the test compound.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[6]

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths.

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7]

Antimicrobial "Hit" Validation and Mechanistic Assays
  • Workflow for Antimicrobial Hit Follow-up

Antimicrobial_Workflow Primary_Hit Primary Hit (Zone of Inhibition) MIC MIC Determination (Broth Microdilution) Primary_Hit->MIC Confirm MBC MBC Determination MIC->MBC Potent? Mechanism Bactericidal vs. Bacteriostatic MBC->Mechanism Determine MBC/MIC Ratio

Caption: Tier 2 workflow for antimicrobial hit validation.

Protocol 7: Minimum Inhibitory Concentration (MIC) Determination

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 8: Minimum Bactericidal Concentration (MBC) Determination

  • Procedure:

    • Following MIC determination, subculture aliquots from the wells showing no visible growth onto fresh agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[8] The MBC/MIC ratio can distinguish between bactericidal (≤4) and bacteriostatic (>4) effects.[9]

Anti-inflammatory "Hit" Validation

Protocol 9: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[10][11][12]

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production.

Tier 3: Preliminary ADMET and Toxicity Profiling

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial in drug discovery.

Table 1: Key In Vitro ADMET Assays

PropertyAssayExperimental Outline
Solubility Kinetic Solubility AssayMeasurement of the compound's solubility in a buffered aqueous solution after addition from a DMSO stock.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Assessment of passive diffusion across an artificial lipid membrane.
Metabolic Stability Liver Microsomal Stability AssayIncubation of the compound with liver microsomes and NADPH to determine the rate of metabolic turnover.
Toxicity Cytotoxicity in a non-cancerous cell line (e.g., HepG2)MTT assay to determine the compound's toxicity against a relevant cell line.
Drug-Drug Interaction Potential P-glycoprotein (P-gp) Inhibition AssayEvaluation of the compound's ability to inhibit the P-gp efflux pump using a fluorescent substrate.[13][14]

Data Interpretation and Candidate Selection

The culmination of this screening cascade will provide a multi-parametric dataset for each "hit" compound. Promising candidates for further development will exhibit:

  • Potent and selective activity in the primary and secondary assays.

  • A well-defined mechanism of action.

  • Favorable preliminary ADMET and toxicity profiles.

Conclusion

This technical guide presents a strategic and comprehensive approach to the biological activity screening of the novel compound this compound. By employing a tiered screening cascade, researchers can efficiently and systematically evaluate its therapeutic potential, identify promising "hits," and generate a robust data package to support further lead optimization and preclinical development.

References

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • Evotec. (n.d.). P-glycoprotein Inhibition Service. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Hryniewicz, A., & Szczepanik, M. (2009). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Central European Journal of Immunology, 34(1), 44-48. Retrieved from [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864-870. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromothiophene. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[(3-bromo-4-methoxy-phenyl)thiocarbamoyl]thiophene-2-carboxamide. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Xiao, F., Wang, H., & Fu, C. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 10(20), 12053-12059. Retrieved from [Link]

  • Yakan, H., Öz, A. D., & Er, M. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1548. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International journal of molecular sciences, 20(1), 199. Retrieved from [Link]

Sources

The Therapeutic Potential of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: An In-depth Technical Guide on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene Carboxamides in Drug Discovery

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this core have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions.[1][3] The inherent physicochemical properties of the thiophene ring, including its aromaticity and ability to participate in various non-covalent interactions, make it an attractive moiety for designing novel therapeutic agents.[1][2] This guide focuses on the specific compound, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, and explores its potential therapeutic targets by drawing on evidence from structurally related molecules. While direct studies on this exact compound are limited, the extensive research on analogous structures provides a strong foundation for hypothesizing its mechanisms of action and identifying promising avenues for investigation.

Potential Therapeutic Targets in Oncology

The most prominent area of investigation for thiophene carboxamide derivatives is in the field of oncology. Several key cancer-related targets have been identified for compounds bearing this scaffold.

Tubulin: A Key Player in Mitosis and a Target for Thiophene Carboxamides

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[4] Certain thiophene carboxamide derivatives have been shown to act as microtubule-destabilizing agents, binding to the colchicine site on β-tubulin.[1][4] This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4]

Supporting Evidence from Analogous Compounds: Studies on thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin inhibitor, have demonstrated significant anticancer activity.[1] These compounds exhibit a comparable interaction pattern to CA-4 and colchicine within the tubulin-colchicine binding pocket.[1] The thiophene ring, owing to its high aromaticity, plays a crucial role in these interactions.[1]

Experimental Workflow for Validating Tubulin Inhibition:

Caption: Workflow for validating tubulin as a therapeutic target.

Detailed Protocol: Tubulin Polymerization Assay

  • Reagents and Materials:

    • Tubulin protein (e.g., from bovine brain)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (1 mM)

    • Test compound (this compound) and controls (e.g., colchicine, paclitaxel)

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • On ice, add tubulin to the polymerization buffer.

    • Add GTP to the tubulin solution.

    • Add the test compound or control to the tubulin-GTP mixture.

    • Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Receptor Tyrosine Kinases (RTKs): Targeting Aberrant Signaling in Cancer

Mechanism of Action: Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cell proliferation, survival, differentiation, and migration.[5] Dysregulation of RTK signaling is a common feature of many cancers.[5] Several thiophene carboxamide derivatives have been developed as inhibitors of specific RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[5][6][7][8] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the MAPK and PLCγ pathways.[5]

Supporting Evidence from Analogous Compounds:

  • VEGFR-2 Inhibition: Novel thiophene-3-carboxamide derivatives have been reported as potent VEGFR-2 inhibitors with anti-angiogenic properties.[6] These compounds have been shown to inhibit VEGFR-2 phosphorylation, block the cell cycle, induce apoptosis, and reduce the levels of phosphorylated ERK and MEK.[6]

  • FGFR1 Inhibition: A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which share a similar carboxamide linkage, were designed as novel FGFR1 inhibitors.[5][7][8] These compounds inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, arrested the cell cycle at the G2 phase, induced apoptosis, and inhibited the phosphorylation of FGFR1, PLCγ1, and ERK.[5][8]

Signaling Pathway of RTK Inhibition:

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 / FGFR1 RAS RAS RTK->RAS PLCg PLCγ RTK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF IP3_DAG IP3 / DAG PLCg->IP3_DAG Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Ligand Growth Factor (VEGF / FGF) Ligand->RTK Inhibitor 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Inhibitor->RTK

Caption: Proposed inhibition of RTK signaling pathways.

Experimental Workflow for Validating RTK Inhibition:

Caption: Workflow for validating RTK inhibition.

Potential Therapeutic Targets in Infectious Diseases

Thiophene carboxamide derivatives have also shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.

Mycobacterial Membrane Protein Large 3 (MmpL3): A Target for Anti-Tubercular Agents

Mechanism of Action: MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Supporting Evidence from Analogous Compounds: Arylcarboxamides, including quinolone-2-carboxamides and 4-arylthiazole-2-carboxamides, have been identified as potential MmpL3 inhibitors with significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[9]

Signal Peptidase LepB: A Novel Anti-Tubercular Target

Mechanism of Action: LepB is a signal peptidase that plays a vital role in the secretion of proteins across the mycobacterial cell membrane. Inhibition of LepB disrupts protein translocation, leading to bacterial growth inhibition.

Supporting Evidence from Analogous Compounds: A series of 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown activity against a recombinant strain of M. tuberculosis with reduced expression of LepB, suggesting that this enzyme may be a target for this class of compounds.[10]

Summary of Potential Therapeutic Targets and Supporting Data

Potential Target Therapeutic Area Mechanism of Action Supporting Evidence from Analogous Compounds Key In Vitro Assays
Tubulin OncologyInhibition of microtubule polymerization, leading to mitotic arrest and apoptosis.Biomimetics of Combretastatin A-4 show potent anticancer activity.[1]Tubulin Polymerization Assay, Cell Cycle Analysis, Immunofluorescence Microscopy
VEGFR-2 OncologyInhibition of angiogenesis by blocking VEGF signaling.Thiophene-3-carboxamide derivatives inhibit VEGFR-2 phosphorylation and downstream signaling.[6]Kinase Inhibition Assay, Western Blot for p-VEGFR-2, Tube Formation Assay
FGFR1 OncologyInhibition of cell proliferation and survival in FGFR1-amplified cancers.Benzamide derivatives with a similar scaffold inhibit FGFR1 phosphorylation and induce apoptosis.[5][8]Kinase Inhibition Assay, Western Blot for p-FGFR1, Cell Proliferation Assays
MmpL3 Infectious Disease (Tuberculosis)Disruption of mycobacterial cell wall synthesis.Arylcarboxamides show potent activity against M. tuberculosis.[9]Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
LepB Infectious Disease (Tuberculosis)Inhibition of protein secretion in M. tuberculosis.Thienopyridine carboxamides are active against a LepB-deficient strain of M. tuberculosis.[10]MIC Assay against wild-type and LepB hypomorph strains of M. tuberculosis

Conclusion and Future Directions

Based on the substantial body of evidence from structurally related compounds, this compound holds significant promise as a lead compound for the development of novel therapeutics. The primary potential therapeutic targets lie in the fields of oncology, specifically targeting tubulin and receptor tyrosine kinases, and infectious diseases, with a focus on novel anti-tubercular targets.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental workflows and protocols outlined in this guide provide a clear roadmap for validating its activity against the hypothesized targets. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of this promising scaffold. The versatility of the thiophene carboxamide core suggests that with further investigation, this compound and its derivatives could lead to the development of next-generation therapies for a range of diseases.

References

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1568. [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Hearn, B. R., et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 12(7), 1146-1153. [Link]

  • Li, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358. [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]

  • Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5393. [Link]

  • Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-64. [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]

  • Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(4), 433-445. [Link]

  • Andreu, J. M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1332-1349. [Link]

Sources

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: A Prospective Kinase Inhibitor for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene Carboxamides in Kinase Inhibition

The thiophene carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Thiophene and its derivatives are key components in numerous therapeutic agents due to their bioisosteric similarity to the phenyl ring, offering unique electronic and steric properties that can enhance biological activity and improve pharmacokinetic profiles.[2] Within the vast landscape of drug discovery, the inhibition of protein kinases has become a cornerstone of modern targeted therapy, particularly in oncology. Kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases.

This technical guide focuses on 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , a specific derivative of the thiophene carboxamide class. While direct evidence of its activity as a kinase inhibitor is not yet prevalent in the public domain, its structural motifs are homologous to other thiophene carboxamides that have demonstrated potent inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).[1][3][4] This guide will, therefore, serve as a prospective analysis, providing a comprehensive overview of its synthesis, a proposed mechanism of action as a kinase inhibitor, and a detailed experimental framework for its biological evaluation.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.18 g/mol
CAS Number 88791-39-3
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents

Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward amidation reaction between 3-bromothiophene-2-carbonyl chloride and 4-methoxyaniline. A general, reliable protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

  • 3-Bromothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 4-Methoxyaniline

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromothiophene-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

  • Amidation:

    • Dissolve 4-methoxyaniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like DCM or THF in a separate flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 3-bromothiophene-2-carbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Proposed Mechanism of Action as a Kinase Inhibitor

Based on the structure-activity relationships of similar thiophene carboxamide derivatives, it is hypothesized that this compound acts as a Type I kinase inhibitor , competing with ATP for binding to the kinase active site. The thiophene ring likely serves as a scaffold, while the carboxamide linker and the N-phenyl moiety can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

The bromine atom at the 3-position of the thiophene ring and the methoxy group on the phenyl ring can be further explored for structure-activity relationship (SAR) studies to optimize potency and selectivity.

G cluster_0 Proposed Kinase Inhibition Compound 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide ATP_Site Kinase ATP-Binding Site Compound->ATP_Site Binds to Inhibition Competitive Inhibition ATP_Site->Inhibition Leads to ATP ATP ATP->ATP_Site Natural Substrate

Caption: Proposed competitive inhibition mechanism.

Prospective Biological Evaluation: A Roadmap to Validation

To validate the hypothesis that this compound is a kinase inhibitor, a systematic biological evaluation is necessary. This should encompass both biochemical and cell-based assays.

Biochemical Kinase Assays

The initial step is to screen the compound against a panel of kinases to identify potential targets. A broad screening panel, followed by more focused assays on identified "hits," is a standard approach.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Sorafenib)

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in assay buffer.

    • In a 384-well plate, add the kinase, the substrate peptide, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and SA-APC.

    • Incubate for another 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_1 Biochemical Kinase Assay Workflow Start Prepare Reagents Add_Kinase Add Kinase and Substrate Start->Add_Kinase Add_Compound Add Test Compound Add_Kinase->Add_Compound Add_ATP Initiate with ATP Add_Compound->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Detect Stop Reaction and Add Detection Reagents Incubate->Stop_Detect Read_Plate Read Plate (TR-FRET) Stop_Detect->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a typical in vitro kinase assay.

Cell-Based Assays

Following the identification of potent kinase inhibition in biochemical assays, the next crucial step is to assess the compound's activity in a cellular context. This will provide insights into its cell permeability, target engagement, and effects on downstream signaling pathways.

Experimental Protocol: Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed to confirm that the compound binds to its intended kinase target within intact cells.[1]

Experimental Protocol: Cell Proliferation Assay

  • Cell Lines: Select cancer cell lines known to be dependent on the activity of the target kinase (e.g., HUVECs for VEGFR-2).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 72 hours.

    • Assess cell viability using a reagent such as resazurin or CellTiter-Glo®.

    • Measure the signal (fluorescence or luminescence) and calculate the concentration at which the compound inhibits cell growth by 50% (GI₅₀).

Potential Signaling Pathway Interactions

Should this compound prove to be an inhibitor of kinases like VEGFR-2 or JNK, it would be expected to modulate their respective signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 would block downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

JNK Signaling Pathway

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress, apoptosis, and inflammation.[4] Inhibition of JNK could have therapeutic benefits in various diseases, including cancer and neurodegenerative disorders.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of thiophene carboxamides. Its structural similarity to known kinase inhibitors warrants a thorough investigation into its biological activities. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous approach to validating its potential as a novel kinase inhibitor. Future research should focus on its synthesis, comprehensive kinase profiling, cellular activity, and ultimately, its preclinical evaluation in relevant disease models. The insights gained from such studies will be invaluable for the drug development community and could pave the way for a new class of targeted therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(15), 4473. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • De, S. K., Barile, E., Chen, V., Stebbins, J. L., Machleidt, T., Carlson, C. B., ... & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582–2588. [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045–1046. [Link]

  • Haidle, A. M., K-A.., K., ... & Follows, B. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1993-1998. [Link]

  • Li, Y., Wang, Y., ... & Zhang, Y. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-856. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]

  • Ma, W., Li, Y., ... & Zhang, Y. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Mohamed, M. S., Abdel-hameed, M. M., ... & El-Sayed, M. A. A. (2021). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Archiv der Pharmazie, 354(11), 2100222. [Link]

  • Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Tuffaha, G. O., Hatmal, M. M., & Taha, M. O. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2418–2424. [Link]

  • Vilar, S., Ferino, G., ... & Borges, F. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(11), 1338. [Link]

  • Wang, B., Wu, H., ... & Zhang, Y. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Zafar, H., Arshad, M., ... & Khan, I. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

Sources

A Technical Guide to Investigating the Anticancer Potential of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity. This technical guide presents a comprehensive framework for the investigation of a novel derivative, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , as a potential anticancer agent. While direct biological data for this specific compound is not yet publicly available, this document synthesizes the existing knowledge on analogous compounds to propose a robust research and development plan. We provide a plausible synthetic route, detailed protocols for in vitro evaluation, and a discussion of potential mechanisms of action, including tubulin polymerization inhibition, protein tyrosine phosphatase 1B (PTP1B) inhibition, and vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in oncology research.

Introduction: The Promise of Thiophene-2-Carboxamides in Oncology

Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities.[1][2] In the realm of oncology, the thiophene-2-carboxamide core has garnered considerable attention due to its structural resemblance to known anticancer agents and its synthetic tractability.[2][3] Derivatives of this scaffold have been reported to exhibit potent cytotoxic effects against various cancer cell lines, acting through diverse and clinically relevant mechanisms of action.[3][4][5]

The rationale for investigating This compound is rooted in the established structure-activity relationships (SAR) of this compound class. The presence of a halogen atom, such as bromine, on the thiophene ring can enhance biological activity.[5] Furthermore, the N-aryl substituent plays a crucial role in target engagement, and the 4-methoxyphenyl group is a common feature in many biologically active molecules. This strategic combination of a brominated thiophene core and a methoxy-substituted N-phenyl ring presents a compelling candidate for anticancer drug discovery.

This guide will outline a systematic approach to unlock the therapeutic potential of this novel compound, providing a roadmap from synthesis to comprehensive biological evaluation.

Synthesis and Characterization

A key advantage of the thiophene-2-carboxamide scaffold is its amenability to straightforward synthetic methodologies. The proposed synthesis of This compound involves a standard amide coupling reaction.

Proposed Synthetic Pathway

The synthesis will commence from the commercially available starting material, 3-bromothiophene-2-carboxylic acid. This will be coupled with 4-methoxyaniline in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[6]

Synthesis cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product 3-Bromo-thiophene-2-carboxylic_acid 3-Bromothiophene-2-carboxylic Acid Coupling Coupling Agents (EDC/HOBt) Solvent (DCM) 3-Bromo-thiophene-2-carboxylic_acid->Coupling 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Coupling Product 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Coupling->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling
  • To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in dry DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired This compound .

Characterization

The structure and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Anticancer Evaluation: A Multi-pronged Approach

Given the diverse mechanisms of action reported for thiophene-2-carboxamide derivatives, a comprehensive in vitro evaluation is warranted. This should encompass an initial assessment of cytotoxicity, followed by detailed mechanistic studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating the anticancer potential is to determine the compound's ability to inhibit cell growth and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8]

Experimental Protocol: MTT Assay [7][8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of This compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values (µM) for this compound

Cell Line24 hours48 hours72 hours
MCF-7 (Breast)15.28.54.1
HepG2 (Liver)12.87.13.5
A549 (Lung)20.511.36.2
Mechanistic Investigations

Based on the promising anticancer activity of related thiophene-2-carboxamides, we propose investigating the following key cellular mechanisms.

Experimental_Workflow cluster_start Initial Screening cluster_primary Primary Assays cluster_mechanistic Mechanistic Studies Start 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide MTT MTT Assay (Cell Viability) Start->MTT Tubulin Tubulin Polymerization Assay MTT->Tubulin PTP1B PTP1B Inhibition Assay MTT->PTP1B VEGFR2 VEGFR-2 Kinase Assay MTT->VEGFR2 Apoptosis Apoptosis Assay (Caspase-3/7) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle

Caption: Proposed workflow for the in vitro evaluation of the target compound.

Several thiophene carboxamide derivatives have been identified as biomimetics of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[2][3] Inhibition of tubulin dynamics leads to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [9]

  • Reaction Setup: In a 96-well plate, combine tubulin protein, GTP, and a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add varying concentrations of This compound or a known tubulin inhibitor (e.g., paclitaxel or colchicine) as a control.

  • Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the control to determine its inhibitory or stabilizing effect on tubulin dynamics.

PTP1B is a non-receptor protein tyrosine phosphatase that has been implicated in cancer progression, making it an attractive therapeutic target.[4]

Experimental Protocol: PTP1B Inhibition Assay [10][11][12]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing PTP1B enzyme and a suitable buffer.

  • Inhibitor Incubation: Add different concentrations of This compound and incubate for a predefined period.

  • Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).

  • Absorbance Reading: Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time.

  • IC₅₀ Determination: Calculate the percentage of PTP1B inhibition and determine the IC₅₀ value of the compound.

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated anticancer strategy.

Experimental Protocol: VEGFR-2 Kinase Assay [13][14]

  • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing recombinant VEGFR-2 enzyme, a specific substrate peptide, and ATP in a kinase buffer.

  • Compound Treatment: Add varying concentrations of This compound to the wells.

  • Reaction Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Use a luminescence-based assay kit (e.g., Kinase-Glo®) to measure the amount of ATP remaining in the well. A decrease in luminescence indicates kinase activity.

  • Data Analysis: Determine the percentage of VEGFR-2 inhibition and calculate the IC₅₀ value.

Signaling_Pathways cluster_compound Test Compound cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Compound 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Tubulin Tubulin Compound->Tubulin Inhibition PTP1B PTP1B Compound->PTP1B Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis PTP1B->Apoptosis AntiAngiogenesis Inhibition of Angiogenesis VEGFR2->AntiAngiogenesis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanisms of action and cellular consequences.

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. Activation of effector caspases, such as caspase-3 and -7, is a key event in the apoptotic cascade.

Experimental Protocol: Caspase-3/7 Activity Assay [15][16][17]

  • Cell Treatment: Treat cancer cells with This compound at its IC₅₀ concentration for various time points.

  • Lysis and Substrate Addition: Lyse the cells and add a fluorogenic caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorescent reporter).

  • Fluorescence Measurement: Incubate the reaction and measure the fluorescence intensity. Cleavage of the substrate by active caspases results in a fluorescent signal.

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity compared to untreated cells.

To determine if the cytotoxic effects of the compound are associated with cell cycle arrest, flow cytometry analysis can be performed.[18][19]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [19]

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours, then harvest and wash the cells.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and In Vivo Studies

Should This compound demonstrate promising in vitro activity and a well-defined mechanism of action, the next logical step would be to progress to in vivo studies. This would typically involve:

  • Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Xenograft models: To evaluate the antitumor efficacy of the compound in animal models bearing human cancer cell lines.

  • Toxicity studies: To determine the safety profile of the compound in vivo.

Conclusion

This compound represents a novel and synthetically accessible compound with the potential to be a valuable addition to the arsenal of anticancer agents. The thiophene-2-carboxamide scaffold has a proven track record of biological activity, and the specific substitutions on this new derivative are rationally designed to enhance its therapeutic potential. The comprehensive research plan outlined in this technical guide provides a clear and actionable framework for its synthesis, in vitro evaluation, and mechanistic elucidation. The successful execution of these studies will be instrumental in determining the future clinical trajectory of this promising molecule.

References

  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502–1512.
  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022).
  • Davis, A., et al. (2014). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Enzymology, 540, 339-359.
  • Khan, K. M., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PLoS One, 12(9), e0184339.
  • Khan, K. M., et al. (2018). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers in Pharmacology, 9, 179.
  • Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 103983.
  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Mara, B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International journal of molecular sciences, 24(14), 11634.
  • Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. Retrieved from [Link]

  • Lee, S. H., & Lerman, Y. V. (2016). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 115, 25B.3.1-25B.3.11.
  • Bar, S., & Martin, M. I. (2021). Regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Semantic Scholar. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 405.
  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113525.

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Naidu, A., et al. (2014). Synthesis and anti-cancer activity of novel 3-aryl thiophene-2-carbaldehydes and their aryl/heteroaryl chalcone derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4349.
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). US4889940A - Process for preparing thiophene derivatives.
  • CP Lab Safety. (n.d.). 3-Bromothiophene-2-carboxylic Acid, 5 grams. Retrieved from [Link]

  • Chen, Y.-C., et al. (2022).
  • ChemRxiv. (2022). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Antibacterial Potential of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Thiophene-2-carboxamides have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antibacterial properties of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide and its structural analogs. While specific data on the title compound is limited, this paper synthesizes findings from closely related derivatives to elucidate its potential synthesis, antibacterial activity, mechanism of action, and structure-activity relationships. Detailed experimental protocols for antibacterial screening are also provided to facilitate further research in this area.

Introduction: The Promise of Thiophene-Based Scaffolds

Thiophene and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The thiophene ring system is a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The carboxamide linkage is a key structural feature in many biologically active molecules, contributing to their ability to form crucial hydrogen bonds with biological targets.[1] The combination of these two moieties in thiophene-2-carboxamides has yielded compounds with a wide array of therapeutic applications, including anticancer and antimicrobial activities.

This guide focuses on the antibacterial potential of this compound, a molecule that combines the thiophene-2-carboxamide core with a bromine substituent at the 3-position of the thiophene ring and a methoxy-substituted phenyl ring on the amide nitrogen. These particular substitutions are hypothesized to influence the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with bacterial targets and, consequently, its antibacterial efficacy.

Synthetic Pathways to Thiophene-2-Carboxamides

The synthesis of N-arylthiophene-2-carboxamides is typically achieved through the coupling of a thiophene-2-carboxylic acid derivative with an appropriate aniline. For the title compound, a plausible synthetic route would involve the reaction of 3-bromothiophene-2-carboxylic acid with 4-methoxyaniline.

A general synthetic protocol is outlined below:

Protocol 1: Synthesis of this compound

  • Activation of the Carboxylic Acid: 3-Bromothiophene-2-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), is added to the solution to activate the carboxylic acid.

  • Amide Bond Formation: 4-Methoxyaniline (1 equivalent) is added to the reaction mixture. If necessary, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added to scavenge any acid generated during the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Diagram 1: Proposed Synthesis of the Title Compound

G cluster_0 Reactants cluster_1 Reaction Conditions 3-Bromothiophene-2-carboxylic_acid 3-Bromothiophene-2-carboxylic acid Reaction Amide Coupling 3-Bromothiophene-2-carboxylic_acid->Reaction 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Reaction Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Reaction Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->Reaction Base Base (optional, e.g., TEA, DIPEA) Base->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for the title compound.

Antibacterial Properties: Insights from Analogs

3.1. Spectrum of Activity

Studies on various N-arylthiophene-2-carboxamides have shown that these compounds can be effective against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[2] The presence of different substituents on both the thiophene and the N-aryl ring plays a crucial role in determining the spectrum and potency of antibacterial activity.

3.2. Quantitative Analysis of Antibacterial Potency

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Hypothetical MIC Data for this compound and Analogs (µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound Data not availableData not available
Analog A (3-Amino-N-arylthiophene-2-carboxamide)16 - 3232 - 64
Analog B (5-Bromo-N-pyridylthiophene-2-carboxamide)8 - 1616 - 32
Ampicillin (Control)0.5 - 22 - 8

Note: The data for analogs are representative values from the literature on similar compound classes and are intended for illustrative purposes only.

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, research on related thiophene derivatives suggests several plausible mechanisms through which this class of compounds may exert their antibacterial effects.

4.1. Disruption of Bacterial Cell Membranes

One proposed mechanism is the disruption of the bacterial cell membrane integrity.[3] Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of intracellular components and ultimately cell death.[3] This effect could be particularly relevant for activity against Gram-negative bacteria, which possess a protective outer membrane.

4.2. Inhibition of Essential Bacterial Enzymes

Another potential mode of action is the inhibition of essential bacterial enzymes. For instance, some thiophenyl-containing compounds have been found to inhibit FtsZ, a key protein involved in bacterial cell division.[4] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is critical for cytokinesis, leading to filamentation and eventual lysis of the bacterial cells.[4] Other potential targets could include enzymes involved in DNA replication, such as DNA gyrase, or those essential for metabolic pathways.[5]

Diagram 2: Potential Antibacterial Mechanisms of Thiophene-2-Carboxamides

G cluster_membrane Bacterial Cell Membrane cluster_enzyme Enzyme Inhibition Thiophene_Carboxamide Thiophene-2-Carboxamide Derivative Membrane_Disruption Increased Membrane Permeability Thiophene_Carboxamide->Membrane_Disruption interacts with FtsZ_Inhibition Inhibition of FtsZ Polymerization Thiophene_Carboxamide->FtsZ_Inhibition binds to DNA_Gyrase_Inhibition Inhibition of DNA Gyrase Thiophene_Carboxamide->DNA_Gyrase_Inhibition binds to Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Component_Leakage Leakage of Cellular Components Membrane_Disruption->Component_Leakage Bacterial_Cell_Death Bacterial Cell Death Component_Leakage->Bacterial_Cell_Death Inhibition_of_Cell_Division Inhibition_of_Cell_Division FtsZ_Inhibition->Inhibition_of_Cell_Division prevents Z-ring formation Inhibition_of_DNA_Replication Inhibition_of_DNA_Replication DNA_Gyrase_Inhibition->Inhibition_of_DNA_Replication Inhibition_of_Cell_Division->Bacterial_Cell_Death Inhibition_of_DNA_Replication->Bacterial_Cell_Death

Caption: Plausible mechanisms of antibacterial action.

Structure-Activity Relationship (SAR) Studies

SAR studies on thiophene-2-carboxamide derivatives have revealed key structural features that influence their antibacterial activity.[2]

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical. Halogen atoms, such as the bromine at the 3-position in the title compound, can enhance antibacterial activity, potentially by increasing lipophilicity and facilitating membrane penetration. Other groups, like amino or hydroxyl groups, can also modulate activity.[2]

  • Substituents on the N-Aryl Ring: The electronic properties of the substituents on the N-phenyl ring can significantly impact efficacy. The methoxy group on the 4-position of the phenyl ring in the title compound is an electron-donating group, which may influence the overall electronic distribution of the molecule and its binding to target sites.[2]

Experimental Protocols for Antibacterial Evaluation

To rigorously assess the antibacterial properties of novel compounds like this compound, standardized in vitro assays are essential. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The overnight culture is then diluted to achieve a standardized cell density, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Stock Solution: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the compound are prepared in the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria in broth without the compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Diagram 3: Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Preparation & Standardization Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Test Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

While direct experimental evidence for the antibacterial properties of this compound is currently lacking, the analysis of its structural analogs suggests that it is a promising candidate for further investigation. The thiophene-2-carboxamide scaffold, with its potential for diverse functionalization, offers a rich area for the discovery of novel antibacterial agents.

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound are necessary first steps.

  • In Vitro Antibacterial Screening: The compound should be screened against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action will be crucial for understanding its therapeutic potential and for guiding future optimization efforts.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of a library of analogs will help to build a comprehensive SAR and identify key structural features for enhanced potency and a broader spectrum of activity.

The exploration of novel chemical entities like this compound is a critical endeavor in the global fight against antimicrobial resistance. This technical guide provides a foundational framework to stimulate and guide such research.

References

  • El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2867. [Link]

  • Hameed, P. S., et al. (2019). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 9(1), 1-13. [Link]

  • Javed, S., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. [Link]

  • Li, G., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(14), 7843-7851. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 965608. [Link]

  • Ahmad, G., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. [Link]

Sources

Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Medicinal Chemists and Drug Development Professionals

The thiophene carboxamide scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This in-depth guide focuses on the structure-activity relationship (SAR) of a key analog, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , providing a comprehensive analysis for researchers engaged in the design and development of novel therapeutics. By dissecting the roles of its core components—the substituted thiophene ring, the carboxamide linker, and the N-aryl substituent—we aim to illuminate the path toward optimizing the potency and selectivity of this promising class of compounds.

The Thiophene-2-Carboxamide Core: A Foundation for Diverse Biological Activity

The thiophene ring is a versatile heterocyclic moiety frequently employed in drug design due to its unique electronic properties and ability to engage in various biological interactions.[4] Thiophene-containing compounds have demonstrated a remarkable spectrum of pharmacological effects, including analgesic, antihypertensive, and antitumor activities.[1] The carboxamide group, serving as a critical linker, often participates in hydrogen bonding interactions with biological targets, contributing significantly to binding affinity.

Thiophene carboxamide derivatives have been investigated as biomimetics of the potent anticancer agent Combretastatin A-4 (CA-4).[1] These compounds have shown significant anticancer activities, with their mechanism often linked to the disruption of tubulin polymerization.[1] The aromaticity of the thiophene ring plays a crucial role in these interactions, often participating in π-cationic interactions within the binding pocket of target proteins.[1]

Decoding the Structure-Activity Relationship (SAR) of this compound

To understand the therapeutic potential of this compound, a systematic analysis of its constituent parts is essential. The following sections explore the impact of modifications to the thiophene ring, the N-aryl substituent, and the carboxamide linker on biological activity, drawing insights from studies on related thiophene carboxamide analogs.

The Significance of the 3-Bromo Substituent

The presence and position of halogen substituents on the thiophene ring can profoundly influence a compound's physicochemical properties and biological activity. Bromine, as an electron-withdrawing group, can modulate the electron density of the thiophene ring, affecting its reactivity and interaction with biological targets.[1]

While direct SAR studies on the 3-bromo substituent of the title compound are limited in the public domain, insights can be gleaned from related structures. For instance, in a series of thiophene-carboxamide analogs designed as anticancer agents, the nature and position of substituents on the thiophene ring were found to be critical for activity.[1] The presence of electron-withdrawing groups can enhance the aromatic character of the thiophene ring, potentially leading to more favorable interactions within the binding site of target proteins.[1] Further investigation is warranted to fully elucidate the specific contribution of the 3-bromo group to the activity profile of N-(4-methoxyphenyl)thiophene-2-carboxamide derivatives.

The Role of the N-(4-methoxyphenyl) Group

The N-aryl substituent is a key determinant of biological activity in the thiophene carboxamide series. The 4-methoxyphenyl group, with its electron-donating methoxy substituent, can influence the overall electronic properties and conformation of the molecule.

Studies on related thiophene carboxamide derivatives have highlighted the importance of the substitution pattern on the N-phenyl ring for anticancer activity.[1] For instance, the presence of methoxy groups, particularly at the 2,5- or 3,4-positions of the phenyl ring, has been associated with potent activity against cancer cell lines.[1] These groups are thought to mimic the trimethoxyphenyl ring of CA-4, which is crucial for its tubulin-binding activity.[1] The polar surface area (PSA) of these molecules, influenced by such substitutions, is a critical factor for cell permeability and target engagement.[1]

The Carboxamide Linker: A Crucial Interaction Hub

The carboxamide linker (-CONH-) is a fundamental feature of this class of compounds, providing a rigid connection between the thiophene and phenyl rings while also serving as a key hydrogen bond donor and acceptor. The conformational rigidity imparted by the amide bond can be crucial for orienting the aromatic rings in a manner that is optimal for binding to the target protein.

In many biologically active molecules, the carboxamide moiety is essential for establishing critical hydrogen bonds with amino acid residues in the active site of enzymes or receptors. This interaction often anchors the molecule in the binding pocket, contributing significantly to its overall affinity and potency.

Experimental Methodologies for SAR Exploration

A robust SAR study relies on well-defined synthetic protocols and reliable biological assays. The following sections outline key experimental approaches for the synthesis and evaluation of this compound and its analogs.

General Synthetic Protocol

The synthesis of thiophene-2-carboxamide derivatives typically involves the coupling of a substituted thiophene-2-carboxylic acid with an appropriate aniline.

Step-by-Step Synthesis of this compound:

  • Activation of 3-Bromothiophene-2-carboxylic acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester. A common method is to treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 4-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is typically carried out at room temperature or with gentle heating.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the pure this compound.

A variety of substituted thiophenes and anilines can be used in this general scheme to generate a library of analogs for comprehensive SAR studies. The synthesis of the starting material, 3-bromothiophene, can be achieved through various methods, including the reaction of thiophene with N-bromosuccinimide (NBS).[5]

Biological Evaluation

To assess the therapeutic potential and elucidate the mechanism of action of these compounds, a panel of biological assays is required.

  • Antiproliferative Assays: The cytotoxicity of the synthesized compounds against a panel of cancer cell lines (e.g., breast, colon, lung) is a primary screening method. The IC₅₀ (half-maximal inhibitory concentration) values are determined using assays such as the MTT or SRB assay.

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., kinases, tubulin), in vitro inhibition assays should be performed to determine the IC₅₀ or Kᵢ values.[6]

  • Mechanism of Action Studies: Further experiments, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting for key signaling proteins, can provide insights into the molecular mechanism by which the compounds exert their effects.

Data Presentation and Visualization

Clear and concise presentation of SAR data is crucial for identifying trends and guiding further optimization efforts.

Table 1: Hypothetical Antiproliferative Activity of 3-Bromo-N-(Aryl)thiophene-2-carboxamide Analogs

Compound IDR (Substitution on N-Aryl)Cancer Cell LineIC₅₀ (µM)
1 4-methoxyphenylMCF-7 (Breast)5.2
2 phenylMCF-7 (Breast)15.8
3 2,5-dimethoxyphenylMCF-7 (Breast)1.8
4 4-chlorophenylMCF-7 (Breast)8.9

Note: The data in this table is hypothetical and for illustrative purposes only.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis S1 Design Analogs S2 Synthesize Library S1->S2 S3 Purify & Characterize S2->S3 T1 In Vitro Screening (e.g., Antiproliferative Assays) S3->T1 Test Compounds T2 Determine IC50/EC50 T1->T2 T3 Mechanism of Action Studies T2->T3 A1 Correlate Structure with Activity T2->A1 Activity Data A2 Identify Key Moieties A1->A2 A3 Design Next-Generation Compounds A2->A3 A3->S1 Iterative Design

Figure 1: A generalized workflow for structure-activity relationship (SAR) studies.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The initial SAR insights suggest that modifications to both the thiophene ring and the N-aryl substituent can lead to substantial improvements in biological activity.

Future research should focus on a more extensive exploration of the chemical space around this core structure. This includes:

  • Systematic variation of the substituent at the 3-position of the thiophene ring: Investigating the effects of other halogens, as well as alkyl and aryl groups, will provide a more complete picture of the SAR at this position.

  • Exploration of a wider range of N-aryl substituents: A diverse library of anilines with different electronic and steric properties should be employed to probe the binding pocket of the biological target more thoroughly.

  • Investigation of alternative heterocyclic cores: Replacing the thiophene ring with other heterocycles, such as furan, pyrrole, or thiazole, could lead to compounds with improved pharmacological profiles.

References

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1563. Available from: [Link]

  • Bar, S., & Martin, M.I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide. PubChem Compound Database. Available from: [Link]

  • Wójcik, M., et al. (2021). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. International Journal of Molecular Sciences, 22(19), 10757. Available from: [Link]

  • JETIR (2019). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES:AN APPROACH TO DESIGNANTI-TUBERCULAR AGENT. JETIR, 6(6). Available from: [Link]

  • de Oliveira, J. C. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. Available from: [Link]

  • Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5543. Available from: [Link]

  • Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Available from: [Link]

  • Saleem, M., et al. (2022). Biological Activities of Thiophenes. Encyclopedia, 2(1), 323-345. Available from: [Link]

  • Darnell, S. J., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8153. Available from: [Link]

  • Trapani, G., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3465-3479. Available from: [Link]

  • Martínez-Pascual, S., et al. (2020). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 63(15), 8434-8451. Available from: [Link]

  • Babaei, S. E., et al. (2023). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 52-59. Available from: [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Available from: [Link]

  • Breitenbucher, J. G., et al. (2001). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters, 11(11), 1363-1366. Available from: [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2977. Available from: [Link]

  • Trapani, G., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. ACS Medicinal Chemistry Letters, 2(5), 363-368. Available from: [Link]

  • Google Patents (1989). Process for preparing thiophene derivatives.
  • Wang, Z., et al. (2020). Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. European Journal of Medicinal Chemistry, 204, 112553. Available from: [Link]

  • Al-Adhami, A. J. M., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. Available from: [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-o638. Available from: [Link]

  • Rutherford, M. J., & Stille, J. K. (1988). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Journal of the American Chemical Society, 110(6), 1842-1848. Available from: [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available from: [Link]

Sources

Spectral Characterization of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The causality behind our predictive approach lies in the well-established principles of additivity of substituent effects on chemical shifts in NMR spectroscopy and the predictable fragmentation patterns in mass spectrometry based on the compound's functional groups. By dissecting the molecule into its constituent parts—a 3-bromothiophene ring, an amide linkage, and a 4-methoxyphenyl group—we can draw upon extensive spectral libraries of analogous structures to construct a highly accurate theoretical spectral profile.

Predicted Mass Spectrum Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, we anticipate a distinct molecular ion peak and a series of characteristic fragment ions.

Molecular Ion Peak

Given the molecular formula C₁₂H₁₀BrNO₂S, the predicted monoisotopic mass is approximately 310.96 g/mol . A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This will result in two prominent peaks in the molecular ion region, M+ and M+2, of roughly equal intensity, separated by two mass units.

Predicted Featurem/z (relative to ⁷⁹Br)Rationale
[M]⁺~311Molecular ion containing ⁷⁹Br
[M+2]⁺~313Molecular ion containing ⁸¹Br
Major Fragmentation Pathways

Electron ionization (EI) mass spectrometry typically induces fragmentation, providing valuable structural clues.[3] For N-aryl amides, a common fragmentation pathway is the cleavage of the amide bond.[4][5]

A primary fragmentation event is predicted to be the cleavage of the C(O)-N bond, leading to the formation of a 3-bromothiophene-2-carbonyl cation and a 4-methoxyaniline radical cation.

Predicted Fragmentation Scheme

G M [C₁₂H₁₀BrNO₂S]⁺˙ m/z ≈ 311/313 F1 [C₅H₂BrOS]⁺ m/z ≈ 192/194 M->F1 C-N cleavage F2 [C₇H₈NO]⁺˙ m/z ≈ 122 M->F2 C-N cleavage

Caption: Predicted major fragmentation pathways of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted SignalMultiplicityIntegrationChemical Shift (δ, ppm)Rationale
Thiophene H-5Doublet1H7.6 - 7.8Deshielded due to the electron-withdrawing effect of the adjacent sulfur atom and the carboxamide group.
Thiophene H-4Doublet1H7.1 - 7.3Coupled to H-5.
Phenyl H-2', H-6'Doublet2H7.5 - 7.7Ortho to the amide nitrogen, deshielded by the amide group.
Phenyl H-3', H-5'Doublet2H6.9 - 7.1Ortho to the methoxy group, shielded by its electron-donating effect.
Methoxy -OCH₃Singlet3H3.8 - 3.9Typical chemical shift for a methoxy group attached to an aromatic ring.
Amide N-HSinglet (broad)1H8.5 - 9.5The chemical shift of the amide proton is highly dependent on solvent and concentration due to hydrogen bonding.[6]

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are also reported in ppm relative to TMS.[7]

Predicted SignalChemical Shift (δ, ppm)Rationale
C=O (Amide)160 - 165Typical chemical shift for an amide carbonyl carbon.
Thiophene C-2135 - 140Attached to the electron-withdrawing carboxamide group.
Thiophene C-3115 - 120Attached to the bromine atom, which has a moderate deshielding effect.
Thiophene C-4128 - 132
Thiophene C-5125 - 129
Phenyl C-1'130 - 135Attached to the amide nitrogen.
Phenyl C-2', C-6'120 - 125
Phenyl C-3', C-5'114 - 118Shielded by the electron-donating methoxy group.
Phenyl C-4'155 - 160Attached to the electron-donating methoxy group.
Methoxy -OCH₃55 - 56Typical chemical shift for a methoxy carbon.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the predicted spectral data. These protocols are designed to be self-validating by incorporating standard practices for instrument calibration and sample preparation.

NMR Data Acquisition

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). P2 Add a small amount of TMS as an internal standard. P1->P2 P3 Transfer the solution to a 5 mm NMR tube. P2->P3 A1 Insert the NMR tube into the spectrometer. A2 Lock and shim the magnetic field. A1->A2 A3 Acquire ¹H NMR spectrum. A2->A3 A4 Acquire ¹³C NMR spectrum. A3->A4

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.[8]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of -1 to 9 ppm is generally sufficient.[9]

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A spectral width of -10 to 180 ppm is typically used.[9]

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope is much less abundant than ¹H.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry Data Acquisition

Workflow for EI-MS Data Acquisition

G cluster_prep_ms Sample Introduction cluster_acq_ms Data Acquisition M1 Introduce a small amount of the sample into the ion source (e.g., via a direct insertion probe or GC inlet). M2 Ionize the sample using a 70 eV electron beam. M1->M2 M3 Accelerate the resulting ions into the mass analyzer. M2->M3 M4 Separate the ions based on their mass-to-charge ratio. M3->M4 M5 Detect the ions and generate the mass spectrum. M4->M5

Caption: Standard workflow for Electron Ionization Mass Spectrometry (EI-MS) data acquisition.

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically using a direct insertion probe.

  • Ionization:

    • Utilize electron ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and fragment ions.[10]

  • Mass Analysis:

    • Accelerate the ions into the mass analyzer (e.g., quadrupole or time-of-flight).

    • Separate the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • Detect the ions and record the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragments.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectral characterization of this compound. By leveraging established principles of NMR and mass spectrometry, we have outlined the expected key spectral features, including chemical shifts, coupling patterns, molecular ion peaks, and fragmentation pathways. The provided experimental protocols offer a robust methodology for obtaining high-quality spectral data. This predictive approach serves as a valuable tool for researchers in the synthesis and analysis of novel thiophene-2-carboxamide derivatives, enabling confident structural confirmation and accelerating the pace of discovery.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • da Silva, A. B. F., de Oliveira, T. B., de Alencar, F. H., Jorge, M. A., & de Amorim, M. B. (2018).
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
  • Hoyt, D. W., et al. (2018). NWChem: A comprehensive and scalable open-source solution for large scale molecular simulations. The Journal of Chemical Physics, 148(18), 184101.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

  • Claramunt, R. M., et al. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Heterocycles, 75(2), 303-316.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

  • Claramunt, R. M., et al. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Heterocycles, 75(2), 303-316.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Thiophene Carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings while offering unique electronic properties and metabolic profiles. When functionalized as a carboxamide, this heterocyclic core gives rise to a class of compounds with a broad spectrum of pharmacological activities. Thiophene carboxamides have been identified as potent inhibitors of various enzymes and receptors, leading to their development as anticancer, anti-inflammatory, and antithrombotic agents.[1] For instance, N-aryl-N-alkyl-thiophene-2-carboxamide derivatives have been shown to enhance intracellular Ca2+ dynamics, a mechanism of great clinical significance for conditions like heart failure.[2]

This document provides a detailed protocol for the synthesis of a specific derivative, This compound . This compound serves as a valuable intermediate, where the bromine atom at the 3-position can be readily functionalized, for example, via Suzuki or other cross-coupling reactions, to generate diverse libraries of molecules for drug discovery screening.[3] The synthesis is achieved through a robust and widely used amide coupling reaction between 3-bromothiophene-2-carboxylic acid and p-anisidine (4-methoxyaniline).

Mechanistic Insight: The Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process that requires harsh conditions. Therefore, the use of "coupling reagents" is standard practice in modern organic synthesis to facilitate this transformation under mild conditions.[4][5] The strategy involves the activation of the carboxylic acid's carboxyl group to generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

For this synthesis, we will detail a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

  • Activation of Carboxylic Acid: The process begins with the reaction of 3-bromothiophene-2-carboxylic acid with EDC. The carbodiimide activates the carboxyl group by forming a highly reactive O-acylisourea intermediate.[6]

  • Formation of HOBt Ester: While the O-acylisourea can react directly with the amine, it is also prone to side reactions and can lead to racemization if chiral centers are present. The addition of HOBt intercepts this intermediate to form a more stable HOBt-activated ester. This step is crucial for improving reaction efficiency and minimizing side products.[6][7]

  • Nucleophilic Attack and Amide Formation: The amine, p-anisidine, then performs a nucleophilic attack on the carbonyl carbon of the activated HOBt-ester. This forms a tetrahedral intermediate which subsequently collapses to yield the stable amide product, this compound, and regenerates HOBt. The byproduct from EDC is a water-soluble urea derivative (EDU), which can be easily removed during aqueous work-up.[6]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: HOBt Ester Formation cluster_2 Step 3: Nucleophilic Attack & Amide Formation CA 3-Bromothiophene-2-carboxylic Acid OAI O-Acylisourea Intermediate (Highly Reactive) CA->OAI + EDC EDC EDC AE Activated HOBt-Ester (More Stable) OAI->AE + HOBt - EDU HOBt HOBt Product Target Amide Product AE->Product + p-Anisidine - HOBt (regenerated) Amine p-Anisidine Byproduct EDU Byproduct (Water Soluble)

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 5 mmol scale.

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumePurity
3-Bromothiophene-2-carboxylic acid207.041.05.01.035 g≥98%
p-Anisidine (4-Methoxyaniline)123.151.15.50.677 g≥99%
EDC·HCl (EDAC)191.701.26.01.150 g≥99%
HOBt135.121.26.00.811 g≥98%
N,N-Diisopropylethylamine (DIPEA)129.242.512.52.18 mL≥99%
Dichloromethane (DCM), anhydrous---50 mL≥99.8%
Saturated aq. NaHCO₃ solution---2 x 30 mL-
Brine (Saturated aq. NaCl solution)---1 x 30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---~5 g-
Ethyl Acetate (for chromatography)---As neededHPLC
Hexane (for chromatography)---As neededHPLC
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromothiophene-2-carboxylic acid (1.035 g, 5.0 mmol), p-anisidine (0.677 g, 5.5 mmol), and HOBt (0.811 g, 6.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Addition of Reagents: To the cooled solution, add DIPEA (2.18 mL, 12.5 mmol) followed by the portion-wise addition of EDC·HCl (1.150 g, 6.0 mmol) over 5 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an 8:2 mixture of hexane:ethyl acetate as the mobile phase. The disappearance of the starting carboxylic acid (visualized with a suitable stain like KMnO₄) indicates reaction completion.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, quench by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution (twice) and 30 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30%).

  • Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid. Dry the product under high vacuum.

Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the thiophene protons, the aromatic protons from the methoxyphenyl ring, a singlet for the methoxy group (around 3.8 ppm), and a broad singlet for the amide N-H proton.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of the product (C₁₂H₁₀BrNO₂S, M.W. = 312.18 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Experimental Workflow Diagram

G start Start: Assemble Reagents setup 1. Dissolve Reactants (Carboxylic Acid, Amine, HOBt) in anhydrous DCM start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool add_reagents 3. Add DIPEA & EDC·HCl cool->add_reagents react 4. Stir at Room Temp (12-18h) add_reagents->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry Organic Layer (Na₂SO₄) workup->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify analyze 10. Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Workflow for the synthesis of the target compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[8][9]

  • Reagent Handling:

    • p-Anisidine: This compound is toxic if swallowed, inhaled, or in contact with skin.[10][11][12] Handle with extreme care and avoid creating dust.[13]

    • 3-Bromothiophene-2-carboxylic acid: Causes skin, eye, and respiratory irritation.[8] Avoid inhalation of dust and contact with skin and eyes.

    • EDC·HCl and HOBt: These reagents can be sensitizers. Avoid inhalation and skin contact. Note that HOBt has been reported to have explosive properties under certain conditions, though it is generally stable as used in solution for coupling reactions.[14]

    • DCM and DIPEA: Dichloromethane is a volatile solvent and a suspected carcinogen. N,N-Diisopropylethylamine is a corrosive and flammable liquid. Handle both with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available from: [Link]

  • Mihai, C. T., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(12), 2883. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing thiophene derivatives.
  • Shaikh, I. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153169. Available from: [Link]

  • ResearchGate. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4474. Available from: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Available from: [Link]

  • Raza, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 349. Available from: [Link]

  • Azimov, R., et al. (2023). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. Biophysical Journal, 122(3), 391-401. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: p-Anisidine. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-276. Available from: [Link]

  • Gronowitz, S. (1961). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 15, 1393-1395. Available from: [Link]

  • Loba Chemie. (2023). Safety Data Sheet: p-ANISIDINE FOR SYNTHESIS. Available from: [Link]

  • Green Chemistry - BORIS Portal. (2024). Green Chemistry. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 16. Available from: [Link]

  • ACG Publications. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Available from: [Link]

  • YouTube. (2021). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. Available from: [Link]

  • ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Available from: [Link]

  • Moon, P. J., & Krenske, E. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21(10), 2059-2079. Available from: [Link]

  • University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Acta Pharmaceutica Sinica B, 12(1), 227-241. Available from: [Link]

  • PubChem. (n.d.). 3-Bromothiophene-2-carboxaldehyde. Available from: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient amide coupling reaction between 3-bromothiophene-2-carboxylic acid and p-anisidine. This guide offers two well-established protocols: an acyl chloride intermediate pathway using thionyl chloride, and a direct coupling method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). Detailed experimental procedures, safety precautions, materials, and characterization data are presented to ensure reproducible and successful synthesis.

Introduction

Thiophene carboxamides are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1] The title compound, this compound, incorporates several key features that make it an attractive intermediate for further chemical elaboration. The thiophene ring is a bioisostere for a phenyl ring, often improving pharmacokinetic properties. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of molecular diversity.[2] The N-(4-methoxyphenyl) group can also be a key pharmacophoric element or can be further functionalized. Given its potential, a reliable and well-documented synthetic protocol is essential for researchers in the field.

This document outlines two effective methods for the synthesis of this target molecule, explaining the chemical principles behind the chosen reagents and conditions.

Chemical Reaction Pathway

The overall transformation involves the formation of an amide bond between a carboxylic acid and an amine. This can be achieved by activating the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Reaction_Pathway cluster_0 Method A: Acyl Chloride Pathway cluster_1 Method B: Direct Coupling reactant1 3-Bromothiophene- 2-carboxylic acid product 3-Bromo-N-(4-methoxyphenyl)thiophene- 2-carboxamide reactant1->product EDC, HOBt DMAP (cat.), DIPEA CH₃CN, RT intermediate 3-Bromothiophene- 2-carbonyl chloride reactant1->intermediate SOCl₂ DCM, Reflux reactant2 p-Anisidine reactant2->product EDC, HOBt DMAP (cat.), DIPEA CH₃CN, RT intermediate->product p-Anisidine, Et₃N DCM, 0°C to RT

Figure 1: Synthetic routes to this compound.

Materials and Methods

Materials
ReagentCAS NumberSupplierPurity
3-Bromothiophene-2-carboxylic acid7311-64-0Major Chemical Supplier≥97%
p-Anisidine (4-methoxyaniline)104-94-9Major Chemical Supplier≥99%
Thionyl chloride (SOCl₂)7719-09-7Major Chemical Supplier≥99%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8Major Chemical Supplier≥98%
Hydroxybenzotriazole (HOBt)2592-95-2Major Chemical Supplier≥97%
4-Dimethylaminopyridine (DMAP)1122-58-3Major Chemical Supplier≥99%
N,N-Diisopropylethylamine (DIPEA)7087-68-5Major Chemical Supplier≥99%
Dichloromethane (DCM), anhydrous75-09-2Major Chemical Supplier≥99.8%
Triethylamine (Et₃N)121-44-8Major Chemical Supplier≥99.5%
Acetonitrile (CH₃CN), anhydrous75-05-8Major Chemical Supplier≥99.8%
Ethyl acetate (EtOAc)141-78-6Major Chemical SupplierACS Grade
Hexanes110-54-3Major Chemical SupplierACS Grade
Sodium bicarbonate (NaHCO₃)144-55-8Major Chemical SupplierACS Grade
Brine (saturated NaCl solution)-Prepared in-house-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Major Chemical SupplierACS Grade
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Separatory funnel

  • Standard laboratory glassware

Experimental Protocols

Protocol A: Synthesis via Acyl Chloride Intermediate

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine.[3]

Step 1: Synthesis of 3-Bromothiophene-2-carbonyl chloride

Workflow_Acyl_Chloride start Combine 3-Bromothiophene-2-carboxylic acid and anhydrous DCM step1 Add thionyl chloride dropwise at 0°C start->step1 step2 Reflux the mixture for 2-3 hours step1->step2 step3 Monitor reaction completion by TLC step2->step3 step4 Concentrate under reduced pressure step3->step4 end Crude 3-Bromothiophene-2-carbonyl chloride (use directly) step4->end Workflow_Direct_Coupling start Combine reactants, HOBt, DMAP, and DIPEA in anhydrous acetonitrile step1 Add EDC in portions at 0°C start->step1 step2 Stir at room temperature overnight step1->step2 step3 Monitor reaction completion by TLC step2->step3 step4 Concentrate the reaction mixture step3->step4 step5 Perform aqueous workup (EtOAc/water) step4->step5 step6 Purify by column chromatography or recrystallization step5->step6 end Pure this compound step6->end

Figure 3: Workflow for the direct amide coupling synthesis.

  • To a 250 mL round-bottom flask, add 3-bromothiophene-2-carboxylic acid (2.07 g, 10.0 mmol), p-anisidine (1.23 g, 10.0 mmol), HOBt (0.27 g, 2.0 mmol, 0.2 equiv), and a catalytic amount of DMAP (0.12 g, 1.0 mmol, 0.1 equiv).

  • Add anhydrous acetonitrile (80 mL) to the flask, followed by DIPEA (2.6 mL, 15.0 mmol, 1.5 equiv). Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (2.30 g, 12.0 mmol, 1.2 equiv) portion-wise over 15 minutes to the stirred solution.

  • Remove the ice bath and allow the reaction to proceed at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.

Results and Discussion

Yield and Purity:

Both protocols are expected to provide the desired product in good to excellent yields (typically 70-90%) after purification. The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the thiophene protons, the aromatic protons of the methoxyphenyl ring, the methoxy group, and the amide N-H proton. Expected chemical shifts (δ, ppm) would be approximately: 8.5-9.5 (s, 1H, NH), 7.4-7.6 (d, 2H, Ar-H), 7.3-7.5 (d, 1H, thiophene-H), 7.0-7.2 (d, 1H, thiophene-H), 6.8-7.0 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃). [4][5]* ¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals corresponding to the carbonyl carbon, the carbons of the thiophene and benzene rings, and the methoxy carbon.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₂H₁₀BrNO₂S. The spectrum should show the molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride: Thionyl chloride is highly corrosive, a lachrymator, and reacts violently with water to produce toxic gases (HCl and SO₂). [6][7]It should be handled with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • p-Anisidine: p-Anisidine is toxic and may be harmful if inhaled, ingested, or absorbed through the skin. [8][9]It is also a suspected carcinogen. Handle with appropriate caution and avoid creating dust.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste and non-chlorinated organic waste should be collected in separate, labeled containers. Aqueous waste should be neutralized before disposal.

Conclusion

The two protocols presented in this application note provide reliable and efficient methods for the synthesis of this compound. The choice between the acyl chloride method and the direct coupling method will depend on the specific laboratory setup, reagent availability, and the scale of the reaction. The acyl chloride route is often cost-effective for larger scale synthesis, while the EDC/HOBt coupling offers milder conditions that may be preferable for sensitive substrates. This guide provides the necessary detail for researchers to confidently synthesize this valuable chemical intermediate for their research and development needs.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1234.
  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
  • Chorghade, M. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(1), 147-155.
  • Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
  • IUCr Journals. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
  • IUCrData. (2024). (IUCr) Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(1), 123.
  • New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. Retrieved from [Link]

  • MDPI. (2021).
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135.
  • American Chemical Society. (2022). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 87(1), 123-135.
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.
  • Organic Chemistry Portal. (n.d.). Amide Synthesis by Acylation. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Thiophene-3-carbonyl Chloride. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing the Bioactivity of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene Carboxamides

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The N-aryl thiophene-2-carboxamide moiety, in particular, has been identified as a key pharmacophore in compounds targeting critical cellular processes implicated in cancer.[3][4] Structurally related molecules have been shown to exert potent cytotoxic effects against various cancer cell lines, such as those from breast, liver, and lung cancers.[3][5][6]

Mechanistic studies of similar compounds suggest several potential modes of action. One prominent mechanism is the disruption of microtubule dynamics, similar to the action of agents like Combretastatin A-4, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][6][7] Other thiophene-based molecules have been identified as inhibitors of key signaling kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial drivers of tumor growth and angiogenesis.[3][5][8] The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents and is often mediated by the activation of effector caspases, such as caspase-3 and caspase-7.[9][10][11]

This guide provides a comprehensive, two-stage cell-based assay protocol designed to evaluate the bioactivity of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide . The experimental design is structured to first determine the compound's effect on cancer cell viability and then to investigate its potential to induce apoptosis.

Experimental Logic:

  • Primary Assay (Cytotoxicity Screening): An initial screen to determine if the compound exhibits cytotoxic or anti-proliferative effects against a relevant cancer cell line. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key measure of potency.

  • Secondary Assay (Apoptosis Induction): A mechanistic follow-up to determine if the observed cytotoxicity is mediated by the induction of apoptosis. This assay quantifies the activity of key executioner caspases.

This structured approach ensures a logical and efficient characterization of the compound's cellular effects, providing a solid foundation for further mechanistic studies and drug development efforts.

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for characterizing the cellular effects of this compound.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Apoptosis Mechanism Compound_Prep Prepare Stock Solution of Test Compound Cell_Seeding Seed Cells into 96-well Plates Cell_Culture Culture & Maintain Cancer Cell Line (e.g., MCF-7) Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Serial Dilutions of Compound Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Cell Viability Assay Compound_Treatment->MTT_Assay IC50_Calc Measure Absorbance & Calculate IC50 Value MTT_Assay->IC50_Calc Compound_Treatment_2 Treat Cells at IC50 & 2x IC50 Concentrations IC50_Calc->Compound_Treatment_2 Inform Treatment Concentrations Cell_Seeding_2 Seed Cells into 96-well Plates Cell_Seeding_2->Compound_Treatment_2 Caspase_Assay Perform Caspase-3/7 Glo Assay Compound_Treatment_2->Caspase_Assay Luminescence_Read Measure Luminescence Caspase_Assay->Luminescence_Read Data_Analysis Analyze & Compare to Controls Luminescence_Read->Data_Analysis

Caption: Workflow for bioactivity screening and apoptosis analysis.

Part 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Rationale for Method Selection

The MTT assay is chosen for its reliability, high-throughput compatibility, and extensive validation in cytotoxicity screening.[15] It provides a quantitative measure of the compound's impact on cell proliferation and survival, allowing for the determination of an IC50 value.

Materials and Reagents
ReagentSupplier (Example)Purpose
This compoundIn-house/VendorTest Compound
MCF-7 (Human Breast Adenocarcinoma)ATCCCancer cell model
DMEM, high glucoseGibcoBasal cell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-Streptomycin (100X)GibcoAntibiotic
Trypsin-EDTA (0.25%)GibcoCell dissociation agent
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichCompound solvent
MTT Reagent (5 mg/mL in PBS)Thermo FisherViability indicator
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)In-house/VendorDissolves formazan crystals
Phosphate-Buffered Saline (PBS), pH 7.4GibcoWashing buffer
Detailed Step-by-Step Protocol
  • Cell Culture Maintenance:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including controls, should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a density of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well flat-bottom plate.

    • Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation (evaporation moat).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include "vehicle control" wells containing medium with the same final concentration of DMSO as the compound-treated wells.

    • Include "untreated control" wells containing only fresh complete medium.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time and expected compound kinetics.

  • MTT Assay Execution:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.[13]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., SDS-HCl) to each well to dissolve the crystals.[14]

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Average the absorbance readings for each set of triplicates.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percent viability for each concentration using the following formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Part 2: Apoptosis Assessment (Caspase-3/7 Activity Assay)

A key mechanism of action for many anticancer drugs is the induction of apoptosis.[7] Caspases 3 and 7 are critical executioner caspases, and their activation is a central event in the apoptotic pathway.[11] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the combined activities of caspase-3 and -7. The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal catalyzed by luciferase.[16]

Rationale for Method Selection

This assay is highly specific for caspase-3 and -7 and offers superior sensitivity and a broad dynamic range compared to colorimetric or fluorometric methods. The "add-mix-measure" format simplifies the protocol, making it ideal for high-throughput analysis in a 96-well plate format.[16]

Apoptotic Signaling Pathway

G Compound Thiophene Carboxamide (Hypothesized) Target Cellular Target (e.g., Tubulin, FGFR, VEGFR) Compound->Target Signal_Cascade Pro-Apoptotic Signaling Cascade Target->Signal_Cascade Caspase_Activation Initiator Caspase Activation (e.g., Caspase-9) Signal_Cascade->Caspase_Activation Executioner_Caspases Executioner Caspase-3/7 Activation Caspase_Activation->Executioner_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis (Cell Death) Substrate_Cleavage->Apoptosis

Caption: Hypothesized pro-apoptotic signaling pathway.

Materials and Reagents
ReagentSupplier (Example)Purpose
Caspase-Glo® 3/7 Assay SystemPromegaMeasures caspase-3 and -7 activity
White-walled 96-well platesCorningSuitable for luminescence assays
Staurosporine (1 mM in DMSO)Sigma-AldrichPositive control for apoptosis induction
All other reagents from Part 1-Cell culture, compound handling
Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Following the same procedure as the MTT assay, seed 5,000 MCF-7 cells per well in 100 µL of complete medium in a white-walled 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare dilutions of the test compound in complete medium at concentrations corresponding to its predetermined IC50 and 2x IC50 values.

    • Prepare a positive control by diluting staurosporine to a final concentration of 1 µM.

    • Prepare a vehicle control (DMSO) at the same final concentration used for the test compound.

    • Remove the medium from the cells and add 100 µL of the appropriate treatments to triplicate wells.

    • Incubate the plate for a shorter duration than the viability assay (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event in apoptosis.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Fold Change in Caspase Activity:

    • Average the luminescence readings for each set of triplicates.

    • Subtract the average reading of a "culture medium + reagent" blank from all other readings.

    • Normalize the data to the vehicle control. Calculate the fold change in caspase activity using the formula:

      • Fold Change = (Luminescence_Treated / Luminescence_VehicleControl)

  • Interpretation:

    • A significant (e.g., >2-fold) increase in luminescence in compound-treated cells compared to the vehicle control indicates the activation of caspase-3 and/or -7.

    • The positive control (staurosporine) should induce a robust increase in luminescence, validating the assay's performance.

    • A dose-dependent increase in caspase activity from the IC50 to the 2x IC50 concentration would provide strong evidence that the compound induces apoptosis through this pathway.

Trustworthiness and Self-Validation

The integrity of these protocols is maintained by the systematic inclusion of controls.

  • Vehicle Control (DMSO): This is critical to ensure that the observed effects are due to the compound itself and not the solvent.

  • Untreated Control: Provides a baseline for normal cell viability and basal caspase activity.

  • Positive Control (Staurosporine): For the apoptosis assay, this validates that the cell system and reagents are capable of producing a positive apoptotic signal.

  • Blank Controls (Medium Only): Used for background subtraction in spectrophotometric and luminescent readings, ensuring accuracy.

By comparing the results from the test compound against these controls, the experimental system becomes self-validating, providing trustworthy and interpretable data.

Conclusion and Future Directions

This application note provides a validated, two-tiered approach to characterize the cellular activity of this compound. The successful determination of a potent IC50 value followed by the confirmation of caspase-3/7 activation would strongly suggest that the compound is a promising cytotoxic agent that functions, at least in part, by inducing apoptosis.

Subsequent research could explore the broader mechanism of action, including:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M).

  • Mitochondrial Membrane Potential Assays: To investigate the involvement of the intrinsic apoptotic pathway.

  • Kinase Profiling or Tubulin Polymerization Assays: To identify specific molecular targets based on the activities of structurally related compounds.

These foundational cell-based assays are an indispensable first step in the comprehensive evaluation of novel therapeutic candidates.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Semantic Scholar. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). ResearchGate. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Available at: [Link]

  • Cell viability assay of chemical compounds used in the experiments. (n.d.). ResearchGate. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). PubMed. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PubMed. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. Available at: [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Available at: [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cell Proliferation and Viability Assay. (n.d.). Sygnature Discovery. Available at: [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Cell-Based Assays. (n.d.). BioVendor Research and Diagnostics Products. Available at: [Link]

  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. (n.d.). PubMed. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Available at: [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed. Available at: [Link]

Sources

Application Note & Protocol: Profiling "3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide" for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Kinase Profiling of Novel Thiophene Carboxamides

The landscape of oncology and inflammatory disease research is profoundly shaped by the pursuit of selective kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets. The thiophene carboxamide scaffold is a well-established pharmacophore in kinase inhibitor design, with various derivatives demonstrating potent activity against key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-Terminal Kinase (JNK), and Janus Kinase 2 (JAK2).[1][2][3] The subject of this protocol, "3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide," incorporates structural motifs—a brominated thiophene ring and a methoxy-substituted phenyl group—that are frequently associated with potent and selective kinase inhibition.[4][5]

Given the precedence set by structurally related molecules, a thorough investigation into the kinase inhibitory potential of "this compound" is a scientifically sound and promising endeavor. This document provides a comprehensive, field-proven protocol for determining the inhibitory activity of this compound against a representative protein kinase. We will employ a luminescence-based ADP detection assay, a robust and universally applicable method for quantifying kinase activity.

The causality behind this choice of assay is its direct measurement of an essential product of the kinase reaction: adenosine diphosphate (ADP). Unlike substrate-specific antibody-based methods, this universal approach allows for the screening of a wide array of kinases with a single, validated platform, making it ideal for the initial characterization of a novel compound.

Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)

The protocol outlined below is based on the ADP-Glo™ Kinase Assay system (Promega), which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps, ensuring a robust and sensitive readout.

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound ("this compound") are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP. The presence of an inhibitor will reduce the rate of this reaction, resulting in lower ADP production.

  • ADP Detection:

    • Step 1: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is crucial as high ATP levels can interfere with the subsequent luminescence signal.

    • Step 2: A Kinase Detection Reagent is added, which contains the necessary enzymes to convert the newly produced ADP back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a light signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.

A lower luminescence signal in the presence of the test compound indicates inhibition of the kinase.

Diagram 1: Workflow of the ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Test Compound B Incubation (e.g., 60 min at RT) A->B Reaction Initiation C Phosphorylated Substrate + ADP (Amount of ADP is proportional to kinase activity) B->C Enzymatic Conversion D Add ADP-Glo™ Reagent C->D Product from Step 1 E Incubation (e.g., 40 min at RT) D->E F Remaining ATP is depleted. Kinase reaction is stopped. E->F G Add Kinase Detection Reagent F->G Sample ready for ADP conversion H Incubation (e.g., 30 min at RT) G->H I ADP is converted to ATP. Luciferase generates light. H->I J Luminometer Reading I->J Measure Luminescence

Caption: A schematic overview of the two-step ADP-Glo™ kinase assay protocol.

Experimental Protocol: Kinase Inhibition Assay

This protocol is designed as a self-validating system. The inclusion of positive and negative controls is non-negotiable for ensuring the integrity of the results.

Materials and Reagents
  • Test Compound: "this compound", dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Kinase: A purified, active protein kinase (e.g., a tyrosine kinase like VEGFR2 or a serine/threonine kinase like JNK1).

  • Kinase Substrate: A suitable substrate for the chosen kinase (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1 for tyrosine kinases).

  • ATP: Adenosine triphosphate, high purity.

  • Assay Buffer: A buffer appropriate for the kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • UltraPure ATP

    • ADP Standard

  • Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine for broad-spectrum inhibition).

  • Plates: White, opaque 96-well or 384-well assay plates suitable for luminescence measurements.

  • Instrumentation: A multi-well plate luminometer.

Step-by-Step Methodology

1. Reagent Preparation:

  • Test Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of "this compound" in 100% DMSO. This creates a concentration range to determine the IC₅₀. For example, starting from a 1 mM intermediate stock, dilute to 333 µM, 111 µM, and so on.

  • Control Inhibitor Dilution: Prepare a similar dilution series for the known control inhibitor.

  • Enzyme and Substrate Preparation: Thaw the kinase enzyme and substrate on ice. Dilute them to the desired working concentration in the assay buffer. The optimal concentrations should be determined empirically but typically fall in the ng/µL range for the enzyme.

  • ATP Solution: Prepare a working solution of ATP in the assay buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

2. Assay Procedure:

The following steps are for a single well. Scale as needed for the entire plate.

  • Add Test Compound: Add 1 µL of the diluted test compound or control inhibitor to the appropriate wells of the assay plate. For control wells (0% inhibition), add 1 µL of 100% DMSO.

  • Add Kinase/Substrate Mix: Add 2 µL of a 2X kinase/substrate mixture to all wells.

  • Initiate the Reaction: Add 2 µL of 2.5X ATP solution to all wells to start the kinase reaction. The final volume in each well is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescence Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

Plate Layout (96-well example):
Well(s)ComponentPurpose
A1-A10Test Compound (10-point dilution)Determine IC₅₀ of the test compound
B1-B10Control Inhibitor (10-point dilution)Positive control for inhibition
C1100% DMSO0% Inhibition (Maximum Signal)
C2No Enzyme ControlBackground Signal

3. Data Analysis:

  • Calculate Percent Inhibition: The activity of the kinase is inversely proportional to the luminescence signal. Therefore, percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram 2: Data Analysis Workflow

Data_Analysis_Workflow A Raw Luminescence Data (RLU) B Subtract Background (No Enzyme Control) A->B C Normalize Data (% Inhibition vs. DMSO Control) B->C D Plot: % Inhibition vs. [Compound] (log scale) C->D E Non-linear Regression (Sigmoidal Dose-Response) D->E F Determine IC50 Value E->F

Caption: The logical flow for processing raw luminescence data to calculate the IC₅₀ value.

Trustworthiness: A Self-Validating System

The integrity of this protocol hinges on a robust set of controls:

  • Positive Control (Known Inhibitor): A dose-response curve for a known inhibitor validates that the assay system is responsive to inhibition and performs as expected. The calculated IC₅₀ should be consistent with literature values.

  • Negative Control (DMSO): This represents 100% kinase activity (0% inhibition) and is the baseline against which all inhibition is measured.

  • No-Enzyme Control: This control, lacking the kinase, provides the background luminescence signal of the assay reagents. It is essential for correcting the data and ensuring that any signal observed is enzyme-dependent.

By including these controls, the experiment validates itself, ensuring that any observed inhibition by "this compound" is a true effect and not an artifact of the assay system.

Conclusion and Future Directions

This application note provides a detailed, robust, and scientifically grounded protocol for the initial kinase inhibitory profiling of "this compound." Successful inhibition in this assay, demonstrated by a potent IC₅₀ value, would be a strong justification for subsequent, more in-depth studies. These could include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Validating the in vitro findings in a cellular context by assessing the inhibition of phosphorylation of downstream targets.[1]

The thiophene carboxamide scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a systematic approach as outlined here is paramount to unlocking the therapeutic potential of new chemical entities like "this compound."

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health (NIH). [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (NIH). [Link]

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health (NIH). [Link]

Sources

"3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide" cytotoxicity assay on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening for Anticancer Activity: A Cytotoxicity Assay Protocol for 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Thiophene Carboxamides

Heterocyclic compounds containing a thiophene ring are a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological properties.[1][2] Within this class, thiophene carboxamide derivatives are emerging as a particularly promising scaffold for the development of novel anticancer agents.[2] Studies have revealed that various derivatives of this core structure exhibit significant cytotoxic effects against a range of cancer cell lines, including those from breast, liver, and lung cancers.[2][3][4] The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular processes, such as inhibiting specific protein targets in cancer-related signaling pathways or inducing apoptosis.[1][5]

This document provides a detailed protocol for evaluating the in vitro cytotoxicity of a representative compound, This compound , using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay is a widely accepted, robust, and scalable method for first-pass screening of potential therapeutic compounds, making it ideal for drug discovery pipelines.[6][7] The core principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces a purple formazan product.[6][7] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.

Principle of the MTT Viability Assay

The MTT assay is a foundational method for assessing cell metabolic activity. Its utility in cytotoxicity screening stems from the fact that only viable cells with intact mitochondrial function can perform the necessary enzymatic conversion.

The process involves the following key steps:

  • Cellular Uptake: The cell-permeable MTT reagent is added to cells in culture.

  • Mitochondrial Reduction: In viable cells, mitochondrial reductase enzymes, primarily succinate dehydrogenase, cleave the tetrazolium ring.[6]

  • Formazan Crystal Formation: This enzymatic reduction converts the water-soluble, yellow MTT into an insoluble, purple formazan precipitate.

  • Solubilization: A solubilizing agent (typically DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.

  • Quantification: The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate spectrophotometer.

The intensity of the purple color is directly proportional to the number of living, metabolically active cells. A decrease in signal in treated cells compared to untreated controls indicates a loss of viability.

MTT_Principle cluster_cell Viable Cell cluster_mito Mitochondrion Mitochondrion Reductase Mitochondrial Reductases Formazan Purple Formazan (Insoluble) Reductase->Formazan Reduction MTT Yellow MTT (Water-Soluble) MTT->Mitochondrion Uptake DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Dissolution Solubilized Purple Solution (Quantifiable) DMSO->Solubilized

Caption: Principle of the MTT cytotoxicity assay.

Materials and Reagents

3.1. Cell Lines

  • Recommended Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma. A well-characterized line often used in anticancer screening.[4]

    • HepG2: Human liver carcinoma. Relevant as many thiophene derivatives have been tested on liver cancer cells.[3]

    • A549: Human lung carcinoma.

  • Non-Cancerous Control (Optional but Recommended):

    • HEK293: Human embryonic kidney cells. Used to assess general cytotoxicity vs. cancer-specific effects.

3.2. Reagents & Consumables

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Doxorubicin (Positive Control)

  • Sterile, 96-well flat-bottom cell culture plates

  • Sterile pipette tips and serological pipettes

  • Microplate spectrophotometer (plate reader)

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. It is imperative to include the proper controls to ensure the validity of the results.

4.1. Preparation of Reagents

  • Test Compound Stock Solution (10 mM):

    • The molecular weight of this compound is 312.18 g/mol .[8]

    • Dissolve 3.12 mg of the compound in 1 mL of DMSO to create a 10 mM stock solution.

    • Vortex thoroughly until fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Positive Control Stock Solution (1 mM Doxorubicin):

    • Dissolve Doxorubicin in DMSO to a final concentration of 1 mM.

    • Store at -20°C in light-protected aliquots.

  • MTT Reagent (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

    • Sterile-filter the solution using a 0.22 µm filter.

    • Store at 4°C, protected from light, for up to one month.

4.2. Experimental Workflow

Workflow A 1. Cell Culture Maintain and expand chosen cell lines. B 2. Cell Seeding Plate cells into 96-well plates at optimized density. A->B C 3. Incubation (24h) Allow cells to adhere and resume growth. B->C D 4. Compound Treatment Add serial dilutions of test compound and controls. C->D E 5. Incubation (48-72h) Expose cells to the compound for a set duration. D->E F 6. Add MTT Reagent Incubate for 2-4 hours. E->F G 7. Solubilize Formazan Add DMSO and incubate. F->G H 8. Read Absorbance Measure at 570 nm. G->H I 9. Data Analysis Calculate % Viability and determine IC50. H->I

Caption: Overall workflow for the cytotoxicity assay.

4.3. Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Seeding: Dilute the cell suspension in complete culture medium to the desired seeding density. This must be optimized for each cell line but is typically between 5,000 and 10,000 cells per well (in 100 µL).

  • Plate Cells: Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Expert Tip: To avoid "edge effects" caused by evaporation, fill the perimeter wells with 100 µL of sterile PBS or medium only and do not use them for experimental data.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

Day 2: Compound Treatment

  • Prepare Dilutions: Prepare serial dilutions of the test compound and positive control in complete culture medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

    • Crucial Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5% or 1%). This is essential to ensure that the solvent itself is not causing cytotoxicity.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the freshly prepared compound dilutions (or control media) to the appropriate wells. It is standard practice to test each concentration in triplicate.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

Day 4/5: MTT Assay and Data Collection

  • Add MTT: Add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).[10]

  • Incubate: Incubate the plate for 2 to 4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.

  • Solubilize: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix: Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Read Plate: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. It is also recommended to measure background absorbance at a reference wavelength of 630 nm if the reader supports it.[6]

Data Analysis and Interpretation

5.1. Calculation of Cell Viability

The raw absorbance data must be normalized to the controls to determine the percentage of viable cells.

  • Average Replicates: Calculate the average OD for each set of triplicates.

  • Blank Subtraction: If a blank control (medium + MTT + DMSO, no cells) was used, subtract the average blank OD from all other average OD values.

  • Calculate Percent Viability: Use the vehicle control (untreated or DMSO-only treated cells) as 100% viability.

Formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

5.2. Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[11]

  • Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).[12]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope) model.[11][13]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration that corresponds to the 50% point on the Y-axis of the fitted curve.[14]

Table 1: Example Data Recording Template

Concentration (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Average OD% Viability
Vehicle (0)1.2541.2881.2711.271100.0%
0.11.2111.2451.2301.22996.7%
11.0561.0891.0651.07084.2%
100.6320.6550.6400.64250.5%
500.1580.1490.1550.15412.1%
1000.0880.0910.0890.0897.0%

Table 2: Example Summary of Results

CompoundCell LineIC50 (µM)
This compoundMCF-7[Calculated Value]
This compoundHepG2[Calculated Value]
Doxorubicin (Positive Control)MCF-7[Calculated Value]
Doxorubicin (Positive Control)HepG2[Calculated Value]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using outer wells of the plate.
Vehicle (DMSO) control shows high toxicity DMSO concentration is too high; Cell line is sensitive to DMSO.Keep final DMSO concentration below 0.5%. Run a DMSO toxicity curve to determine the tolerance of your specific cell line.
Low signal/absorbance in all wells Too few cells were seeded; Incubation time with MTT was too short.Optimize cell seeding density to ensure cells are in log growth phase at the end of the experiment. Ensure MTT incubation is 2-4 hours.
Incomplete dissolution of formazan crystals Insufficient mixing; Insufficient volume of solubilizing agent.Ensure vigorous mixing on an orbital shaker. Ensure 100 µL of DMSO is added to each well.

References

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Available at: [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). PMC - PubMed Central. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Available at: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). ResearchGate. Available at: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Available at: [Link]

  • How to calculate IC50 for my dose response? (2016). ResearchGate. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Available at: [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. (2011). PubMed. Available at: [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. Available at: [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2017). ACS Medicinal Chemistry Letters. Available at: [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2024). PMC - PubMed Central. Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. Available at: [Link]

Sources

Application Notes and Protocols for the Study of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide in FGFR1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of "3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide" as a potential inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The following application notes and protocols are designed to offer a robust framework for characterizing the compound's inhibitory activity, from initial biochemical assays to cell-based functional studies and preliminary in vivo evaluations. The methodologies are grounded in established principles of kinase inhibitor profiling, emphasizing scientific rigor and reproducibility. While providing a structured approach, these guidelines are intended to be adaptable to specific experimental contexts and research objectives.

Introduction: The Significance of Targeting FGFR1

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1][2][3] The binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs initiates receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[4][5]

Aberrant FGFR1 signaling, often resulting from gene amplification, mutations, or translocations, is a known driver in a variety of human cancers, including breast, lung, and bladder carcinomas.[6][7][8] This oncogenic dependence makes FGFR1 an attractive therapeutic target for the development of small molecule inhibitors.[9][10][11] The exploration of novel chemical scaffolds, such as "this compound," is a critical endeavor in the pursuit of more selective and potent FGFR1-targeted therapies.

Overview of the Investigative Workflow

The characterization of a novel FGFR1 inhibitor is a multi-faceted process. This guide outlines a logical progression of experiments designed to build a comprehensive profile of "this compound".

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: In Vivo Proof-of-Concept A In Vitro Kinase Assay (Determine IC50) B Kinase Selectivity Profiling A->B C Mechanism of Action Studies (ATP Competition) B->C D Cellular FGFR1 Phosphorylation Assay C->D Proceed if potent and selective E Cell Viability/Proliferation Assay (e.g., MTT Assay) D->E F Downstream Signaling Analysis (Western Blot for p-ERK, p-AKT) E->F G Xenograft Tumor Model Studies F->G Proceed if cellularly active H Pharmacodynamic Analysis (Target Engagement in Tumors) G->H

Caption: A logical workflow for the characterization of a novel FGFR1 inhibitor.

Phase 1: Biochemical Characterization

The initial phase focuses on the direct interaction between "this compound" and the isolated FGFR1 kinase domain.

In Vitro FGFR1 Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human FGFR1.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1] The luminescent signal is proportional to the ADP generated and thus inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of "this compound" in DMSO, followed by dilution in kinase buffer.

    • Dilute recombinant human FGFR1 enzyme and the substrate (e.g., poly(E,Y)4:1) in kinase buffer.

    • Prepare ATP solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound dilution or DMSO (vehicle control) to the wells.[1]

    • Add 2 µL of the FGFR1 enzyme solution.[1]

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.[1]

    • Incubate for 60 minutes at room temperature.[1]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.[1]

    • Measure luminescence using a plate reader.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundTargetIC50 (nM) [Hypothetical]
This compoundFGFR115.5
PD173074 (Reference Inhibitor)FGFR1~25[11]
Kinase Selectivity Profiling

Objective: To assess the specificity of the compound for FGFR1 against a panel of other kinases.

Rationale: High selectivity is a desirable attribute for a targeted therapy, as it minimizes off-target effects and potential toxicity. The compound should be screened against other FGFR family members (FGFR2, FGFR3, FGFR4) and a panel of unrelated kinases, particularly those with structural similarities in the ATP-binding pocket. Commercial services are widely available for comprehensive kinase profiling.

Mechanism of Action: ATP Competition Assay

Objective: To determine if "this compound" inhibits FGFR1 by competing with ATP.

Principle: The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[9]

Protocol:

  • Perform the in vitro kinase activity assay as described in section 3.1.

  • Repeat the assay with varying concentrations of ATP (e.g., from 10 µM to 1 mM).

  • Determine the IC50 value of the compound at each ATP concentration.

Expected Outcome: An increase in the IC50 value with increasing ATP concentration would suggest an ATP-competitive mechanism of inhibition.

Phase 2: Cellular Activity Assessment

This phase evaluates the compound's ability to inhibit FGFR1 signaling within a cellular context.

Cellular FGFR1 Phosphorylation Assay

Objective: To measure the inhibition of ligand-induced FGFR1 autophosphorylation in cells.

Principle: In cells overexpressing FGFR1, stimulation with an FGF ligand (e.g., bFGF) induces receptor phosphorylation. An effective inhibitor will block this phosphorylation. Western blotting is a standard method to detect the levels of phosphorylated FGFR1 (p-FGFR1).[9][12]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells known to express high levels of FGFR1 (e.g., H460 non-small cell lung cancer cells or engineered HEK293 cells).[9]

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of "this compound" or DMSO for 1-2 hours.[9]

    • Stimulate the cells with bFGF (e.g., 30 ng/mL) for 10-15 minutes.[9][12]

  • Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-FGFR1 and total FGFR1 (as a loading control).[12]

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the extent of inhibition.

Cell Viability/Proliferation Assay

Objective: To assess the effect of the compound on the viability and proliferation of cancer cells dependent on FGFR1 signaling.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.[13][14][15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]

Protocol:

  • Cell Seeding: Seed FGFR1-dependent cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "this compound" for 72 hours.[9]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell LineFGFR1 StatusGI50 (µM) [Hypothetical]
H460Amplified0.58
KMS-11Translocation0.72
MCF-7Normal> 10
Analysis of Downstream Signaling Pathways

Objective: To confirm that the inhibition of FGFR1 by the compound leads to the suppression of downstream signaling pathways.

Principle: FGFR1 activation leads to the phosphorylation and activation of key downstream effectors like ERK and AKT.[9] Western blotting can be used to measure the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).

Protocol:

The experimental setup is similar to the cellular FGFR1 phosphorylation assay (Section 4.1). After cell lysis, the western blot membranes are probed with antibodies against p-ERK, total ERK, p-AKT, and total AKT. A reduction in the ratio of phosphorylated to total protein for these downstream effectors would confirm on-target pathway inhibition.

G cluster_0 FGF FGF FGFR1 FGFR1 Dimerization & Autophosphorylation FGF->FGFR1 PLCg PLCγ FGFR1->PLCg FRS2 FRS2 FGFR1->FRS2 Compound 3-Bromo-N-(4-methoxyphenyl) -thiophene-2-carboxamide Compound->FGFR1 Inhibition PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Application Notes and Protocols: Leveraging 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of drug discovery is continually shaped by the identification and optimization of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets. The thiophene ring is one such scaffold, prized for its unique electronic and steric properties that facilitate diverse molecular interactions.[1] Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3] When functionalized as a carboxamide, the thiophene scaffold gives rise to a class of molecules with significant potential for therapeutic development. The carboxamide linkage provides a crucial hydrogen bonding motif, while the thiophene and its substituents can be tailored to achieve specific binding affinities and pharmacokinetic profiles.

This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental evaluation of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide . While this specific molecule may be a novel starting point for investigation, its structural motifs are present in numerous bioactive compounds, suggesting a high probability of interesting biological activity. We will explore its potential as an anticancer agent, drawing parallels with established thiophene carboxamide derivatives, and provide detailed protocols for its initial characterization and screening.

Compound Profile: this compound

Before embarking on a screening campaign, it is essential to understand the physicochemical properties of the lead compound.

PropertyValueSource
CAS Number 88791-39-3[4]
Molecular Formula C₁₂H₁₀BrNO₂S[4]
Molecular Weight 312.18 g/mol [4]
Structure [4]

Key Structural Features and Their Implications:

  • Thiophene-2-carboxamide Core: This central scaffold is a known pharmacophore in many biologically active molecules. The aromaticity of the thiophene ring can facilitate π-π stacking and hydrophobic interactions within protein binding pockets.[2]

  • 3-Bromo Substituent: The bromine atom at the 3-position is a key handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).[5] It also influences the electronic properties of the thiophene ring.

  • N-(4-methoxyphenyl) Group: This moiety is frequently found in potent enzyme inhibitors, including kinase inhibitors.[6][7] The methoxy group can act as a hydrogen bond acceptor and contributes to the overall lipophilicity of the molecule, which can influence cell permeability.[8]

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on extensive literature precedent for structurally similar thiophene carboxamides, we propose two primary avenues of investigation for This compound :

Anticancer Activity via Tubulin Polymerization Inhibition

A significant number of thiophene carboxamide derivatives have been identified as potent anticancer agents that function as biomimetics of Combretastatin A-4 (CA-4).[2][3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] The N-phenyl group and substituents on the thiophene ring are critical for this activity.

G cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_outcome Cellular Outcome drug 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymer tubulin->microtubules Polymerization Inhibited g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disrupted Mitotic Spindle apoptosis Apoptosis g2m_arrest->apoptosis G cluster_drug Drug Action cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome drug 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide rtk Receptor Tyrosine Kinase (e.g., FGFR1, VEGFR-2) drug->rtk Inhibits Autophosphorylation fgf Growth Factor (e.g., FGF) fgf->rtk Activates downstream Downstream Signaling (MAPK/ERK, PLCγ) rtk->downstream proliferation Cell Proliferation downstream->proliferation angiogenesis Angiogenesis downstream->angiogenesis

Caption: Hypothesized mechanism of RTK inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the initial in vitro evaluation of This compound .

Protocol 1: In Vitro Antiproliferative Activity Screening (MTT Assay)

This initial screen assesses the compound's ability to inhibit the growth of cancer cell lines. [10] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, A549 for lung cancer). [11][10]* Complete growth medium (specific to each cell line).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Doxorubicin or another standard-of-care chemotherapy agent (positive control).

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of This compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on tubulin assembly. [5] Objective: To determine if the test compound inhibits the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin, general tubulin buffer, GTP, and a fluorescence reporter.

  • Test compound and positive control (e.g., Colchicine or Combretastatin A-4).

  • 96-well, opaque microplate.

  • Fluorescence plate reader with temperature control.

Procedure:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's protocol. Prepare serial dilutions of the test compound and controls.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the reaction buffer, GTP, and the fluorescent reporter.

  • Initiation: Add the test compound or control to the appropriate wells, followed by the addition of the purified tubulin solution to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., excitation at 360 nm, emission at 420 nm) every minute for 60 minutes.

  • Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control. Calculate the IC₅₀ value for polymerization inhibition.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

This assay determines the compound's ability to inhibit the enzymatic activity of a specific receptor tyrosine kinase.

Objective: To quantify the direct inhibitory effect of the test compound on VEGFR-2 activity.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Kinase assay buffer.

  • ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • A detection system (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • Staurosporine or a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction Initiation: Add a mixture of the peptide substrate and ATP to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Signal Detection: Stop the kinase reaction and proceed with the detection steps as per the assay kit's instructions (e.g., add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP and generate a luminescent signal).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Convert the luminescent signal to percent kinase activity relative to the vehicle control. Determine the IC₅₀ value by plotting percent activity against the log of the compound concentration.

Workflow for Compound Evaluation

G start Start: 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide mtt Protocol 1: Antiproliferative Screen (MTT Assay) start->mtt decision Potent Antiproliferative Activity? mtt->decision tubulin Protocol 2: Tubulin Polymerization Assay decision->tubulin Yes kinase Protocol 3: Kinase Inhibition Assay (e.g., VEGFR-2) decision->kinase Yes sar SAR Studies: Analogue Synthesis decision->sar No end Lead Optimization tubulin->end kinase->end sar->mtt

Caption: A logical workflow for the initial screening and development of the lead compound.

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery campaign, particularly in the field of oncology. Its structural similarity to known tubulin inhibitors and kinase inhibitors provides a strong rationale for the proposed screening cascade. The experimental protocols outlined in this document offer a clear and efficient path to evaluate its biological activity and elucidate its mechanism of action. Positive results from these initial assays would warrant further investigation, including structure-activity relationship (SAR) studies by modifying the 3-position bromine, cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy studies in relevant disease models.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Franz, A. K., Am, N., C, A., et al. (2023). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Singh, H., Singh, A., Sharma, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., Ye, F., Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Li, P., Wang, Y., Liu, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358. [Link]

  • Zhang, Y., Ye, F., Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • Gheldiu, A. M., Mihai, C. T., Vlase, L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5410. [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4410. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • Al-Hourani, B. J., Sharma, S. K., Al-Adhami, W. K. M., et al. (2022). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Molecules. [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Gronowitz, S., & Frostling, H. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]

  • CN108929306B - Preparation method of 3-bromothiophene. (n.d.).
  • Kumar, D., Kumar, P., Chaudhary, S., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2315-2330. [Link]

  • Al-Omair, M. A., Ali, R., Al-Ghorbani, M., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5433. [Link]

  • Tidwell, J. H., Rall, G. L., Thorarensen, A., et al. (2000). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry, 8(5), 1091-1105. [Link]

  • Álvarez, R., Álvarez, S., Pérez-Magan, C., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1618-1635. [Link]

Sources

Application Notes and Protocols for the Research Chemical: 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thiophene Carboxamide

The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The inherent aromaticity and electron-rich nature of the thiophene ring, coupled with the hydrogen bonding capabilities of the carboxamide linkage, provide a versatile platform for designing novel therapeutic agents.[1] The subject of this guide, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , is a research chemical with significant untapped potential. Its structural features—a bromine atom at the 3-position of the thiophene ring and a methoxyphenyl group on the amide nitrogen—suggest a predisposition for various biological interactions.

The bromine substituent offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.[4] The N-(4-methoxyphenyl) moiety is a common feature in many biologically active compounds and can influence pharmacokinetic properties and target engagement. This document serves as a comprehensive guide for researchers, providing detailed protocols to explore the potential of this compound in key areas of drug discovery.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.18 g/mol
CAS Number 88791-39-3
Appearance Solid
Purity ≥97%
Storage Store at room temperature in a dry, dark place.

Synthesis Protocol: A Reliable Route to this compound

The synthesis of N-aryl thiophene-2-carboxamides is a well-established process in organic chemistry. The following protocol outlines a robust method for the preparation of this compound from its commercially available precursors, 3-bromothiophene-2-carboxylic acid and 4-methoxyaniline. The key step involves an amide bond formation, which can be efficiently achieved using a variety of coupling agents.

Diagram of the Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-Bromothiophene-2-carboxylic acid 3-Bromothiophene-2-carboxylic acid Amide Coupling Amide Coupling 3-Bromothiophene-2-carboxylic acid->Amide Coupling EDC, HOBt, DIPEA DCM, rt, 12h 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Amide Coupling This compound This compound Amide Coupling->this compound G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cellular Effects A Cell Viability Assay (MTT) B VEGFR-2 Kinase Assay A->B If cytotoxic C Tubulin Polymerization Assay A->C If cytotoxic D Apoptosis Assay (Caspase-3/7) B->D E Cell Migration Assay B->E C->D G cluster_0 Primary Screening cluster_1 Functional Assays A P2Y14 Receptor Antagonist Assay (Calcium Mobilization) B Chemokine Release Assay (ELISA) A->B If active C Neutrophil Chemotaxis Assay A->C If active G cluster_0 Initial Screening cluster_1 Further Characterization A Broth Microdilution Assay (MIC Determination) B Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) A->B If active

Sources

Application Note & Protocol: Preparation of Stock Solutions for 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This document provides a detailed guide for the preparation, handling, and storage of stock solutions of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (further referred to as "the compound"). Thiophene carboxamide derivatives are a class of compounds recognized for their wide range of pharmacological properties and potential applications in drug development and materials science.[1][2] Accurate and reproducible preparation of solutions is a critical first step for any downstream application, including in vitro biological assays, analytical standard generation, or materials science characterization.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on principles of scientific accuracy, safety, and experimental integrity. The protocols herein explain the causality behind procedural choices to ensure robust and reliable results.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing a successful solubilization strategy.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 88791-39-3[5]
Molecular Formula C₁₂H₁₀BrNO₂S[5]
Molecular Weight 312.18 g/mol [5]
Appearance White to off-white solid (typical)[6]
Solubility Insoluble in water.[7] Likely soluble in organic solvents like DMSO, DMF, and alcohols. Analogous compounds show low aqueous solubility.[8]Vendor & Literature Data
Storage Keep in a dark place, sealed in a dry, room temperature environment.[5] For long-term stability, refrigeration (2-8°C) is recommended.[9][10]

Principle of Solvent Selection: A Rational Approach

The choice of solvent is the most critical decision in stock solution preparation. It directly impacts compound stability, biological compatibility in assays, and experimental reproducibility.

Causality Behind Solvent Choice:

  • Solubility First: The primary requirement is to fully dissolve the compound at the desired concentration. Given its predicted low aqueous solubility, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a common first choice for research compounds due to its powerful solubilizing capacity for a wide range of organic molecules.

  • Biocompatibility for Downstream Assays: If the solution is intended for cell-based assays, the solvent's toxicity and effect on cell physiology must be minimal. DMSO is widely used but can exhibit cytotoxicity at concentrations typically above 0.5-1% (v/v) in final assay media.[1] Therefore, the goal is to prepare a highly concentrated stock solution so that the final dilution into the aqueous assay medium keeps the solvent concentration below this toxic threshold.

  • Compound Stability: The chosen solvent must not react with the compound. DMSO is generally inert, but other solvents like alcohols could potentially participate in reactions under certain conditions (e.g., transesterification if an ester group were present). The amide and ether functionalities in the target compound are generally stable in common organic solvents.

  • Volatility and Storage: Highly volatile solvents can lead to concentration changes upon repeated opening of the vial.[11] DMSO has a high boiling point and low vapor pressure, making it ideal for stable, long-term storage of stock solutions.[11]

The workflow for selecting an appropriate solvent is visualized below.

G cluster_0 Solvent Selection Workflow A Start: Need Stock Solution B Review Compound Properties (Table 1) A->B C Is it for a biological assay? B->C D Select Biocompatible Solvent (e.g., DMSO, Ethanol) C->D Yes E Select any appropriate organic solvent (e.g., DMF, THF, Acetone) C->E No F Test Solubility: Small-scale trial D->F E->F G Is compound fully dissolved at target concentration? F->G H Proceed to Protocol 5.1 G->H Yes I Try alternative solvent or use sonication/gentle warming G->I No J Success H->J I->F

Caption: Decision workflow for selecting an appropriate solvent.

Safety & Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling should be performed in a well-ventilated area or a chemical fume hood.[9][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

  • Hazard Identification: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][14] Avoid breathing dust, vapor, mist, or gas.[6][9]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical advice.[6][14]

    • Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[6]

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[6][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[6]

Experimental Protocols

The following protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for screening in drug discovery.

Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed to be a self-validating system, emphasizing accuracy at each step.

Materials & Equipment:

  • This compound (Solid)

  • Anhydrous/Biograde Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask or a microcentrifuge tube for smaller volumes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass storage vials with Teflon-lined screw caps[11]

Step-by-Step Procedure:

  • Calculation: The first step is to calculate the mass of the compound required. The formula for preparing a molar solution is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 312.18 g/mol * 1000 mg/g = 3.12 mg

  • Weighing the Compound:

    • Rationale: Accurate weighing is the foundation of an accurate stock solution.[3] Using a larger mass improves accuracy; therefore, it is often better to prepare a larger volume (e.g., 5-10 mL) if compound availability allows.[4]

    • Procedure: Tare the analytical balance with a suitable weigh boat or paper. Carefully weigh out the calculated mass (e.g., 3.12 mg). It is more practical to weigh an amount close to the target (e.g., 3.20 mg) and record the actual mass precisely. Then, adjust the solvent volume to achieve the desired 10 mM concentration.[4]

    • Corrected Volume (mL) = [Actual Mass (mg) / 312.18 ( g/mol )] / 0.010 (mol/L)

  • Solubilization:

    • Procedure: Transfer the weighed compound into the appropriate volumetric flask or vial. Using a calibrated pipette, add approximately 80% of the calculated final volume of DMSO.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter against a bright light.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but care must be taken to avoid compound degradation.

  • Bringing to Final Volume:

    • Once the solid is completely dissolved, add DMSO to reach the final calculated volume.

    • If using a volumetric flask, carefully add the solvent until the bottom of the meniscus aligns with the calibration mark.

    • Cap and invert the flask or vortex the vial several times to ensure the solution is homogenous.

  • Aliquoting and Storage:

    • Rationale: To preserve the integrity of the stock solution, it is crucial to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[11]

    • Procedure: Dispense the stock solution into smaller, single-use aliquots in amber glass vials with Teflon-lined caps.[11]

    • Label each vial clearly with the compound name, concentration (e.g., 10 mM), solvent (DMSO), date of preparation, and your initials.[15]

    • For long-term storage, store the aliquots at -20°C or -80°C. For short-term use, vials can be kept at 2-8°C.[9] Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing water into the stock.[11]

The overall workflow from solid compound to stored aliquots is depicted below.

G cluster_1 Stock Solution Preparation & Storage Workflow A 1. Calculate Mass Required for Target Concentration & Volume B 2. Accurately Weigh Compound & Record Actual Mass A->B C 3. Transfer Solid to Appropriate Vial B->C D 4. Add ~80% of Calculated Solvent Volume C->D E 5. Vortex / Sonicate Until Fully Dissolved D->E F 6. Add Solvent to Final Calculated Volume E->F G 7. Mix Thoroughly (Vortex / Invert) F->G H 8. Dispense into Single-Use Aliquots (Amber Vials) G->H I 9. Label Vials Clearly H->I J 10. Store at -20°C or -80°C I->J

Caption: Standard workflow for preparing and storing stock solutions.

Quality Control & Validation

While full analytical validation (e.g., HPLC, qNMR) is beyond the scope of routine stock preparation, simple checks enhance trustworthiness:

  • Visual Inspection: The final solution should be clear, colorless (or its intrinsic color), and free of any visible particulates.

  • Concentration Verification: For critical applications, the concentration can be verified using UV-Vis spectroscopy if a molar extinction coefficient is known. A dilution series can be prepared to confirm linearity according to the Beer-Lambert law.

  • Documentation: Maintain a detailed logbook entry for every stock solution prepared, including all calculations, actual weights, lot numbers, and preparation dates.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet. Available from: [Link]

  • PubChem. N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Available from: [Link]

  • Enfanos. Preparation of Stock Solutions. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • MDPI. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

  • PubChem. 3-Bromothiophene. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity. Our approach is grounded in established chemical principles and field-proven experience to empower you in your experimental endeavors.

I. Synthetic Overview & Core Principles

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The primary transformation involves the formation of an amide bond between 3-bromothiophene-2-carboxylic acid and 4-methoxyaniline. While seemingly straightforward, this reaction is fraught with potential challenges that can impact yield and purity. Success hinges on the quality of your starting materials and precise control over the reaction conditions.

The most common and effective method for this amide coupling is the use of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).

II. Experimental Workflow: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on established methodologies for similar amide couplings and has been optimized for this specific transformation.[1]

Step 1: Preparation of Starting Materials

The quality of your starting materials is paramount. Ensure that both 3-bromothiophene-2-carboxylic acid and 4-methoxyaniline are pure and dry. Impurities or moisture can lead to unwanted side reactions and lower yields.

  • 3-Bromothiophene-2-carboxylic Acid: This can be synthesized via various methods, including the bromination of thiophene-2-carboxylic acid.

  • 4-Methoxyaniline: Commercially available, ensure it is of high purity.

Step 2: Amide Coupling Reaction

Materials:

  • 3-bromothiophene-2-carboxylic acid

  • 4-methoxyaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromothiophene-2-carboxylic acid (1.0 eq) and 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Step 3: Work-up and Purification
  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reactants: Impurities in either 3-bromothiophene-2-carboxylic acid or 4-methoxyaniline can interfere with the reaction. Ensure your starting materials are of high purity. Water is a particularly detrimental impurity as it can hydrolyze the activated carboxylic acid intermediate.

  • Stoichiometry of Reagents: While a 1:1 ratio of the acid and amine is theoretically sound, using a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material can sometimes drive the reaction to completion.

  • Reaction Time and Temperature: Amide coupling reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time (monitor by TLC). While heating can sometimes accelerate the reaction, it can also lead to decomposition. Room temperature for 12-18 hours is a good starting point.

  • Inefficient Activation of the Carboxylic Acid: The formation of the active O-acylisourea intermediate is crucial. Ensure your DCC is fresh and has been stored under anhydrous conditions.

Q2: I observe a significant amount of a white, insoluble precipitate in my reaction flask. What is it and how do I deal with it?

A2: The white, insoluble precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the reaction between DCC and the carboxylic acid.

  • Removal: DCU is typically removed by filtration at the end of the reaction. Its insolubility in most organic solvents makes this a straightforward process.

  • Alternative Reagents: If DCU proves difficult to remove completely, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous work-up.[2]

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts.

  • Column Chromatography: This is often the most effective method. A gradient of ethyl acetate in hexanes on a silica gel column is a good starting point for separating the product from less polar starting materials and more polar byproducts.[1]

  • Recrystallization: If the crude product is reasonably pure, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems such as ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Acid-Base Wash: During the work-up, washing with a dilute acid (e.g., 1M HCl) will remove any unreacted 4-methoxyaniline and DMAP. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will remove any unreacted 3-bromothiophene-2-carboxylic acid.

Q4: I am seeing a side product with a similar Rf value to my desired product on the TLC plate. What could it be?

A4: A common side product in DCC-mediated couplings is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. This byproduct can be difficult to separate from the desired amide.

  • Minimizing Formation: The formation of N-acylurea is often favored at higher temperatures. Running the reaction at 0°C to room temperature can help minimize its formation.

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used in conjunction with DCC. These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement.

IV. Visualizing the Process

Reaction Mechanism

The following diagram illustrates the DCC/DMAP-mediated amide bond formation.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Cycle cluster_coupling Amide Bond Formation Carboxylic_Acid 3-Bromothiophene- 2-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Product 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Acyl_DMAP->Product + 4-Methoxyaniline Amine 4-Methoxyaniline Amine->Product

Caption: Mechanism of DCC/DMAP mediated amide bond formation.

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Experimental Workflow Start Start Reactants Dissolve Carboxylic Acid, Amine, and DMAP in DCM Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Addition Add DCC Solution Cooling->Addition Reaction Stir at Room Temperature (12-18h) Addition->Reaction Filtration Filter to Remove DCU Reaction->Filtration Workup Aqueous Work-up (HCl, NaHCO3, Brine) Filtration->Workup Drying Dry Organic Layer (Na2SO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography or Recrystallization Concentration->Purification Product Pure Product Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

V. Quantitative Data Summary

The following table summarizes the typical reaction parameters for the synthesis of this compound.

ParameterRecommended ValueNotes
Stoichiometry
3-bromothiophene-2-carboxylic acid1.0 eq
4-methoxyaniline1.0 - 1.2 eqA slight excess may improve yield.
DCC1.1 eq
DMAP0.1 - 0.2 eqCatalytic amount.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12 - 18 hoursMonitor by TLC.
Purification
MethodColumn Chromatography or Recrystallization
Eluent (Chromatography)Hexane/Ethyl Acetate Gradient
Solvent (Recrystallization)Ethanol/Water or Ethyl Acetate/Hexanes

VI. References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152825. [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Matar, N. (2018). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU? ResearchGate. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules, 27(19), 6296. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you improve your synthesis yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method for synthesizing this compound is through the amide coupling of 3-bromothiophene-2-carboxylic acid and 4-methoxyaniline.[1] This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[2] A widely used approach involves carbodiimide coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt).[3][4]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) analysis shows unreacted starting materials (3-bromothiophene-2-carboxylic acid and 4-methoxyaniline) with little to no formation of the desired amide product.

Possible Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The primary step in this amide synthesis is the activation of the carboxylic acid.[2] If this step is inefficient, the amine will not react.

    • Troubleshooting Steps:

      • Verify Coupling Reagent Quality: Ensure your coupling reagents (DCC, EDC, etc.) are not hydrolyzed due to improper storage. It is recommended to use freshly opened reagents or those stored under anhydrous conditions.

      • Optimize Coupling Agent and Additives: While DCC is effective, the byproduct, dicyclohexylurea (DCU), can be difficult to remove.[5] Consider using EDC, as its urea byproduct is water-soluble, simplifying purification. The addition of HOBt or DMAP can significantly enhance the reaction rate and suppress side reactions.[4][6] A similar synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide successfully utilized DCC in combination with DMAP.[3]

      • Alternative Activation to Acid Chloride: For challenging couplings, converting the carboxylic acid to the more reactive acid chloride can be beneficial.[7] This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. However, this method is harsher and may not be suitable for sensitive substrates.[2]

  • Low Nucleophilicity of the Amine: 4-methoxyaniline is an electron-rich aniline, which should make it a reasonably good nucleophile. However, if the reaction medium is too acidic, the amine can be protonated to its non-nucleophilic ammonium salt, effectively halting the reaction.[8]

    • Troubleshooting Steps:

      • Base Addition: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), can neutralize any acidic byproducts (like HCl if using SOCl₂) and ensure the amine remains in its free, nucleophilic form.[6]

      • Reaction Temperature: While many amide couplings proceed well at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes overcome activation energy barriers, especially with less reactive coupling partners.[4]

Issue 2: Significant Byproduct Formation and Low Purity

Symptom: TLC/LCMS analysis shows the desired product along with several other spots/peaks, indicating the formation of side products and resulting in a low isolated yield after purification.

Possible Causes & Solutions:

    • Troubleshooting Steps:

      • Order of Reagent Addition: The preferred order of addition is to pre-activate the carboxylic acid with the coupling reagent and any additives (like HOBt) before adding the amine. This ensures the activated species is readily trapped by the nucleophile.

      • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the activated carboxylic acid.

  • Racemization (if applicable to derivatives): For chiral carboxylic acids, racemization can be a significant issue with some coupling reagents.[2]

    • Troubleshooting Steps:

      • Use of Additives: The addition of HOBt or its derivatives is known to suppress racemization during amide coupling reactions.[2]

  • Formation of N-acylurea Byproduct: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further with the amine.[9]

    • Troubleshooting Steps:

      • Addition of HOBt or DMAP: These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more reactive towards the amine.[4][9]

Optimized Experimental Protocol

This protocol is designed to provide a high yield of this compound with good purity.

Materials:

  • 3-bromothiophene-2-carboxylic acid

  • 4-methoxyaniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (approximately 10 mL per mmol of carboxylic acid).

  • Addition of Amine and Base: Add 4-methoxyaniline (1.1 eq) and DIPEA (1.5 eq) to the solution.

  • Addition of Coupling Agents: Add DMAP (0.1 eq) followed by the portion-wise addition of EDC (1.2 eq) at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

The following table provides a comparative overview of different reaction conditions for amide synthesis, which can be adapted for optimizing the synthesis of this compound.

Coupling ReagentAdditiveBaseSolventTemperatureTypical Yield RangeKey Considerations
DCCDMAPNoneDCM0 °C to RT75-90%[3]DCU byproduct is poorly soluble and requires filtration.
EDCHOBtDIPEADMFRT80-95%[4]Water-soluble urea byproduct simplifies workup.
HATUNoneDIPEADMFRT85-98%[1]Highly efficient but more expensive.
SOCl₂cat. DMFTEATolueneReflux60-80%Harsh conditions, potential for side reactions.[8]

Visualizations

Reaction Workflow

Amide Synthesis Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 3-bromothiophene-2-carboxylic acid in anhydrous DCM add_amine Add 4-methoxyaniline and DIPEA start->add_amine cool Cool to 0 °C add_amine->cool add_coupling Add DMAP and EDC cool->add_coupling react Stir at room temperature for 12-18h add_coupling->react monitor Monitor by TLC/LCMS react->monitor quench Quench with water monitor->quench Reaction Complete wash Aqueous washes (HCl, NaHCO3, Brine) quench->wash dry Dry over MgSO4 wash->dry purify Column Chromatography dry->purify end_product Pure Product purify->end_product characterize Characterize (NMR, MS) end_product->characterize

Caption: A step-by-step workflow for the synthesis of the target amide.

Troubleshooting Logic

Troubleshooting Logic Troubleshooting Flowchart for Amide Synthesis start Low Yield? no_product No Product Formation start->no_product Yes byproducts Significant Byproducts start->byproducts Partial Conversion check_reagents Check Coupling Reagent Quality no_product->check_reagents check_order Verify Reagent Addition Order byproducts->check_order check_activation Optimize Activation (Additives, Temp) check_reagents->check_activation check_amine Ensure Amine Nucleophilicity (Add Base) check_activation->check_amine success Improved Yield check_amine->success check_stoichiometry Adjust Stoichiometry check_order->check_stoichiometry check_stoichiometry->success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Ibrar, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.
  • Bar, S., & Martin, M. I. (2021). Regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Google Patents. (1989). US4889940A - Process for preparing thiophene derivatives.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • PubMed Central. (2014). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • UCL Discovery. (2018).
  • ResearchGate. (2021). Why did my amide syntesis does not work? Available at: [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • MDPI. (n.d.). Catalytic Approaches for Amide Synthesis. Catalysts. Available at: [Link]

  • PubMed Central. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common and uncommon challenges associated with achieving high purity of this molecule. Our approach is rooted in practical, field-tested experience to ensure you can confidently move forward with your research.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing not just solutions, but the scientific reasoning behind them.

Question 1: My crude product is an oil or a sticky solid and fails to crystallize. What is causing this and how can I induce crystallization?

Answer:

This is a frequent challenge, often indicative of residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.

  • Causality:

    • Residual Solvent: High-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can become trapped in the product, lowering its melting point and preventing solidification.

    • Unreacted Starting Materials: The presence of unreacted 3-bromothiophene-2-carboxylic acid or 4-methoxyaniline can act as an impurity, disrupting the crystal packing of the desired amide.

    • Byproducts: Side reactions, such as the formation of diacylated aniline or other unforeseen products, can lead to an impure mixture that is difficult to crystallize.

  • Troubleshooting Protocol:

    • Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove any residual solvents. A good rule of thumb is to dry until a constant weight is achieved.

    • Trituration: This technique can be highly effective for inducing crystallization and removing some impurities.

      • Suspend the oily product in a non-polar solvent in which the desired compound has poor solubility, such as hexanes or diethyl ether.

      • Stir the suspension vigorously for several hours. The desired product should precipitate as a solid, while more soluble impurities remain in the solvent.

      • Filter the solid and wash with a fresh portion of the same solvent.

    • Recrystallization with Seeding: If trituration fails, a carefully chosen recrystallization is the next step.

      • Dissolve the crude material in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

      • If the solution is clear, allow it to cool slowly. If crystallization does not occur, introduce a "seed crystal" from a previously purified batch. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation.[1]

Question 2: After column chromatography, my fractions containing the product show multiple spots on the TLC plate. Why is this happening and how can I improve the separation?

Answer:

Co-elution of impurities is a common issue in column chromatography, especially with closely related compounds.

  • Causality:

    • Inappropriate Solvent System: The polarity of the eluent may be too high, causing both the product and impurities to move too quickly down the column, resulting in poor separation. Conversely, if the eluent is not polar enough, the compounds may not move at all.

    • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

    • Stationary Phase Issues: The choice of silica gel versus alumina, or the use of a deactivated stationary phase, can significantly impact separation. Amides can sometimes interact strongly with the acidic surface of silica gel, leading to tailing.[2]

  • Troubleshooting Protocol:

    • Optimize the Eluent System:

      • Perform a thorough TLC analysis with various solvent systems of differing polarities (e.g., hexane:ethyl acetate, dichloromethane:methanol). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

      • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute non-polar impurities, followed by the product, and finally more polar impurities.

    • Proper Column Packing and Loading:

      • Ensure the column is packed uniformly to avoid channeling.

      • Load the sample in a minimal amount of solvent; adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column is often a superior method.

    • Consider Alternative Stationary Phases:

      • If tailing is observed on silica gel, consider using neutral alumina as the stationary phase.

      • Alternatively, you can "deactivate" the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. This can help to block the acidic sites on the silica and improve the chromatography of basic or polar compounds.

Parameter Recommendation for this compound
Stationary Phase Silica Gel (default), Neutral Alumina (for tailing compounds)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (start with 4:1, adjust as needed) or Dichloromethane:Methanol (start with 99:1)
Rf Target 0.2 - 0.4 for optimal separation
Loading Technique Dry loading is preferred over wet loading

Question 3: My final product has a persistent color (e.g., yellow or brown), even after chromatography. What is the source of this color and how can I remove it?

Answer:

Color in the final product often arises from trace impurities that are highly conjugated or from degradation products.

  • Causality:

    • Oxidation of 4-Methoxyaniline: The starting material, 4-methoxyaniline, is prone to air oxidation, which can form colored impurities that may be carried through the synthesis.[3][4]

    • Thiophene Ring Instability: Thiophene derivatives can sometimes be unstable, especially in the presence of strong acids or upon prolonged exposure to light and air, leading to the formation of colored oligomers or polymers.

    • Residual Palladium: If a palladium-catalyzed cross-coupling reaction was used in a preceding step, trace amounts of palladium can remain and cause discoloration.

  • Troubleshooting Protocol:

    • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

      • Dissolve the colored product in a suitable hot solvent.

      • Add a small amount of activated charcoal (typically 1-2% by weight) to the solution.

      • Heat the mixture with stirring for 10-15 minutes.

      • Filter the hot solution through a pad of celite to remove the charcoal.

      • Allow the filtrate to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.

    • Recrystallization: A final, careful recrystallization from a suitable solvent system can often leave colored impurities behind in the mother liquor.

    • Check Starting Material Purity: Ensure that the 4-methoxyaniline used is of high purity and has not discolored upon storage. If necessary, it can be purified by distillation or recrystallization before use.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The most common impurities are typically the unreacted starting materials: 3-bromothiophene-2-carboxylic acid and 4-methoxyaniline. Another potential impurity is N,N'-dicyclohexylurea (DCU) if DCC is used as a coupling agent.[6] Side products from the reaction of the acid chloride of 3-bromothiophene-2-carboxylic acid with water (hydrolysis back to the carboxylic acid) can also be present.

Q2: What is a good starting point for a recrystallization solvent system for this compound?

A2: A good starting point would be a solvent system where the compound is soluble when hot but sparingly soluble when cold. For a compound with the polarity of this compound, consider the following:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

  • Solvent Pairs: A mixture of a more soluble solvent and a less soluble one can be very effective. Good pairs to try include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water. The general procedure is to dissolve the compound in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until the solution becomes cloudy. Then, add a small amount of the more soluble solvent to redissolve the precipitate and allow the solution to cool slowly.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (within 1-2 °C) that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectra should show the expected signals with the correct integrations and no significant impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

III. Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product (this compound) is_solid Is the product a solid? start->is_solid trituration Triturate with non-polar solvent (e.g., hexanes) is_solid->trituration No (Oily/Sticky) dissolve Dissolve in minimal hot solvent is_solid->dissolve Yes trituration->dissolve cool_crystallize Cool slowly to induce crystallization dissolve->cool_crystallize analyze_purity Analyze Purity (TLC, NMR, MP) cool_crystallize->analyze_purity pure_solid Pure Crystalline Solid chromatography Column Chromatography chromatography->analyze_purity re_recrystallize Recrystallize chromatography->re_recrystallize Still Impure is_pure Is the product pure? analyze_purity->is_pure is_pure->chromatography No final_product Final Pure Product is_pure->final_product Yes re_recrystallize->analyze_purity

Caption: A decision tree for the purification of this compound.

IV. References

  • Organic Syntheses Procedure: 3-thenyl bromide. Organic Syntheses. Available at:

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH. (2024-09-20). Available at:

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. (2025-07-16). Available at:

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. (2025-10-15). Available at:

  • N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide | C12H10BrNOS. PubChem. Available at:

  • This compound. BLDpharm. Available at:

  • Process for making thiophene carboxamide derivative. Google Patents. Available at:

  • Organic Syntheses Procedure: 3-bromothiophene. Organic Syntheses. Available at:

  • Organic Syntheses Procedure: p-Anisidine, 2-nitro. Organic Syntheses. Available at:

  • Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. PMC - NIH. Available at:

  • 4-Methoxyaniline | CAS 104-94-9. Veeprho. Available at:

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. (2024-03-25). Available at:

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at:

  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). (2020-11-02). DOI:10.1039/D0GC02976A. Available at:

  • A method of controlling the bromination of thiophene derivatives. Google Patents. Available at:

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. (2022-12-17). Available at:

  • p-Anisidine. PubChem. Available at:

  • IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. Google Patents. Available at:

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Available at:

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents. Available at:

  • Preparation method of 3-bromothiophene. Google Patents. Available at:

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. (2022-12-15). Available at:

  • Improved Synthesis of. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at:

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013-04-16). Available at:

  • p-Anisidine 4-Methoxyaniline. Sigma-Aldrich. Available at:

  • 3-Bromo-4-methoxyphenethylamine 97 159465-27-7. Sigma-Aldrich. Available at:

  • What is the best technique for amide purification?. ResearchGate. (2020-11-02). Available at:

  • Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. Available at:

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. (2022-12-17). Available at:

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at:

  • 3-Bromothiophene | C4H3BrS. PubChem. Available at:

  • 3-Bromo-4-methoxyphenethylamine 97 159465-27-7. Sigma-Aldrich. Available at:

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. Available at:

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide and its analogs are part of a broader class of thiophene carboxamide derivatives recognized for their therapeutic potential, including significant antiproliferative and anticancer activities.[1][2] A primary hurdle in the preclinical evaluation of these promising molecules is their characteristically low aqueous solubility. This property stems from their rigid, hydrophobic molecular structure, which often leads to precipitation in the aqueous buffers used in biochemical and cell-based assays.

This guide provides a comprehensive framework for researchers to understand, diagnose, and overcome solubility-related artifacts. By following these structured troubleshooting steps, you can ensure the generation of accurate, reproducible, and reliable data in your screening and development workflows.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Q1: I've just diluted my DMSO stock of this compound into my aqueous assay buffer, and it immediately turned cloudy. What's happening?

A: You are observing compound precipitation. This is a common issue for hydrophobic compounds when they are transferred from a highly soluble organic solvent like Dimethyl Sulfoxide (DMSO) into an aqueous environment.[3] Thiophene carboxamide derivatives often possess high lipophilicity (a tendency to dissolve in fats or lipids rather than water), meaning they are poorly solvated by water molecules. When the concentration of the compound exceeds its solubility limit in the final assay buffer, the molecules aggregate and fall out of solution, causing the observed cloudiness or precipitate.[4]

Q2: What are the direct consequences of this precipitation on my experimental results?

A: Compound precipitation can severely compromise the integrity of your assay data in several ways:

  • Underestimation of Potency: The actual concentration of the dissolved, active compound is significantly lower than the nominal concentration you calculated.[5] This leads to an artificially high IC50 or EC50 value, making a potent compound appear weak or inactive.

  • Poor Data Reproducibility: Precipitation can be erratic and highly sensitive to minor variations in temperature, mixing speed, and the specific batch of buffer, leading to high variability between wells, plates, and experiments.[6]

  • False Negatives: A potentially effective compound may be screened out as inactive simply because it never reached its biological target in a soluble, bioavailable form.[7]

  • Assay Interference: Particulates can interfere with optical-based detection methods (e.g., absorbance, fluorescence, luminescence) by scattering light, leading to false readings.

Q3: What is the correct way to prepare and handle a stock solution of this compound?

A: Proper stock solution management is the first critical step in preventing solubility issues.

  • Initial Solvent Selection: For initial solubilization, 100% high-purity, anhydrous DMSO is the industry standard and most effective choice for highly lipophilic compounds.[7]

  • Concentration: Prepare a high-concentration stock, typically 10-20 mM. This allows for subsequent dilutions into the assay buffer while keeping the final DMSO concentration to a minimum.[8]

  • Procedure: Follow a standard protocol for preparing the stock solution.[9][10]

    • Accurately weigh the solid compound.

    • Add a portion of the total required DMSO volume (e.g., 70-80%).

    • Facilitate dissolution by vortexing and, if necessary, gentle warming in a water bath (37°C).[3] Do not overheat, as it can degrade the compound.

    • Once fully dissolved (a clear solution with no visible particulates), add the remaining DMSO to reach the final target volume.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation over time.[7]

Q4: How can I prepare my working solutions to minimize the risk of precipitation upon dilution?

A: The dilution step is where precipitation most often occurs. The key is to avoid "shocking" the compound with a sudden, drastic change in solvent polarity.

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5%, to mitigate both solvent-induced toxicity and its effect on compound solubility.[5][6]

  • Serial Dilutions: Perform intermediate dilution steps. For example, instead of diluting a 10 mM stock 1:1000 directly into the aqueous buffer, first, perform a 1:10 dilution in DMSO, followed by a 1:100 dilution of this intermediate stock into the final buffer.

  • Active Mixing: When performing the final dilution into the aqueous buffer, add the compound concentrate to the buffer while actively vortexing or stirring the buffer to promote rapid dispersion.

Advanced Troubleshooting Guide & Protocols

If the basic steps above are insufficient to maintain solubility at the desired concentration, more advanced formulation strategies are required. The following decision workflow and protocols provide a systematic approach to resolving persistent solubility issues.

G cluster_0 cluster_1 start Start: Compound Precipitates in Assay stock_ok Is 10 mM DMSO Stock Clear? start->stock_ok final_dmso Is Final DMSO Conc. <= 0.5%? stock_ok->final_dmso Yes troubleshoot Initiate Advanced Troubleshooting stock_ok->troubleshoot No (Precipitate in stock) lower_conc Test Lower Compound Concentration final_dmso->lower_conc Yes final_dmso->troubleshoot No (High DMSO %) proceed Proceed with Assay lower_conc->proceed Soluble lower_conc->troubleshoot Still Precipitates cosolvent Protocol 1: Co-Solvent Screening troubleshoot->cosolvent Step 1 ph_mod Protocol 2: pH Modification cosolvent->ph_mod If ineffective excipient Protocol 3: Excipient Addition ph_mod->excipient If ineffective G cluster_0 Cyclodextrin Solubilization compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex water Aqueous Solution (Water Molecules) complex->water Increased Solubility

Caption: Mechanism of cyclodextrin-mediated solubilization.

Common Excipients:

Excipient ClassExampleTypical Final ConcentrationNotes
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMVery effective and widely used. Check for assay interference.
SurfactantsTween® 80, Polysorbate 200.01-0.1% (w/v)Use well below the critical micelle concentration. Can interfere with cell membranes at higher concentrations. [11]

Step-by-Step Methodology:

  • Prepare Excipient-Containing Buffer: Dissolve the chosen excipient (e.g., HP-β-CD) directly into your assay buffer to create an excipient-fortified buffer.

  • Solubility Test: Add the compound to this fortified buffer and observe for any reduction in precipitation compared to the buffer alone.

  • Determine Minimum Effective Concentration: Titrate the excipient concentration to find the lowest level that maintains compound solubility, minimizing potential off-target effects.

  • Validate with Controls: As with co-solvents, run controls to ensure the excipient does not impact the biological assay.

By systematically applying these FAQs and detailed protocols, researchers can overcome the significant hurdle of poor compound solubility, enabling the accurate and reliable assessment of promising therapeutic candidates like this compound.

References

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
  • PubChem. (n.d.). N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022).
  • Gampa, K. C., & Dudhipala, N. R. (2021). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sciencia, 53(1), 1-12.
  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Al-Ali, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56212.
  • Verwimp, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Pharmaceutical Research, 30(11), 2826-2836.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(3), 960-970.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Biris, C. G., et al. (2023).
  • Dahlin, J. L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Pharmaffiliates. (n.d.). CAS No : 3126-63-4| Chemical Name : Pentaerythritol tetraglycidyl ether. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • Kumar, A., et al. (2021). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3126-63-4,Pentaerythritol glycidyl ether. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272.
  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology. (1987). The Effects of Cosolvents on the Action of Pharmaceutical Buffers. Retrieved from [Link]

  • Acta Pharmaceutica Sinica B. (2022). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (2023). Clinical Impact of Macrotroponin on Immunometric Troponin Assays: A Cross-Analytical Case Evaluation. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Retrieved from [Link]

  • YouTube. (2024). Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Kemiatech. (n.d.). Product Sheet for 1003-09-4 Thiophene, 2-bromo-. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide in solution. This document outlines potential degradation pathways, offers troubleshooting advice for common experimental issues, and presents detailed protocols for conducting robust stability assessments. Our aim is to equip you with the necessary knowledge to ensure the integrity of your experimental results and the quality of your drug development programs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with this compound in solution.

Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What are the likely causes?

A1: Several factors can contribute to the degradation of this compound in solution. The primary suspects are hydrolysis of the amide bond and oxidation of the thiophene ring. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light.

  • Hydrolysis: The amide linkage is susceptible to cleavage, particularly under acidic or basic conditions, yielding 3-bromothiophene-2-carboxylic acid and 4-methoxyaniline. The presence of an electron-donating methoxy group on the N-phenyl ring may influence the rate of hydrolysis.

  • Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. This process can be accelerated by exposure to atmospheric oxygen, oxidizing agents, or light.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light. Exposure to UV or even ambient light can potentially lead to dimerization or other complex degradation pathways.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To minimize degradation, stock solutions should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways.
Light Protected from light (amber vials)Minimizes potential photodegradation.
Atmosphere Inert gas (e.g., argon, nitrogen)Reduces the risk of oxidation of the thiophene ring.
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes the risk of hydrolysis.

Q3: I am developing an HPLC method to assess the stability of this compound. What should I consider?

A3: A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradants. Here are key considerations:

  • Column Choice: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection is suitable for this compound due to the presence of chromophores. The detection wavelength should be selected based on the UV spectrum of the parent compound to maximize sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This includes demonstrating that degradation products do not co-elute with the parent peak.

Q4: How can I identify the degradation products of this compound?

A4: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent compound and considering the likely degradation pathways (hydrolysis, oxidation), you can propose and confirm their structures. For definitive structural elucidation, preparative HPLC can be used to isolate the degradants for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[2]

Logical Flow for Forced Degradation Studies

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 80°C in a calibrated oven, protected from light.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the samples after the exposure period.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Quantify the amount of the parent compound remaining and the percentage of degradation.

    • Analyze the stressed samples by LC-MS to identify the m/z of the degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Acid_Product 3-Bromothiophene-2-carboxylic acid Parent->Acid_Product Amide Cleavage Amine_Product 4-Methoxyaniline Parent->Amine_Product Amide Cleavage Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation of Thiophene Dimer Dimerization Products Parent->Dimer UV Exposure Other_Photo Other Photoproducts Parent->Other_Photo UV Exposure Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for the target compound.

References

  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services Technical Bulletin, (31).
  • Alsante, K. M., et al. (2014). Forced Degradation: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(3), 38-45.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Singh, R., & Kumar, R. (2012).
  • Youssef, K., et al. (2023). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 47(15), 7375-7380. [Link]

  • Schiel, A., et al. (2016). Synthesis and assessment of a novel ionic material for removing polycyclic aromatic hydrocarbons with ultrasound. Ultrasonics Sonochemistry, 34, 523-529.
  • Yamabe, S., et al. (2013). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond. The Journal of Organic Chemistry, 78(15), 7447-7456.
  • Smith, R. M., & Hansen, D. E. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of the Royal Society Interface, 15(142), 20180119.
  • Kirby, A. J. (1996). The mechanism of amide hydrolysis. Accounts of Chemical Research, 29(7), 325-331.
  • Brown, R. S., et al. (1994). A rationale for the surprisingly facile hydrolysis of an unusually twisted amide. Journal of the American Chemical Society, 116(13), 5983-5984.
  • Dhumal, B. R., et al. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmaceutical Sciences and Research, 5(12), 5346-5353.
  • Bak, A., et al. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3), 64.
  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3(1), 1-13. [Link]

  • Yuan, G., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4305. [Link]

  • Gronowitz, S. (Ed.). (1991). Thiophenes. Elsevier.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Frontiers. (2021, November 14). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. [Link]

  • Gholap, C. S., et al. (2019). Dual demeanour of norcantharidin derived dicarboxamides in acidic media: An insight. Tetrahedron, 75(29), 3865-3872.
  • Nielsen, N. M., & Bundgaard, H. (1986). Prodrugs as drug delivery systems. Part 42. 2-Hydroxymethylbenzamides and 2-acyloxymethylbenzamides as potential prodrug forms for amines. International Journal of Pharmaceutics, 31(1-2), 47-55.
  • Yamana, T., et al. (1972). Studies on the Stability of Amides. IV. Intramolecular Hydroxyl Group Participation in the Acidic Hydrolysis of Aliphatic Amides. Chemical & Pharmaceutical Bulletin, 20(6), 1275-1282.
  • PubMed Central (PMC). (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]

  • PubMed Central (PMC). (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • PubMed. (n.d.). Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides. [Link]

  • ResearchGate. (2025, August 5). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]

Sources

Technical Support Center: Troubleshooting Kinase Assays for 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide and related thiophene carboxamide derivatives in kinase assays. This document is designed to provide in-depth troubleshooting advice and best practices to navigate the common and complex challenges encountered during inhibitor characterization. While the precise kinase targets for this specific compound are still under extensive investigation, its structural motifs are present in known kinase inhibitors.[1][2] This guide leverages established principles of kinase assay development to ensure the generation of robust and reliable data.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles.

Q1: I've just run my first dose-response curve for this compound and the IC50 value seems incorrect or the curve doesn't look sigmoidal. What are the first things I should check?

A: An anomalous dose-response curve is a frequent issue. Before questioning the compound's potency, it's critical to validate the assay conditions.

  • Confirm Control Performance: Verify that your positive control inhibitor (e.g., Staurosporine for a broad-spectrum check, or a known inhibitor for your specific kinase) yields its expected IC50 value under your exact experimental conditions.[3][4] This validates that the kinase, substrate, and detection reagents are performing correctly.

  • Check ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly sensitive to the ATP concentration in the assay.[5][6] If you are using a high concentration of ATP, the apparent potency of your compound will decrease (higher IC50). For initial screens and to ensure comparability, it is best practice to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase being assayed.[5]

  • Assess Signal Window: Ensure your negative (no inhibitor) and positive (fully inhibited) controls provide a robust signal-to-background ratio. A small window can compress the dose-response curve and lead to inaccurate IC50 calculations. For example, a reference inhibitor test should show a robust signal-to-noise ratio between controls.[7]

Q2: My compound, this compound, appears to be precipitating when I add it to the aqueous assay buffer. How can I resolve this?

A: Compound solubility is a major challenge for many small molecule kinase inhibitors, which are often hydrophobic.[8][9] Precipitation can cause significant light scattering in optical assays and artificially reduce the effective concentration of the inhibitor.

  • Check Final DMSO Concentration: Most kinase assays can tolerate a final DMSO concentration of 1-2% without significant enzyme inhibition. However, a higher percentage may be needed to maintain compound solubility. It is crucial to run a DMSO tolerance curve for your specific kinase to determine the maximum allowable concentration that does not impact its activity.[10]

  • Use Pre-dilution Strategies: Avoid diluting your high-concentration DMSO stock directly into the final aqueous buffer. Perform an intermediate dilution step in a solution with a higher concentration of DMSO before the final addition to the assay plate.

  • Incorporate Excipients: Consider including a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) or Bovine Serum Albumin (BSA) in your assay buffer. These can help maintain the solubility of hydrophobic compounds, but their compatibility and impact on enzyme activity must be validated first.[3]

Q3: The signal in my negative control wells (enzyme + substrate, no inhibitor) is very low or absent. What is the likely cause?

A: Low or no signal in the absence of an inhibitor points to a fundamental issue with the kinase reaction itself.

  • Verify Enzyme Activity: Ensure your kinase aliquot has not undergone excessive freeze-thaw cycles and has been stored correctly. Confirm its activity with a fresh batch of substrate and ATP. Some kinases require pre-incubation with ATP to become fully active due to autophosphorylation.[5]

  • Check Reagent Integrity: ATP solutions can hydrolyze over time, especially if not stored in buffered aliquots at -80°C. Similarly, peptide substrates can degrade. Validate each core reagent independently if possible.

  • Confirm Detection Reagent Functionality: For luminescence-based assays like ADP-Glo, ensure the detection reagents are prepared fresh and according to the manufacturer's protocol.[11] The luciferase enzyme used in these kits is sensitive to environmental conditions.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to more complex experimental issues.

Guide 1: Diagnosing Inconsistent IC50 Values and Poor Dose-Response Curves

An ideal dose-response curve is sigmoidal with a clear upper and lower plateau. Deviations from this suggest underlying mechanistic or artifactual issues. A low IC50 value is indicative of higher potency.[12]

The following decision tree can help diagnose the root cause of a problematic dose-response curve.

start Abnormal Dose-Response Curve Observed q1 Is the curve shallow or incomplete? start->q1 q2 Does the IC50 value shift significantly between experiments? start->q2 cause1 Potential Cause: Compound Precipitation or Aggregation q1->cause1 Yes cause2 Potential Cause: Assay Interference q1->cause2 Yes cause3 Potential Cause: ATP Competition q2->cause3 Yes cause4 Potential Cause: Reagent Instability or Inconsistent Assay Timing q2->cause4 Yes sol1 Solution: - Lower compound concentration range - Check final DMSO % - Add BSA/detergent to buffer cause1->sol1 sol2 Solution: - Run interference counter-screen (see Guide 2) - Switch to a different assay platform (e.g., radiometric) cause2->sol2 sol3 Solution: - Standardize ATP at Kₘ - Determine Mechanism of Inhibition (see Protocol 2.2) cause3->sol3 sol4 Solution: - Use fresh reagents - Standardize incubation times precisely cause4->sol4

Caption: A decision tree for troubleshooting abnormal IC50 curves.

Understanding whether your compound is ATP-competitive is crucial, as this explains potential discrepancies between biochemical and cellular assays due to high intracellular ATP levels.[13] This protocol, adapted from established methods, allows for the discrimination between ATP-competitive and non-competitive inhibitors.[6][14]

Objective: To determine if the IC50 of this compound is dependent on ATP concentration.

Methodology:

  • Select ATP Concentrations: Choose at least two ATP concentrations:

    • Low ATP: At or below the known Kₘ of the kinase (e.g., 10 µM).

    • High ATP: Significantly above the Kₘ (e.g., 1 mM), mimicking physiological concentrations.

  • Prepare Compound Dilutions: Create a serial dilution of your compound in 100% DMSO.

  • Run Parallel Assays: Set up two parallel kinase assays, one with the "Low ATP" concentration and one with the "High ATP" concentration. Ensure all other components (kinase, substrate, buffer) are identical.

  • Generate Dose-Response Curves: Add the compound dilution series to both sets of assay plates and measure kinase activity.

  • Analyze Data: Calculate the IC50 value for each ATP condition.

Interpretation of Results:

ObservationLikely Mechanism of InhibitionRationale
IC50 (High ATP) >> IC50 (Low ATP) ATP-CompetitiveThe compound directly competes with ATP for the binding site. Higher concentrations of ATP are required to outcompete the inhibitor, resulting in a rightward shift of the IC50 curve and a higher apparent IC50 value.[6]
IC50 (High ATP) ≈ IC50 (Low ATP) Non-ATP-CompetitiveThe compound binds to a site other than the ATP pocket (an allosteric site) or is uncompetitive (binds to the enzyme-substrate complex). Its inhibitory activity is therefore independent of the ATP concentration.[15][16]
Guide 2: Identifying and Mitigating Assay Interference

Many assay technologies, particularly those relying on fluorescence or luminescence, are susceptible to interference from test compounds.[10][17][18] This can lead to false positives (apparent inhibition) or false negatives (masking of true inhibition).

Assay TechnologyPotential Interference SourceConsequenceMitigation Strategy
Fluorescence Polarization (FP) Intrinsic compound fluorescence.Artificially low polarization values.Use a far-red tracer; run a counter-screen without kinase.
Light scattering from precipitates.[17]Artificially high polarization values.Pre-filter compound solutions; check solubility.
Luminescence (e.g., ADP-Glo) Luciferase inhibition by the compound.False positive (appears as ATP is preserved).Run a counter-screen against the luciferase enzyme.
Colored compounds absorbing light.Signal quenching, leading to false positives.Measure compound absorbance at the emission wavelength.
TR-FRET Quenching of donor or acceptor signal.False positive.Check compound's spectral properties.
Autofluorescent compounds.High background, reduced assay window.Use red-shifted fluorophores; time-gated detection helps but may not eliminate the issue.

Objective: To determine if this compound directly interferes with the assay detection system.

Methodology:

  • Prepare Assay Plates: Set up assay plates as you normally would, but replace the kinase enzyme with an equivalent volume of kinase storage buffer.

  • Add Compound: Add your compound across the same concentration range used in your dose-response experiments.

  • Add Detection Reagents: Add all other assay components, including ATP, substrate (if it's part of the detection system, e.g., a fluorescent peptide), and the final detection reagents.

  • Measure Signal: Read the plate on the same instrument with the same settings used for your kinase assay.

Interpretation:

  • No Change in Signal: If the signal remains flat across all concentrations of your compound, it is unlikely to be causing interference.

  • Dose-Dependent Signal Change: If you observe a dose-dependent increase or decrease in the signal in the absence of the kinase, your compound is directly interfering with the detection reagents or components. This result invalidates the primary assay data, and an alternative assay platform should be considered.

Guide 3: Addressing Discrepancies Between Biochemical and Cellular Data

A common and costly challenge in drug discovery is when a potent inhibitor from a biochemical assay fails to show activity in cell-based models.[19] This highlights the complexity of the cellular environment, which cannot be fully replicated in vitro.

start Compound is potent in Biochemical Assay but weak in Cellular Assay q1 Is the compound ATP-competitive? start->q1 q2 What is the compound's permeability? start->q2 q3 Is the compound stable in cell media? start->q3 q4 Is the target kinase active in the cell line? start->q4 cause1 High intracellular ATP (~1-10 mM) out-competes the inhibitor. q1->cause1 cause2 Poor membrane permeability or active efflux by transporters (e.g., P-gp). q2->cause2 cause3 Compound is rapidly metabolized or degrades in the cellular environment. q3->cause3 cause4 The target kinase is not expressed or is inactive in the chosen cellular model. q4->cause4

Caption: Key questions when biochemical and cellular results diverge.

Biochemical assays provide a clean, controlled system to measure direct target engagement.[4] Cellular assays, however, introduce multiple confounding variables.

cluster_cell Cellular Environment Membrane Cell Membrane (Permeability Barrier, Efflux Pumps) Inhibitor_out 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide (Extracellular) Membrane->Inhibitor_out Efflux? Inhibitor_in Inhibitor (Intracellular) Membrane->Inhibitor_in Cytosol Cytosol - High ATP (~1-10 mM) - Competing Proteins - Metabolic Enzymes Kinase Target Kinase (in complex with scaffolds/regulators) Cytosol->Kinase Response Downstream Signaling & Cellular Response Kinase->Response Inhibitor_out->Membrane Entry? Inhibitor_in->Cytosol Inhibitor_in->Kinase Inhibition

Caption: Factors influencing inhibitor activity in a cellular context.

Key Considerations:

  • Cellular ATP Levels: The high concentration of ATP in cells is a major reason for the discrepancy in potency for ATP-competitive inhibitors.[13]

  • Permeability and Efflux: The compound must be able to cross the cell membrane to reach its target. It may also be actively removed from the cell by efflux pumps.[8]

  • Target Engagement: It is crucial to develop a cellular target engagement assay (e.g., NanoBRET™, CETSA®) to confirm that the compound is binding to its intended kinase inside the cell.

References

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bock, A. K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4938. [Link]

  • Schiebel, J., et al. (2015). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. Accounts of Chemical Research, 48(1), 133-143. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Pope, A. J. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(4), 409-418. [Link]

  • Roskoski, R. Jr. (2010). Non-ATP competitive protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(19), 6861-6875. [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-854. [Link]

  • ResearchGate. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. [Link]

  • Jorgensen, L., et al. (2017). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. International Journal of Molecular Sciences, 18(1), 136. [Link]

  • Kupcho, K. R., et al. (2004). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening, 9(3), 223-231. [Link]

  • van Hasselt, J. G., et al. (2016). Inherent formulation issues of kinase inhibitors. Expert Opinion on Drug Discovery, 11(10), 939-945. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]

  • Müller, D., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186. [Link]

  • Mantu, D., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(11), 1599. [Link]

  • Lo, Y. C., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(1), 121-135. [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel compound. Given that the complete target profile of this molecule is still under investigation, a proactive approach to identifying and mitigating potential off-target effects is crucial for generating robust and reliable experimental data.

This resource provides a comprehensive framework for understanding, investigating, and troubleshooting the off-target pharmacology of this compound. We will delve into the potential liabilities of its chemical scaffold, offer detailed protocols for essential validation assays, and provide troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Here, we address common questions that may arise during your research with this compound.

Q1: What are the likely off-target families for a compound with a thiophene carboxamide scaffold?

A1: The thiophene carboxamide scaffold is a known "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets. Based on existing literature for similar compounds, the most probable off-target families include:

  • Protein Kinases: This is the most common off-target class for thiophene carboxamides. These compounds can act as ATP-competitive inhibitors for a wide range of kinases.

  • Metabolic Enzymes: The thiophene ring can be metabolized by cytochrome P450 enzymes, which may lead to the formation of reactive metabolites and potential hepatotoxicity.

  • G-Protein Coupled Receptors (GPCRs): While less common, some heterocyclic compounds have shown activity at GPCRs.

  • Ion Channels: Off-target interactions with ion channels, such as hERG, are a general concern for many small molecules and should be assessed.

Q2: My compound shows potent activity in a biochemical assay but is much weaker in my cell-based assay. What could be the reason?

A2: This is a frequent observation in drug discovery and can be attributed to several factors:[1][2][3]

  • Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target at sufficient concentrations.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

  • High Intracellular ATP Concentrations: For ATP-competitive inhibitors, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a rightward shift in the IC50 value compared to biochemical assays, which are often run at lower ATP concentrations.[3]

  • Target Conformation: The conformation of the target protein in a cellular context, potentially as part of a larger complex, may differ from the purified recombinant protein used in biochemical assays, affecting compound binding.[2][3]

Q3: I'm observing cytotoxicity in my cell-based assays that doesn't seem to be related to my primary target. How can I determine if this is an off-target effect?

A3: Differentiating on-target from off-target cytotoxicity is a critical step. Here’s a systematic approach:

  • Establish a Structure-Activity Relationship (SAR): Test analogs of your compound with varying potency against the primary target. If the cytotoxicity correlates with the on-target potency, it is more likely to be an on-target effect. A flat SAR, where analogs with different potencies show similar cytotoxicity, suggests an off-target or non-specific effect.[4]

  • Rescue Experiments: If possible, overexpress the target protein in your cells. If the cytotoxicity is on-target, increased target levels may require higher compound concentrations to achieve the same effect. Conversely, knocking down or knocking out the target should phenocopy the compound's effect.

  • Use Orthogonal Assays: Employ assays that measure different cellular parameters. For example, if you are seeing apoptosis, investigate markers of other cell death pathways like necrosis or autophagy.

  • Profile Against Known Cytotoxicity Targets: Screen the compound against a panel of known cytotoxicity targets, such as key caspases or mitochondrial proteins.

Q4: What are the best practices for designing control experiments when using a novel small molecule inhibitor?

A4: Robust controls are essential for valid data interpretation:[4]

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of your compound. This helps to control for any effects of the chemical scaffold itself that are independent of target inhibition.

  • Positive Control: Use a known, well-characterized inhibitor of your target to ensure the assay is performing as expected.

  • Dose-Response Curves: Always perform experiments over a range of concentrations to establish a dose-dependent effect.[4]

  • Time-Course Experiments: Evaluate the effect of the compound at different time points to understand the kinetics of the response.

Troubleshooting Guides

This section provides systematic approaches to address specific experimental issues.

Problem 1: High background or non-specific activity in biochemical assays.
Potential Cause Troubleshooting Steps
Compound Aggregation 1. Check Solubility: Determine the compound's solubility in the assay buffer. 2. Include Detergents: Add a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01%) to the assay buffer to prevent aggregation. 3. Dynamic Light Scattering (DLS): Use DLS to directly assess compound aggregation at the concentrations used in the assay.
Assay Interference 1. Counter-Screen: Run the assay in the absence of the target enzyme to see if the compound directly affects the detection reagents. 2. Orthogonal Detection Method: If possible, use a different detection method (e.g., fluorescence polarization instead of luminescence) to confirm the results.
Reactive Compound 1. Pre-incubation Test: Pre-incubate the compound with the enzyme and then initiate the reaction by adding the substrate. A time-dependent increase in inhibition may suggest a reactive compound. 2. Chemical Structure Analysis: Examine the compound's structure for any potentially reactive functional groups. The thiophene ring itself can be susceptible to metabolic activation.
Contaminated Compound 1. Purity Analysis: Verify the purity of your compound batch using LC-MS and NMR. 2. Test a Different Batch: If possible, test a new, independently synthesized batch of the compound.
Problem 2: Inconsistent results in cell-based phenotypic assays.
Potential Cause Troubleshooting Steps
Cell Health and Passage Number 1. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. 2. Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. 3. Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase when seeding for experiments.
Edge Effects in Microplates 1. Plate Layout: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. 2. Incubation Conditions: Ensure your incubator has proper humidity and temperature control.
Reagent Variability 1. Fresh Reagents: Prepare fresh dilutions of your compound and other critical reagents for each experiment. 2. Serum Lot-to-Lot Variability: If using fetal bovine serum (FBS), test new lots for their effect on cell growth and compound activity before use in critical experiments.
Experimental Timeline 1. Standardize Incubation Times: Be precise and consistent with all incubation times, including cell seeding, compound treatment, and reagent addition.

Experimental Protocols for Off-Target Characterization

To rigorously assess the selectivity of this compound, a multi-pronged approach employing orthogonal assays is recommended.

Workflow for Off-Target De-risking

Off_Target_Workflow cluster_0 Initial Characterization cluster_1 Broad Off-Target Screening cluster_2 Cellular Target Engagement & Validation cluster_3 Data Analysis & Interpretation Start Compound of Interest: This compound Biochem_Assay Primary Target Biochemical Assay Start->Biochem_Assay Cell_Assay Primary Target Cell-Based Assay Biochem_Assay->Cell_Assay Kinase_Profiling Kinase Panel Screen (e.g., 400+ kinases) Cell_Assay->Kinase_Profiling Potent cellular activity observed Safety_Panel Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) Cell_Assay->Safety_Panel CETSA Cellular Thermal Shift Assay (CETSA) Cell_Assay->CETSA Confirm on-target engagement in cells Kinase_Profiling->CETSA Off-target hits identified Safety_Panel->CETSA CRISPR_Validation CRISPR/siRNA Target Knockdown/Knockout CETSA->CRISPR_Validation Validate functional relevance of target engagement Data_Integration Integrate Data: Biochemical vs. Cellular vs. Profiling CRISPR_Validation->Data_Integration Decision Decision: Proceed, Optimize, or Terminate? Data_Integration->Decision

Caption: A systematic workflow for characterizing the off-target effects of a novel compound.

Protocol 1: Kinase Inhibitor Profiling

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Principle: The compound is tested at one or more concentrations against a large number of purified kinases in a radiometric or fluorescence-based activity assay. The percentage of inhibition for each kinase is determined.

Procedure:

  • Compound Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, serially dilute the compound to the desired screening concentrations (e.g., 10 µM and 1 µM) in the appropriate assay buffer.

  • Kinase Reaction: a. Add the specific kinase, its substrate, and ATP to each well. b. Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: a. For radiometric assays, measure the incorporation of ³³P-ATP into the substrate. b. For fluorescence-based assays, measure the change in fluorescence intensity or polarization.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a no-inhibitor control.

Interpretation:

  • Selectivity Score: A selectivity score can be calculated to quantify the compound's promiscuity.

  • Off-Target Hits: Any kinase inhibited by more than a predefined threshold (e.g., 50% at 1 µM) is considered an off-target hit and should be further investigated with full dose-response curves to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.[5][6][7]

Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[7]

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of CETSA Principle:

CETSA_Principle cluster_0 No Compound (Vehicle) cluster_1 With Compound P_unfolded Unfolded Protein (Aggregated) P_folded_v Folded Protein P_folded_v->P_unfolded Heat (e.g., 50°C) PL_complex Protein-Ligand Complex (Stabilized) P_unfolded_c Unfolded Protein (Aggregated) PL_complex->P_unfolded_c Heat (e.g., 50°C) Less unfolding P_folded_c Folded Protein P_folded_c->PL_complex Compound Binding

Caption: CETSA principle: Ligand binding stabilizes the target protein against heat-induced denaturation.

Protocol 3: CRISPR/Cas9-Mediated Target Validation

Objective: To genetically validate that the observed cellular phenotype is a result of inhibiting the intended target.[8][9]

Principle: CRISPR/Cas9 technology is used to create a knockout of the target gene. If the phenotype of the knockout cells matches the phenotype of the cells treated with the inhibitor, it provides strong evidence for on-target activity.

Procedure:

  • Guide RNA Design and Cloning: Design and clone guide RNAs (gRNAs) specific to the target gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cells with the gRNA/Cas9 plasmid and select for successfully transfected cells.

  • Validation of Knockout: Confirm the knockout of the target protein by Western blotting, qPCR, or genomic sequencing.

  • Phenotypic Analysis: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound. The phenotypes should be highly similar if the compound is on-target.

Interpretation:

  • Phenocopy: If the genetic knockout replicates the compound's effect, it strongly supports on-target action.

  • No Phenocopy: If the knockout does not produce the same phenotype, it suggests that the compound's effect is due to off-target activity or that the target is not solely responsible for the observed phenotype.

Concluding Remarks

The journey of a novel compound from discovery to a well-characterized chemical probe is fraught with challenges, with off-target effects being a primary hurdle. For this compound, a proactive and systematic approach to identifying and understanding its full pharmacological profile is not just recommended, but essential for the integrity of your research.

By leveraging the FAQs, troubleshooting guides, and experimental protocols provided in this technical support center, researchers can more confidently navigate the complexities of their experiments, leading to more robust, reproducible, and impactful scientific discoveries.

References

  • CRISPR approaches to small molecule target identification. PMC. Available at: [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Target Validation with CRISPR. Biocompare. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available at: [Link]

  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate. Available at: [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available at: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chem Eng Process Tech. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]

  • [Toxicity of selected brominated aromatic compounds]. PubMed. Available at: [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • Competition binding assay for measuring the interaction between... ResearchGate. Available at: [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • (PDF) Advanced Experiment Design Strategies for Drug Development. ResearchGate. Available at: [Link]

  • The Role of Organic Small Molecules in Pain Management. MDPI. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available at: [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide . This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this and structurally related N-aryl thiophene carboxamides. Our goal is to provide you with in-depth, field-proven insights to improve the selectivity, yield, and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this compound is through the coupling of 3-bromothiophene-2-carboxylic acid with 4-methoxyaniline. This is typically achieved by activating the carboxylic acid to facilitate the nucleophilic attack by the amine. Two primary strategies are employed for this activation:

  • Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the more reactive 3-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with 4-methoxyaniline, usually in the presence of a base to neutralize the HCl byproduct.[1]

  • Use of Coupling Agents: Peptide coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are used to activate the carboxylic acid in situ.[2][3] These activated species then readily react with the amine.

The choice between these methods often depends on the scale of the reaction, the sensitivity of the starting materials to the reaction conditions, and the desired purity of the final product.

Q2: I am getting a low yield in my reaction. What are the likely causes and how can I improve it?

A2: Low yields in this amide coupling reaction can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete Activation of the Carboxylic Acid: When using thionyl chloride, ensure it is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. The reaction to form the acyl chloride often requires heating (reflux).[4] For coupling agents like EDC/HOBt or HATU, ensure you are using the correct stoichiometry and that the reagents are of high quality.

  • Protonation of the Amine: The reaction of thionyl chloride with the carboxylic acid generates HCl as a byproduct.[4] If not neutralized, this will protonate the 4-methoxyaniline, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the generated acid.

  • Low Nucleophilicity of 4-Methoxyaniline: Anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[5] To overcome this, you can:

    • Pre-activate the carboxylic acid: Isolate the acyl chloride before adding the amine.

    • Use a more potent coupling agent like HATU, which is known to be effective for coupling with less reactive amines.[2]

    • Increase the reaction temperature, within the stability limits of your reactants and products.

  • Side Reactions: A number of side reactions can consume your starting materials or desired product. These are discussed in more detail in the troubleshooting section below.

Q3: I am concerned about the stability of the 3-bromo substituent on the thiophene ring. Can it be lost during the reaction?

A3: The C-Br bond on the thiophene ring is generally stable under the standard conditions for amide bond formation. Dehalogenation of aryl bromides typically requires specific reducing agents (e.g., zinc dust, catalytic hydrogenation with a palladium catalyst) or harsh basic conditions at high temperatures, which are not typically employed in these coupling reactions.[6][7] However, it is good practice to avoid excessively high temperatures or prolonged reaction times with strong bases to minimize any potential for side reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: No or Minimal Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted 3-bromothiophene-2-carboxylic acid and/or 4-methoxyaniline.

  • No new spot corresponding to the product is observed.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Ineffective Carboxylic Acid Activation Thionyl chloride may be old or hydrolyzed. Coupling agents may be degraded.Use a fresh bottle of thionyl chloride. If using coupling agents, ensure they have been stored properly under anhydrous conditions. Consider pre-activating the carboxylic acid with SOCl₂ at reflux for 1-2 hours before adding the amine.[4]
Amine Protonation Insufficient or no base was added to neutralize the HCl generated from the acyl chloride formation or the hydrochloride salt of EDC.Add at least 2 equivalents of a tertiary amine base like triethylamine or DIPEA. One equivalent neutralizes the generated acid, and the other ensures the amine remains deprotonated and nucleophilic.
Low Reaction Temperature The activation of the carboxylic acid or the subsequent reaction with the weakly nucleophilic aniline may be too slow at room temperature.If using SOCl₂, ensure the initial activation step is performed at reflux. For coupling agent-mediated reactions that are sluggish at room temperature, consider gently heating the reaction to 40-50 °C.[5]
Issue 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • TLC shows multiple new spots in addition to the desired product.

  • Purification is difficult, and the final product is impure.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Formation of N-Acylurea When using carbodiimide coupling agents like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.The addition of HOBt or HOAt minimizes this side reaction by trapping the O-acylisourea to form a more stable active ester.[2]
Anhydride Formation The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.Use a slight excess of the amine (1.1-1.2 equivalents) to favor the amide formation over anhydride formation.
Side Reactions on the 4-Methoxyphenyl Ring The electron-rich nature of the 4-methoxyphenyl ring makes it susceptible to electrophilic attack, although this is less common under standard amide coupling conditions.Ensure that highly reactive electrophilic species are not generated. If using SOCl₂, remove any excess under vacuum before adding the amine.

Experimental Protocols

Protocol 1: Acyl Chloride Method

This protocol involves the formation of the acyl chloride followed by reaction with the amine.

Step 1: Formation of 3-Bromothiophene-2-carbonyl chloride

  • To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly warm the reaction mixture to reflux and maintain for 1-2 hours.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is typically used directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude 3-bromothiophene-2-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Coupling Agent Method (EDC/HOBt)

This protocol is a one-pot procedure using a common peptide coupling agent.

  • To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq), 4-methoxyaniline (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent such as DCM or DMF, add EDC (1.2 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • If the reaction is sluggish, gentle heating to 40 °C can be applied.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Amide Coupling Methods
MethodActivating AgentBaseTemperatureTypical Reaction TimeProsCons
Acyl ChlorideThionyl Chloride (SOCl₂)Triethylamine (TEA)0 °C to Reflux2-14 hoursInexpensive, highly reactive intermediate.Harsh reagents, generates HCl, requires removal of excess SOCl₂.
Coupling AgentEDC/HOBtDIPEARoom Temperature12-24 hoursMilder conditions, good for sensitive substrates.More expensive, can form N-acylurea byproduct.[2]
Coupling AgentHATUDIPEARoom Temperature2-12 hoursHigh efficiency, even with poorly nucleophilic amines.[6]Most expensive option.

Visualization of Reaction Pathways and Troubleshooting

reaction_pathway cluster_main Main Reaction Pathway cluster_side_reactions Potential Side Reactions Carboxylic_Acid 3-Bromothiophene- 2-carboxylic Acid Activated_Intermediate Activated Intermediate (Acyl Chloride or Active Ester) Carboxylic_Acid->Activated_Intermediate Activation (SOCl₂ or Coupling Agent) Amine 4-Methoxyaniline Product 3-Bromo-N-(4-methoxyphenyl) -thiophene-2-carboxamide Amine->Product Nucleophilic Attack Protonated_Amine Protonated Amine (Non-nucleophilic) Amine->Protonated_Amine Acid (HCl) Activated_Intermediate->Product N_Acylurea N-Acylurea (from EDC) Activated_Intermediate->N_Acylurea Rearrangement (EDC) Anhydride Anhydride Activated_Intermediate->Anhydride + Carboxylic Acid

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

troubleshooting_flowchart Start Low or No Product Yield Check_Activation Was the carboxylic acid properly activated? Start->Check_Activation Check_Base Was sufficient base used? Check_Activation->Check_Base Yes Action_Activation Use fresh SOCl₂ and heat, or pre-activate with coupling agent. Check_Activation->Action_Activation No Check_Nucleophilicity Is the low nucleophilicity of the aniline the issue? Check_Base->Check_Nucleophilicity Yes Action_Base Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA). Check_Base->Action_Base No Action_Nucleophilicity Increase reaction temperature or use a more potent coupling agent (e.g., HATU). Check_Nucleophilicity->Action_Nucleophilicity Yes End Improved Yield Action_Activation->End Action_Base->End Action_Nucleophilicity->End

Caption: Troubleshooting flowchart for low yield in the amide coupling reaction.

References

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved January 26, 2026, from [Link]

  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2009). Recent development of peptide coupling reagents in organic synthesis. Aldrichimica Acta, 42(1), 3-15.
  • Elgemeie, G. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]

  • ResearchGate. (2025). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? ResearchGate. Retrieved January 26, 2026, from [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
  • Oh, S., et al. (2021). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Journal of Medicinal Chemistry, 64(16), 12096-12113.
  • Singh, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 653-656.
  • Khan, I., & Zaib, S. (2016). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Leonard, M. S. (2013). Introductory Organic Reaction Mechanisms: A color-coded approach to arrow pushing. Lulu.com.
  • Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic letters, 13(15), 3818–3821.
  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Retrieved January 26, 2026, from [Link]

  • Lipshutz, B. H., & Sengupta, S. (1992).
  • Roth, G. A., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1362–1370.
  • Gore, R. P., et al. (2011). A review on recent advances in the synthesis of amides from carboxylic acids and amines. Der Pharma Chemica, 3(3), 409-421.
  • PubChem. (n.d.). 3-Bromothiophene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Peruncheralathan, S., & Ila, H. (2004). Oxidations by thionyl chloride. 8. A convenient synthesis of benzo[b]thiophenes from carboxylic acids and ketones. The Journal of Organic Chemistry, 69(17), 5734-5737.
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Teledyne ISCO. (n.d.).
  • Dong, J., et al. (2015). Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. Organic letters, 17(23), 5866–5869.
  • Ma, S., et al. (2020). The role of tertiary amines as internal catalysts for disulfide exchange in covalent adaptable networks. Polymer Chemistry, 11(2), 279-287.
  • Xu, H.-J., et al. (2011). CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. The Journal of Organic Chemistry, 76(7), 2296-2300.
  • Khan, I., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Bioorganic Chemistry, 72, 145-154.
  • LibreTexts. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Thionyl Chloride - A Versatile Reagent. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Dunne, M., et al. (2017). Practical iron-catalyzed dehalogenation of aryl halides.
  • Ionescu, M. I., et al. (2022).
  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]...

Sources

Technical Support Center: Synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical amide coupling reaction. We will explore common challenges, troubleshoot experimental hurdles, and provide robust protocols to ensure reproducible success in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this target molecule is through an amide coupling reaction. This involves the condensation of 3-bromothiophene-2-carboxylic acid with 4-methoxyaniline.[1][2] Due to the relatively low reactivity of carboxylic acids directly with amines under mild conditions, an activating agent (coupling reagent) is required to facilitate the formation of the amide bond.[3][4]

G SM1 3-Bromothiophene-2-carboxylic Acid Reagents Coupling Reagent + Base (optional) + Solvent SM1->Reagents SM2 4-Methoxyaniline SM2->Reagents Product This compound Reagents->Product Amide Coupling

Caption: General reaction scheme for amide coupling.

Q2: Why is a "coupling reagent" necessary for this reaction?

Directly mixing a carboxylic acid and an amine at room temperature typically results in an acid-base reaction, forming an ammonium carboxylate salt.[3] This salt is unreactive towards amide formation. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Coupling reagents achieve this by forming a highly reactive intermediate (like an active ester or acylphosphonium salt), which is then readily attacked by the amine's nucleophilic nitrogen to form the stable amide bond under mild conditions.[5]

Q3: What are the critical starting material properties to be aware of?
  • 3-Bromothiophene-2-carboxylic acid: This is a solid with a melting point of approximately 197-201 °C.[6] Ensure it is dry and free of any residual acid from its synthesis, as this can interfere with the reaction stoichiometry.

  • 4-Methoxyaniline (p-Anisidine): This amine is an electron-rich aniline, making it a good nucleophile. However, it can be sensitive to oxidation and may darken upon storage. Using freshly purified or high-purity p-anisidine is recommended for best results and to avoid colored impurities in the final product.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis. The underlying principle of amide coupling is the activation of the carboxylic acid; therefore, many problems originate from this crucial step.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

Answer: This is one of the most common issues and typically points to one of three areas: inactive reagents, insufficient activation of the carboxylic acid, or reaction inhibition.

  • Reagent Quality & Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material and can also react with some coupling reagents. Dry your solvents using standard laboratory procedures (e.g., molecular sieves) and ensure your starting materials are free of moisture.

  • Ineffective Carboxylic Acid Activation: The choice of coupling reagent and the order of addition are critical. For reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the reaction proceeds through an O-acylisourea intermediate. It is often beneficial to "pre-activate" the carboxylic acid by stirring it with the coupling reagent (and an additive like HOBt) for a short period (15-30 minutes) before adding the amine. This prevents the amine from engaging in side reactions with the coupling reagent itself.

  • Incorrect Stoichiometry or Base: Ensure you are using at least a 1:1 molar ratio of the carboxylic acid to the amine. A slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion. If using a salt form of the amine or EDC (which is often a hydrochloride salt), a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid and free the amine. Use 1.1 to 2.0 equivalents of this base.

Q2: My reaction is complete, but the isolated yield is poor. Where could my product have gone?

Answer: Poor isolated yield with good conversion suggests issues during the work-up and purification steps.

  • Work-up Losses: The byproduct of your coupling reagent can complicate extraction.

    • DCC: Forms dicyclohexylurea (DCU), which is largely insoluble in common solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration.[7] However, some DCU may remain dissolved, requiring careful purification.

    • EDC: Forms a water-soluble urea byproduct. A standard aqueous work-up with acidic and basic washes (e.g., 1M HCl, sat. NaHCO₃) is typically effective at removing this and any excess base or unreacted starting materials.[7] Ensure you perform sufficient extractions with your organic solvent to recover all the product.

  • Purification Challenges: The product, this compound, is a relatively nonpolar molecule. If your impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., Hexane/Ethyl Acetate, Toluene/Acetone) to achieve better separation.

Q3: I'm observing significant and difficult-to-remove impurities. What are they and how can I prevent them?

Answer: The primary side products in amide coupling reactions often involve the coupling reagent itself.

  • N-Acylurea Formation: With carbodiimide reagents (DCC, EDC), the reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove impurity. This side reaction can be largely suppressed by adding nucleophilic catalysts like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[5][7] These additives intercept the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

  • Guanidinium Byproducts: Some coupling reagents, particularly uronium/aminium salts like HATU or HBTU, can react directly with the amine to form a guanidinium byproduct. To prevent this, the carboxylic acid should always be activated first before the amine is introduced into the reaction mixture.

G cluster_activation Activation Step cluster_pathways Reaction Pathways Acid Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl EDC EDC Product {Desired Amide} O_acyl->Product Side_Product {N-Acylurea | (Side Product)} O_acyl->Side_Product Amine Amine (R'-NH2) G cluster_reaction Reaction Optimization cluster_workup Post-Reaction Optimization Start Problem Encountered: Low Yield / Impure Product Check_Conversion Check Reaction Conversion (TLC / LC-MS) Start->Check_Conversion Reagent_Purity Verify Reagent Purity & Anhydrous Conditions Check_Conversion->Reagent_Purity Low Conversion Workup Review Work-up Protocol: - Correct washes? - Sufficient extractions? Check_Conversion->Workup Good Conversion Activation Optimize Activation: - Pre-activate acid? - Add HOBt/DMAP? Reagent_Purity->Activation Stoichiometry Adjust Stoichiometry / Base: - Excess amine? - Correct base eq? Activation->Stoichiometry Stoichiometry->Check_Conversion Purification Optimize Purification: - Different solvent system? - Recrystallization? Workup->Purification Success Successful Synthesis Purification->Success

Sources

Technical Support Center: Synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into synthetic routes, troubleshooting common experimental issues, and answers to frequently asked questions. Our goal is to ensure your success by explaining the causality behind experimental choices and providing self-validating protocols.

Synthesis Overview: The Primary Pathway

The most direct and widely adopted method for synthesizing this compound is through the amide coupling of two key starting materials: 3-bromothiophene-2-carboxylic acid and 4-methoxyaniline. This reaction is a cornerstone of medicinal chemistry, but its success hinges on the proper activation of the carboxylic acid.

The overall transformation is depicted below:

Primary Synthesis Pathway cluster_reactants Starting Materials SM1 3-Bromothiophene- 2-carboxylic acid REAGENT Coupling Reagent (e.g., HATU, EDCI/HOBt) + Base (e.g., DIPEA) SM1->REAGENT SM2 4-Methoxyaniline SM2->REAGENT PRODUCT 3-Bromo-N-(4-methoxyphenyl) -thiophene-2-carboxamide REAGENT->PRODUCT Amide Bond Formation

Caption: Primary synthetic route via amide coupling.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing clarity on reagent choices and reaction conditions.

Q1: What is the role of a coupling reagent, and which one should I choose?

A1: An amide bond does not form spontaneously by simply mixing a carboxylic acid and an amine. A coupling reagent is required to "activate" the carboxylic acid, converting its hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine.

Several classes of coupling reagents are available, each with its own advantages:

Reagent ClassExamplesMechanism & Rationale
Carbodiimides EDCI, DCCForms a highly reactive O-acylisourea intermediate. EDCI is preferred as its urea byproduct is water-soluble, simplifying purification. Often used with additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[1]
Uronium/Aminium Salts HATU, HBTUForms a highly reactive activated ester. These reagents are known for their high efficiency and fast reaction times, making them excellent choices for difficult or sterically hindered couplings.[1][2]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, these form activated esters and are very effective for challenging amide bond formations.[1]

For this specific synthesis, EDCI in combination with HOBt or OxymaPure is a cost-effective and reliable starting point. If you encounter low yields or slow reaction times, switching to a more powerful uronium reagent like HATU is a logical next step.

Q2: Why is a non-nucleophilic base like DIPEA or triethylamine necessary?

A2: Two primary reasons necessitate a base:

  • Neutralizing Acid Byproducts: Coupling reactions often release acidic protons. For instance, the carboxylic acid starting material is acidic, and additives like HOBt are also acidic. The base neutralizes these species, preventing the protonation and deactivation of the amine nucleophile.

  • Facilitating the Reaction: The base ensures the amine remains in its free, nucleophilic form (R-NH₂) rather than its protonated, non-nucleophilic ammonium salt form (R-NH₃⁺).

N,N-Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) because its bulky isopropyl groups make it less nucleophilic, reducing the risk of it competing with the primary amine in the reaction.

Q3: My starting 3-bromothiophene-2-carboxylic acid seems impure. How can I purify it?

A3: The purity of your starting materials is critical. 3-Bromothiophene-2-carboxylic acid can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude acid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Troubleshooting Guide

Even standard reactions can present challenges. This guide provides a systematic approach to resolving common experimental issues.

ProblemPotential CausesRecommended Solutions
Low or No Product Yield 1. Ineffective carboxylic acid activation. 2. Deactivated or impure amine. 3. Presence of moisture. 4. Incorrect stoichiometry.1. Switch to a more potent coupling reagent like HATU or PyBOP.[1] 2. Check the purity of 4-methoxyaniline by NMR or LCMS. Purify by recrystallization or column chromatography if necessary. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[3] 4. Double-check all mass and volume calculations. Use a slight excess (1.1-1.2 equivalents) of the amine.
Reaction Stalls / Does Not Go to Completion 1. The activated intermediate is stable but the amine is not reactive enough. 2. Insufficient reaction temperature. 3. The formed product is poorly soluble and precipitates out.1. This can happen with electron-deficient amines.[2] Consider switching to the more reactive acyl chloride route (see Alternative Routes). 2. Gently heat the reaction mixture (e.g., to 40-50 °C). Monitor carefully by TLC to avoid decomposition.[1] 3. Use a more polar aprotic solvent like DMF or NMP to improve solubility.
Difficult Purification / Multiple Byproducts 1. Formation of N-acylurea byproduct (with DCC/EDCI). 2. Self-condensation of the carboxylic acid to form an anhydride. 3. Side reactions from using excess heat or overly strong reagents.1. Ensure an additive like HOBt or OxymaPure is used with carbodiimides. If using EDCI, the urea byproduct can often be removed with a dilute acid wash during workup. 2. Add the coupling reagent to the carboxylic acid first to allow for pre-activation before adding the amine. 3. Perform careful reaction monitoring via TLC or LCMS to determine the optimal reaction time and avoid prolonged heating. Purify the final product using flash column chromatography.[4]

Alternative Synthesis Routes

If the primary amide coupling route is problematic, or if starting materials are unavailable, consider these robust alternatives.

Route A: The Acyl Chloride Method

This is a classic and highly reliable two-step method. It involves first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

Acyl_Chloride_Route CARB_ACID 3-Bromothiophene- 2-carboxylic acid ACID_CHLORIDE 3-Bromothiophene- 2-carbonyl chloride CARB_ACID->ACID_CHLORIDE SOCl₂ or (COCl)₂ PRODUCT Target Amide Product ACID_CHLORIDE->PRODUCT AMINE 4-Methoxyaniline AMINE->PRODUCT Base (Pyridine or Et₃N)

Caption: Synthesis via an acyl chloride intermediate.

Why it works: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are powerful reagents that convert the -OH of the carboxylic acid into an excellent leaving group (-OS(O)Cl or similar). The resulting acyl chloride is much more electrophilic than the activated esters from coupling reagents, often leading to faster and more complete reactions, especially with less reactive amines.[2]

Considerations: These chlorinating agents are hazardous and moisture-sensitive, requiring careful handling under an inert atmosphere. The reaction often generates HCl gas, which must be neutralized by a base like pyridine or triethylamine in the subsequent amidation step.

Route B: Suzuki Cross-Coupling (Advanced)

For structurally analogous compounds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling offer a different approach. While not a direct synthesis for the target molecule from the same precursors, this strategy is invaluable for creating libraries of similar compounds. For example, one could start with a dibrominated thiophene and selectively couple an arylboronic acid before forming the amide. A related Suzuki coupling is often used to modify the thiophene ring after the amide is formed.[5][6]

This highlights the modularity of modern organic synthesis, where different fragments of the target molecule can be assembled in various orders.

Detailed Experimental Protocols

These protocols are provided as a starting point. Always perform your own risk assessment and adhere to your institution's safety guidelines.

Protocol 1: Standard Amide Coupling using EDCI/OxymaPure
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Add OxymaPure (1.2 eq) and EDCI (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. You should observe the solution remain clear.

  • Amine Addition: Add 4-methoxyaniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LCMS (typically complete within 2-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) or recrystallization.[4]

Protocol 2: Acyl Chloride Formation and Amidation

Step A: Acyl Chloride Synthesis

  • Setup: In a fume hood, add 3-bromothiophene-2-carboxylic acid (1.0 eq) to an oven-dried flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl).

  • Reaction: Add thionyl chloride (SOCl₂) (at least 2.0 eq, can be used as solvent) and a catalytic drop of DMF.

  • Heating: Gently heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess SOCl₂ under reduced pressure (use a trap). The resulting crude 3-bromothiophene-2-carbonyl chloride is often used directly in the next step without further purification.

Step B: Amidation

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere and cool in an ice bath (0 °C).

  • Amine Addition: In a separate flask, dissolve 4-methoxyaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Workup & Purification: Perform the same workup and purification procedure as described in Protocol 1.

References

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • Iqbal, M. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules, 27(2), 433. [Link]

  • Javed, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4389. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Royal Society of Chemistry. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Organic & Biomolecular Chemistry. [Link]

  • Siddiqui, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

  • Tahir, M. H., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14716. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide and Other Thiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the thiophene carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , a specific, albeit less characterized, member of this family, against other notable thiophene-based inhibitors targeting key players in cellular signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and Janus Kinase 2 (JAK2).

While direct experimental data for this compound is not extensively available in public literature, this guide will leverage structure-activity relationship (SAR) studies of closely related analogs to infer its potential inhibitory profile. This analysis, combined with a review of established thiophene inhibitors, aims to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.

The Thiophene Carboxamide Scaffold: A Versatile Pharmacophore

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a popular building block for designing molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The thiophene carboxamide moiety, in particular, has been extensively explored as a pharmacophore for kinase and protein-protein interaction inhibitors.

Profiling this compound: An Insight from SAR

While specific inhibitory data for this compound is scarce, we can extrapolate its potential activity by examining the structural motifs and their known impact on biological targets.

  • The Thiophene-2-carboxamide Core: This core structure is a common feature in many inhibitors that target the ATP-binding pocket of kinases. The carboxamide linkage provides a rigid framework and potential hydrogen bonding interactions with the hinge region of the kinase.

  • The 3-Bromo Substitution: The presence of a bromine atom at the 3-position of the thiophene ring is significant. Halogen bonding is an increasingly recognized interaction in drug design, where the halogen atom can act as a Lewis acid and interact with Lewis bases in the protein target. This can enhance binding affinity and selectivity. Furthermore, the electron-withdrawing nature of the bromine can influence the electronic distribution of the thiophene ring.

  • The N-(4-methoxyphenyl) Group: The N-aryl substituent plays a crucial role in defining the inhibitor's selectivity and potency. The 4-methoxyphenyl group can occupy a hydrophobic pocket adjacent to the ATP-binding site. The methoxy group can also participate in hydrogen bonding interactions. Structure-activity relationship studies on similar thiophene carboxamide series have shown that substitutions on this phenyl ring are critical for activity. For instance, in a series of thiophene-3-carboxamide derivatives, the nature and position of substituents on the N-phenyl ring were found to be crucial for VEGFR-2 inhibitory activity.[2]

Based on these structural features, it is plausible to hypothesize that this compound may exhibit inhibitory activity against kinases that are known to be targeted by other thiophene carboxamides, such as VEGFR-2 and JAK2, or it could potentially interfere with protein polymerization, like tubulin.

Comparative Analysis with Known Thiophene Inhibitors

To provide context for the potential efficacy of this compound, we will compare its structural features with those of other well-characterized thiophene carboxamide inhibitors.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] Several thiophene carboxamide derivatives have been reported as potent VEGFR-2 inhibitors.

CompoundStructureVEGFR-2 IC50Reference
Compound 14d (Structure not available in search results)191.1 nM[2]
Sorafenib (a multi-kinase inhibitor with a urea, not carboxamide, linker but relevant scaffold) (Structure available in public domain)90 nM(General Knowledge)

Analysis: The N-aryl moiety and substitutions on the thiophene ring are critical for VEGFR-2 inhibition. For instance, in a series of thiophene-3-carboxamide derivatives, a compound designated as 14d exhibited a potent VEGFR-2 inhibitory activity with an IC50 of 191.1 nM.[2] The structural features of this compound, particularly the N-(4-methoxyphenyl) group, suggest a potential for interaction with the hydrophobic pocket of the VEGFR-2 kinase domain. The bromine at the 3-position could further enhance binding affinity.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[4] Several thiophene derivatives have been shown to inhibit tubulin polymerization.

CompoundStructureTubulin Polymerization Inhibition IC50Reference
Compound 2b 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamideNot specified, but active against Hep3B cells with IC50 = 5.46 µM[1]
Compound 2e 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamideNot specified, but active against Hep3B cells with IC50 = 12.58 µM[1]

Analysis: Thiophene carboxamide derivatives have been designed as mimics of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[1] The N-aryl ring with multiple methoxy substituents, as seen in compound 2e , is a common feature of many tubulin inhibitors. The N-(4-methoxyphenyl) group in our topic compound is a simpler version of this and may confer some tubulin inhibitory activity, although likely less potent than compounds with trimethoxyphenyl groups. The 3-bromo substituent could potentially interact with residues in the colchicine binding site on tubulin.

JAK2 Inhibition

The JAK-STAT signaling pathway is crucial for cytokine-mediated cellular responses, and its dysregulation is implicated in various cancers and inflammatory diseases.[5] Thiophene carboxamides have also been explored as JAK2 inhibitors.

CompoundStructureJAK2 IC50Reference
Compound 24 (Structure not available in search results)Potent inhibition of p-STAT5[6]
Compound 25 (Structure not available in search results)Potent inhibition of p-STAT5[6]

Analysis: A series of carboxamide-substituted thiophenes have been described as JAK2 inhibitors, where a pyridyl ring was used as a bioisosteric replacement for a urea substituent.[6] While the provided search results do not give specific IC50 values for these compounds, they were shown to effectively inhibit the phosphorylation of STAT5, a downstream target of JAK2. The core thiophene carboxamide structure is present, suggesting that with appropriate substitutions, this scaffold can be directed towards JAK2 inhibition. The N-(4-methoxyphenyl) and 3-bromo groups would need to be evaluated in this context to determine their contribution to JAK2 binding.

Experimental Protocols

To facilitate the experimental validation of the inhibitory potential of this compound and other novel thiophene derivatives, detailed protocols for relevant assays are provided below.

VEGFR-2 Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.[7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound) and controls

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the test compound or vehicle control.

  • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds preferentially to microtubules.[8]

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compound in polymerization buffer.

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing GTP and the fluorescent reporter dye.

  • In a pre-warmed (37°C) 384-well plate, add the test compound or control.

  • Initiate polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the dye (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the rate of polymerization and the extent of polymerization for each condition to determine the inhibitory effect of the test compound.

JAK2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[9] Inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human JAK2 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase tracer (Alexa Fluor™ 647-labeled)

  • Kinase buffer

  • Test compound and controls

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound or vehicle control.

  • Add a solution containing the JAK2 kinase and the Eu-anti-tag antibody.

  • Add the kinase tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each concentration of the test compound to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the biological context of these inhibitors and the experimental procedures, the following diagrams are provided.

Signaling Pathways

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Tubulin_Polymerization cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization (GTP-bound) Microtubule->Tubulin Depolymerization (GDP-bound) Inhibitor Thiophene Carboxamide Inhibitor Inhibitor->Tubulin Binds to Tubulin, Inhibits Polymerization

Caption: Mechanism of tubulin polymerization and its inhibition.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Workflow

Kinase_Assay_Workflow cluster_0 VEGFR-2/JAK2 Kinase Assay A Prepare Reagents: - Kinase - Substrate/Tracer - ATP - Test Compound B Incubate at 30°C A->B C Add Detection Reagent B->C D Measure Signal (Luminescence/TR-FRET) C->D E Data Analysis (IC50) D->E

Caption: General workflow for in vitro kinase inhibition assays.

Tubulin_Assay_Workflow cluster_1 Tubulin Polymerization Assay F Prepare Reagents: - Tubulin - GTP - Fluorescent Dye - Test Compound G Incubate at 37°C F->G H Monitor Fluorescence (Kinetic Read) G->H I Data Analysis (Polymerization Curves) H->I

Sources

A Comparative Guide to FGFR1 Inhibition: Evaluating 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical inhibitory potential of the novel compound, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, against a panel of well-characterized and clinically relevant Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cancer therapeutics targeting the FGFR signaling pathway.

Introduction: FGFR1 as a Critical Oncogenic Driver

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a multitude of cancers, including breast, lung, and bladder cancers.[2][3] This constitutive activation of FGFR1 triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote uncontrolled cell growth and tumor progression.[1][4] Consequently, the development of potent and selective FGFR1 inhibitors has emerged as a promising therapeutic strategy.[2]

This guide will first outline a proposed experimental workflow for the initial characterization of a novel compound, "this compound," for which public data on FGFR1 inhibition is not currently available. We will then present a detailed comparative analysis of this hypothetical data with established FGFR1 inhibitors, providing a framework for its potential placement within the current therapeutic landscape.

Profiling a Novel Candidate: The Case of this compound

While the chemical structure of this compound is known, its biological activity against FGFR1 has not been publicly reported.[5] To ascertain its potential as an FGFR1 inhibitor, a systematic evaluation is necessary. The following sections detail the proposed experimental approach.

Hypothetical Activity Profile

For the purpose of this guide, we will hypothesize a potential activity profile for this compound to illustrate the comparative analysis. This hypothetical data is not based on experimental results but serves as a placeholder for the data that would be generated through the protocols outlined below.

Established FGFR1 Inhibitors: A Benchmark for Comparison

A number of FGFR1 inhibitors have been developed, with several receiving regulatory approval for the treatment of various cancers. These compounds provide a crucial benchmark for evaluating the potential of novel chemical entities.

Infigratinib (BGJ398)
  • Mechanism of Action: A potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[6][7] It acts as a reversible, ATP-competitive inhibitor.[7]

  • Clinical Significance: Approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8]

Pemigatinib (INCB054828)
  • Mechanism of Action: A potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.

  • Clinical Significance: Approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.

Erdafitinib (JNJ-42756493)
  • Mechanism of Action: An oral pan-FGFR tyrosine kinase inhibitor.[9]

  • Clinical Significance: The first FDA-approved targeted therapy for patients with metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[10][11][12]

Ponatinib (AP24534)
  • Mechanism of Action: A multi-targeted tyrosine kinase inhibitor with activity against Abl, PDGFRα, VEGFR2, FGFR1, and Src.[6]

  • Clinical Significance: Used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, and has shown activity in FGFR1-rearranged hematological malignancies.[13][14]

Dovitinib (TKI258)
  • Mechanism of Action: A multitargeted receptor tyrosine kinase inhibitor with activity against FGFR1/3, FLT3/c-Kit, and VEGFR1-4.[6]

  • Clinical Significance: Investigated in various solid tumors, including renal cell carcinoma.[15]

Lucitanib (E-3810)
  • Mechanism of Action: A dual inhibitor of VEGFR1-3 and FGFR1-3.[16][17]

  • Clinical Significance: Has shown antitumor activity in various solid tumors, including breast cancer.[16][18][19]

Comparative Analysis: Potency, Selectivity, and Cellular Efficacy

The following table summarizes the reported biochemical potency (IC50) of the established inhibitors against FGFR1 and other kinases, providing a framework for comparing the hypothetical profile of our novel compound.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)Other Kinase Targets
This compound Hypothetical DataHypothetical DataHypothetical DataHypothetical DataTo be determined
Infigratinib0.9[6]1.4[6]1[6]>40-fold selective vs FGFR[6]FGFR1/2/3 selective
Pemigatinib0.40.51.2-FGFR1/2/3 selective
Erdafitinib1.22.54.6-Pan-FGFR inhibitor
Ponatinib2.2[6]2[20]18[20]1.5[6]Abl, PDGFRα, Src
Dovitinib8[6]-9[6]13[6]FLT3, c-Kit, VEGFR1/3/4
Lucitanib17.5[6]82.5[6]-25[6]VEGFR1/3

Experimental Protocols for Inhibitor Characterization

To empirically determine the activity profile of "this compound," the following detailed experimental protocols are recommended.

In Vitro Kinase Assay: Determining Biochemical Potency (IC50)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant FGFR1. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[21]

Principle: The assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the amount of ADP, and thus, the kinase activity.

Step-by-Step Methodology (ADP-Glo™ Assay):

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X solution of recombinant human FGFR1 kinase in kinase reaction buffer.

  • Compound Addition: Add 0.5 µL of the test compound (this compound) at various concentrations (e.g., 10-point serial dilution). Include a positive control (e.g., a known FGFR1 inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add 2 µL of a 2.5X solution of ATP and a suitable peptide substrate to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[21]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Assessing Inhibition of FGFR1 Signaling

This assay evaluates the ability of the compound to inhibit FGFR1 signaling within a cellular context. A common method is to use a cell line with known FGFR1 amplification or activation and measure the phosphorylation of a downstream effector protein, such as FRS2 or ERK.

Principle: In cells with activated FGFR1, the receptor and its downstream signaling proteins are phosphorylated. An effective inhibitor will reduce this phosphorylation.

Step-by-Step Methodology (Western Blotting):

  • Cell Culture: Culture a suitable cell line (e.g., NCI-H1581, which has FGFR1 amplification) in appropriate media.

  • Compound Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-FGFR1, total FGFR1, phospho-FRS2, total FRS2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binding & Dimerization GRB2 GRB2 FGFR1->GRB2 Autophosphorylation & Recruitment PLCg PLCγ FGFR1->PLCg PI3K PI3K FGFR1->PI3K STAT STAT FGFR1->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation

Caption: Simplified FGFR1 Signaling Pathway.

Inhibitor_Screening_Workflow start Start: Novel Compound in_vitro In Vitro Kinase Assay (e.g., ADP-Glo) start->in_vitro ic50 Determine IC50 (Biochemical Potency) in_vitro->ic50 cellular Cellular Assay (e.g., Western Blot) ic50->cellular p_inhibition Assess Inhibition of Downstream Signaling cellular->p_inhibition selectivity Kinase Selectivity Profiling p_inhibition->selectivity selectivity_data Determine Off-Target Effects selectivity->selectivity_data in_vivo In Vivo Efficacy Studies (Xenograft Models) selectivity_data->in_vivo end Lead Candidate in_vivo->end

Caption: Experimental Workflow for Inhibitor Characterization.

Conclusion and Future Directions

The systematic evaluation of novel compounds is paramount in the quest for more effective and safer cancer therapeutics. While "this compound" remains an uncharacterized entity in the context of FGFR1 inhibition, the experimental framework outlined in this guide provides a clear path for its evaluation. By comparing its potential efficacy and selectivity against established inhibitors such as infigratinib, pemigatinib, and erdafitinib, researchers can make informed decisions about its future development. The ultimate goal is to identify novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties, ultimately leading to better treatment outcomes for patients with FGFR1-driven cancers.

References

  • Zhou, J., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 862564. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Scientific Reports, 11(1), 1-13. [Link]

  • Keam, S. J. (2021). Infigratinib: First Approval. Drugs, 81(12), 1455-1460. [Link]

  • Chen, Y., et al. (2023). Pharmacological and Biological Targeting of FGFR1 in Cancer. Cancers, 15(22), 5437. [Link]

  • Janssen Biotech, Inc. (n.d.). Mechanism of Action - BALVERSA™ (erdafitinib) HCP. [Link]

  • Soria, J. C., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. Clinical Cancer Research, 22(24), 6177-6187. [Link]

  • Chase, A., et al. (2013). Clinical activity of ponatinib in a patient with FGFR1-rearranged mixed-phenotype acute leukemia. Haematologica, 98(5), e61-e63. [Link]

  • ResearchGate. (n.d.). Chemical structure of different FGFR inhibitors. [Link]

  • The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth. (2019). Molecular Cancer Research, 17(3), 733-744. [Link]

  • National Cancer Institute. (2023). Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1. [Link]

  • Chase, A., et al. (2012). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome. Haematologica, 97(11), 1771-1774. [Link]

  • Wu, F., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy, 8(1), 1-28. [Link]

  • U.S. Food and Drug Administration. (2024). FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. [Link]

  • Patsnap. (2024). What is Infigratinib used for?. [Link]

  • Siefker-Radtke, A. O., et al. (2023). Erdafitinib Prolongs Survival in Patients with Metastatic Urothelial Carcinoma and FGFR Alterations After Previous Anti–PD1(-L1) Treatment. ESMO. [Link]

  • Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a Multitargeted Pan-FGFR Inhibitor with Activity in Multiple FGFR-Amplified or Mutated Cancer Models. Molecular Cancer Therapeutics, 11(3), 690-699. [Link]

  • Sanclemente, M., et al. (2020). Lucitanib for the Treatment of HR+/HER2− Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study. Clinical Cancer Research, 26(2), 345-352. [Link]

  • Clinicaltrials.eu. (n.d.). Infigratinib – Application in Therapy and Current Clinical Research. [Link]

  • Pal, S. K., et al. (2018). A phase Ib study of lucitanib (AL3810) in a cohort of patients with recurrent and metastatic nasopharyngeal carcinoma. The Oncologist, 23(11), 1295-e131. [Link]

  • Pal, S. K., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(9), 15911-15925. [Link]

  • Al-Shakliah, N. S., et al. (2023). Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. Cureus, 15(10), e46793. [Link]

  • The ASCO Post. (2023). Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. [Link]

  • Pal, S. K., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(9), 15911-15925. [Link]

  • Sanclemente, M., et al. (2020). Lucitanib for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study. Clinical Cancer Research, 26(2), 345-352. [Link]

Sources

A Preclinical Comparative Guide: Evaluating "3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide" Against the Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of EGFR-Mutated NSCLC Treatment

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these cancers is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a protein that helps cells grow and divide.[1] This discovery has revolutionized treatment, shifting from broad-spectrum chemotherapy to targeted therapies known as Tyrosine Kinase Inhibitors (TKIs).

The current standard of care for previously untreated, advanced EGFR-mutated NSCLC is Osimertinib, a third-generation EGFR-TKI.[2] Osimertinib is highly effective against the common sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation that often develops in response to earlier-generation TKIs.[3][4] However, acquired resistance to Osimertinib inevitably emerges, creating a critical need for novel therapeutic agents with alternative mechanisms of action or improved efficacy.

This guide introduces a hypothetical investigational compound, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (hereafter designated BTC ), as a potential next-generation kinase inhibitor. The thiophene carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing promise as anticancer agents, including as inhibitors of critical kinases like VEGFR-2 and JAK2.[5][6] This document outlines a comprehensive preclinical framework to rigorously evaluate the efficacy of BTC against the clinical standard of care, Osimertinib, providing the foundational data required for further drug development.

Part 1: Foundational In Vitro Efficacy Assessment

The initial phase of evaluation focuses on direct, cell-free, and cell-based assays to establish the potency and mechanism of action of BTC. This head-to-head comparison with Osimertinib provides the first indication of therapeutic potential.

Direct Target Engagement: Kinase Inhibition Assays

The primary mechanistic hypothesis is that BTC inhibits the kinase activity of EGFR. This must be validated directly.

Causality: A direct kinase inhibition assay is crucial to confirm that the compound engages its intended target and to quantify its potency (IC50). Without this confirmation, any observed cellular effects could be due to off-target activities, confounding the entire development program. We will assess inhibition against both wild-type (WT) EGFR and clinically relevant mutant forms to build a selectivity profile.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation: Prepare Tyrosine Kinase Buffer (40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[7] Dilute recombinant human EGFR (WT, L858R, and L858R/T790M mutants), poly(Glu,Tyr) substrate, and ATP to working concentrations in this buffer.

  • Compound Plating: Serially dilute BTC and Osimertinib in DMSO and then in kinase buffer. Add 1 µL of each dilution to a 384-well plate.

  • Kinase Reaction: Add 2 µL of enzyme and 2 µL of the substrate/ATP mixture to each well to initiate the reaction.[7] Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Data Acquisition: Incubate for 30 minutes and record luminescence using a plate reader.[7] Calculate IC50 values using non-linear regression analysis.

Expected Data & Comparative Analysis:

The results will be summarized to compare the potency of BTC and Osimertinib against key EGFR variants.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
BTC [Experimental Value][Experimental Value][Experimental Value]
Osimertinib>1000~15~1
Vehicle (DMSO)No InhibitionNo InhibitionNo Inhibition
Table 1: Hypothetical data summary for in vitro kinase inhibition assays. Osimertinib values are representative of known activity.
Cellular Potency: Anti-Proliferative Activity

Confirming that target engagement translates into a functional anti-cancer effect in a cellular context is the next critical step.

Causality: An anti-proliferative assay measures the ability of a compound to inhibit cancer cell growth. This is a more biologically relevant endpoint than a simple kinase assay, as it accounts for cell permeability, metabolic stability, and engagement of the target within the complex intracellular environment. We will use NSCLC cell lines with known EGFR mutations.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[8][9]

  • Cell Plating: Seed NSCLC cells (e.g., H1975: L858R/T790M mutant; PC-9: exon 19 deletion) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat cells with a range of concentrations of BTC and Osimertinib for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[10][11]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a spectrophotometer.[10] Calculate the GI50 (concentration for 50% growth inhibition).

Expected Data & Comparative Analysis:

CompoundH1975 (L858R/T790M) GI50 (nM)PC-9 (Exon 19 del) GI50 (nM)
BTC [Experimental Value][Experimental Value]
Osimertinib~20~10
Vehicle (DMSO)No InhibitionNo Inhibition
Table 2: Hypothetical data summary for cell proliferation assays. Osimertinib values are representative.
On-Target Pathway Modulation: Western Blot Analysis

To ensure the observed anti-proliferative effect is due to the intended mechanism, we must verify that BTC inhibits EGFR signaling within the cell.

Causality: Western blotting allows for the direct visualization and quantification of protein phosphorylation. By measuring the levels of phosphorylated EGFR (p-EGFR) and key downstream effectors like Akt (p-Akt), we can confirm that BTC is blocking the signaling cascade initiated by the EGFR kinase.[12]

Experimental Protocol: Western Blot for EGFR Pathway

  • Cell Treatment & Lysis: Treat H1975 cells with BTC and Osimertinib at their respective GI50 concentrations for 2-4 hours. Wash the cells and lyse them using a strong RIPA lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.[14]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, and a loading control (e.g., β-Actin) overnight at 4°C.[12][14]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities using densitometry software. Normalize p-EGFR and p-Akt levels to their respective total protein levels.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt p-Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK ERK->Proliferation EGF Ligand (EGF) EGF->EGFR Binds & Activates BTC BTC / Osimertinib BTC->EGFR Inhibits Phosphorylation

EGFR signaling pathway and points of inhibition.

Part 2: In Vivo Preclinical Efficacy and Pharmacokinetics

Successful in vitro results must be validated in a more complex biological system. In vivo studies assess the compound's efficacy in a living organism, providing critical data on its pharmacokinetic properties and overall anti-tumor activity.

Efficacy in a Tumor Microenvironment: Xenograft Models

Causality: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is the industry standard for preclinical efficacy testing.[15] It allows for the evaluation of a drug's ability to inhibit tumor growth in a three-dimensional, vascularized environment, which is far more representative of a clinical scenario than cell culture.

Experimental Protocol: Orthotopic NSCLC Xenograft Model

Orthotopic implantation (injecting cells into the lung) is preferred over subcutaneous models as it better recapitulates the native tumor microenvironment.[16][17]

  • Cell Preparation: Culture H1975 cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of media and Matrigel.

  • Animal Model: Use 6-8 week old athymic nude or NOD/SCID mice.

  • Orthotopic Implantation: Anesthetize a mouse and make a small incision in the chest wall. Directly inject approximately 1x10^6 H1975 cells into the lung parenchyma.[15][18] Suture the incision.

  • Tumor Growth & Randomization: Monitor tumor growth via bioluminescence or micro-CT imaging. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, BTC, Osimertinib).

  • Dosing: Administer compounds orally (p.o.) once daily based on prior pharmacokinetic studies.

  • Monitoring: Measure tumor volume with calipers (if subcutaneous) or imaging (if orthotopic) twice weekly. Record animal body weight three times weekly as a measure of general toxicity.[16][19]

  • Endpoint: Continue the study for 21-28 days or until tumors in the vehicle group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and weigh them.

Expected Data & Comparative Analysis:

Treatment GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle--[Experimental Value]0%[Experimental Value]
BTC [Dose 1][Experimental Value][Calculated Value][Experimental Value]
BTC [Dose 2][Experimental Value][Calculated Value][Experimental Value]
Osimertinib5[Value ~80-95% TGI][Calculated Value][Value <10% loss]
Table 3: Hypothetical data summary for in vivo xenograft efficacy study.
Pharmacokinetic (PK) Profile

Causality: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental.[20] A compound can be highly potent in vitro but fail in vivo if it is not absorbed into the bloodstream or is cleared too rapidly. A PK study is essential to establish the dosing regimen for efficacy studies and to predict human pharmacokinetics.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Groups: Use healthy mice (e.g., C57BL/6) and divide them into two main groups: intravenous (IV) and oral (PO) administration.[21]

  • Dosing: Administer a single dose of BTC (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Serial Sampling: Collect blood samples (e.g., via submandibular vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[20][21]

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Extract BTC from plasma and quantify its concentration using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability (%F).

PK_Workflow Dosing Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Time Points Processing Plasma Processing Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation Calculate PK Parameters Analysis->Calculation Concentration vs. Time Data

Workflow for a typical pharmacokinetic study.

Part 3: Integrated Data Summary and Future Directions

The culmination of these studies provides a multi-faceted comparison between the investigational compound BTC and the standard of care, Osimertinib. The data should demonstrate not only superior or equivalent potency but also a viable drug-like profile.

A successful outcome for BTC would be characterized by:

  • Potent Inhibition: IC50 and GI50 values in the low nanomolar range, comparable or superior to Osimertinib, especially against resistance-conferring mutations.

  • Target Selectivity: Significantly higher potency against mutant EGFR compared to wild-type EGFR to predict a wider therapeutic window and fewer side effects.

  • Confirmed Mechanism: Clear, dose-dependent inhibition of EGFR and Akt phosphorylation in cells.

  • Robust In Vivo Efficacy: Statistically significant tumor growth inhibition in xenograft models that is superior to or matches that of Osimertinib at well-tolerated doses.

  • Favorable PK Properties: Good oral bioavailability and a half-life that supports a once-daily dosing regimen.

Should BTC meet these preclinical benchmarks, the subsequent steps would involve IND-enabling toxicology studies, process chemistry scale-up, and ultimately, the design of a Phase I clinical trial in patients with advanced, EGFR-mutated NSCLC who have progressed on existing therapies. This rigorous, comparative approach ensures that only the most promising candidates advance, maximizing the potential for clinical success.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). National Institutes of Health. [Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. (2016-10-15). PubMed. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011-04-15). PubMed. [Link]

  • Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. (2023-06-03). National Institutes of Health. [Link]

  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. (n.d.). National Institutes of Health. [Link]

  • Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities. (2024-05-10). JoVE. [Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. (n.d.). AACR Journals. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). MDPI. [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). (n.d.). Tagrisso HCP. [Link]

  • A Method for Orthotopic Transplantation of Lung Cancer in Mice. (n.d.). National Institutes of Health. [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. [Link]

  • Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. (2025-05-30). ASCO Publications. [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway,... (n.d.). ResearchGate. [Link]

  • A549 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025-01-03). ACS Medicinal Chemistry Letters. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). cancer.gov. [Link]

  • MTT Proliferation Assay Protocol. (2025-06-15). ResearchGate. [Link]

  • ESMO Expert Consensus Statements: Management of EGFR Mutant Non-Small-Cell Lung Cancer. (n.d.). ESMO. [Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models. (n.d.). SciSpace. [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • What is the mechanism of Osimertinib mesylate?. (2024-07-17). Patsnap Synapse. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

  • TAGRISSO Mechanism of Action. (2024-11-13). YouTube. [Link]

  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. (2014-09-12). aacrjournals.org. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019-09-19). National Institutes of Health. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025-07-16). Semantic Scholar. [Link]

  • EGFR+ NSCLC Treatment Guidelines. (n.d.). thinking-cancer.com. [Link]

  • Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. (2025-07-19). National Institutes of Health. [Link]

  • Osimertinib. (n.d.). Wikipedia. [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (n.d.). National Institutes of Health. [Link]

  • EGFR Mutation and Lung Cancer: What is it and how is it treated?. (n.d.). lcfamerica.org. [Link]

  • Effect of XXP treatment on NSCLC xenograft mouse models. (A) In vivo... (n.d.). ResearchGate. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Biological Activities of Thiophenes. (2024-01-16). Encyclopedia MDPI. [Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. (2016-08-10). ResearchGate. [Link]

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. (2014-04-15). PubMed. [Link]

Sources

A Comparative Guide to the Activity of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Acquired Drug Resistance in Oncology

The development of resistance to chemotherapy is a primary obstacle to successful cancer treatment, contributing significantly to disease relapse and mortality.[1] Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in drug targets, enhanced DNA repair mechanisms, and evasion of apoptosis.[2] Consequently, there is a pressing need for novel therapeutic agents that can overcome these resistance mechanisms. Small molecules, due to their potential for high specificity and cell permeability, represent a promising avenue for the development of next-generation anticancer drugs.[3]

This guide provides a comparative framework for evaluating the efficacy of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , a novel thiophene derivative, in drug-resistant cancer cell lines. Thiophene carboxamides are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[4][5] This document will detail the rationale for investigating this specific compound, outline its potential mechanisms of action based on related structures, and provide comprehensive experimental protocols for its evaluation against both drug-sensitive and drug-resistant cancer cell models.

Compound of Interest: this compound

Thiophene-containing compounds have shown significant promise in medicinal chemistry due to their diverse biological activities.[6] The thiophene carboxamide scaffold, in particular, has been identified in numerous compounds with potent antiproliferative effects against a variety of cancer cell lines.[7] The structural features of this compound, including the halogenated thiophene ring and the methoxyphenyl group, are hypothesized to contribute to its anticancer activity. The bromine atom can enhance the compound's binding affinity to target proteins, while the methoxyphenyl moiety is a common feature in many known anticancer agents, including those that interact with tubulin.[6]

Proposed Mechanism of Action

Based on studies of structurally similar thiophene carboxamides, the primary mechanism of action of this compound is likely multifactorial, potentially involving:

  • Tubulin Polymerization Inhibition: Many thiophene derivatives act as microtubule-destabilizing agents, binding to the colchicine site of tubulin and inhibiting its polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]

  • Kinase Inhibition: Certain thiophene carboxamides have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[7]

  • Induction of Apoptosis: The compound is expected to induce programmed cell death through both intrinsic and extrinsic pathways, potentially by modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family.[5][9]

The following diagram illustrates the potential signaling pathways affected by this compound.

Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound 3-Bromo-N-(4-methoxyphenyl) thiophene-2-carboxamide Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases VEGFR-2 & other kinases Compound->Kinases Inhibition Apoptosis_Proteins Bcl-2 Family Proteins Compound->Apoptosis_Proteins Modulation Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Anti_Angiogenesis Inhibition of Angiogenesis Kinases->Anti_Angiogenesis Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Comparative Efficacy in Resistant Cell Lines: An Experimental Framework

To rigorously assess the potential of this compound in overcoming drug resistance, a comparative study against established chemotherapeutic agents in both sensitive and resistant cancer cell lines is essential.

Development of Drug-Resistant Cell Lines

The generation of drug-resistant cell lines is a critical first step.[10] This is typically achieved by continuous exposure of a parental cancer cell line to incrementally increasing concentrations of a specific chemotherapeutic agent (e.g., paclitaxel or doxorubicin) over several months.[10] The resulting resistant cell line should be characterized to confirm its resistance phenotype and to investigate the underlying mechanisms of resistance.

Experimental Workflow

The following diagram outlines a comprehensive workflow for evaluating the compound's activity.

Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Compound Evaluation cluster_2 Phase 3: Mechanistic Deep Dive A Parental Cancer Cell Line (e.g., MCF-7, A549) B Generate Resistant Cell Line (e.g., MCF-7/Paclitaxel-R) A->B Incremental Drug Exposure C Characterize Resistant Phenotype (IC50, MDR1 expression) B->C D Cytotoxicity Assays (MTT) (Parental vs. Resistant) E Mechanism of Action Studies D->E F Cell Cycle Analysis (Propidium Iodide Staining) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H Drug Efflux Pump Assay (Rhodamine 123 Assay) E->H

Caption: Experimental workflow for evaluating the compound in resistant cell lines.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key experiments outlined in the workflow.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.

Protocol:

  • Seed parental and resistant cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, the resistance-inducing drug (e.g., paclitaxel), and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the IC50 concentration of the compound for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within one hour.[11]

Drug Efflux Pump Activity Assay (Rhodamine 123 Assay)

This assay measures the activity of drug efflux pumps like P-glycoprotein (MDR1).[12]

Protocol:

  • Incubate resistant cells with Rhodamine 123, a fluorescent substrate of MDR1, in the presence or absence of the test compound or a known MDR1 inhibitor (e.g., verapamil).

  • After incubation, wash the cells to remove the extracellular dye.

  • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[12] A higher intracellular fluorescence in the presence of the test compound indicates inhibition of the efflux pump.

Data Presentation and Comparative Analysis

The following tables provide a template for presenting the experimental data, with hypothetical but realistic values for illustrative purposes.

Table 1: Cytotoxicity of this compound and Paclitaxel in Sensitive and Resistant MCF-7 Cells

CompoundCell LineIC50 (µM) ± SDResistance Index (RI)
This compound MCF-7 (Parental)2.5 ± 0.31.2
MCF-7/Paclitaxel-R3.0 ± 0.4
Paclitaxel MCF-7 (Parental)0.01 ± 0.00250
MCF-7/Paclitaxel-R0.5 ± 0.07

Resistance Index (RI) = IC50 in resistant cells / IC50 in parental cells

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7/Paclitaxel-R Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 65.2 ± 3.120.5 ± 1.814.3 ± 2.5
Compound (3.0 µM) 15.8 ± 2.210.1 ± 1.574.1 ± 4.3

Table 3: Induction of Apoptosis by this compound in MCF-7/Paclitaxel-R Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Vehicle Control 3.1 ± 0.52.5 ± 0.4
Compound (3.0 µM) 25.4 ± 2.818.9 ± 2.1

Discussion and Future Directions

The hypothetical data presented above suggests that this compound exhibits potent cytotoxic activity against both paclitaxel-sensitive and -resistant MCF-7 breast cancer cells. The low Resistance Index (RI) of 1.2 indicates that the compound is able to overcome the resistance mechanisms present in the MCF-7/Paclitaxel-R cells. The cell cycle analysis and apoptosis assays further support its proposed mechanism of action, demonstrating a significant G2/M phase arrest and induction of apoptosis.

Future studies should focus on elucidating the precise molecular targets of this compound. Investigating its effect on tubulin polymerization in vitro and its kinase inhibitory profile would provide valuable insights. Furthermore, evaluating its efficacy in in vivo models of drug-resistant cancer is a critical next step in its preclinical development. The ability of thiophene carboxamide derivatives to inhibit the formation of 3D tumor spheroids, which is correlated with reduced chemoresistance, suggests that this compound may also be effective in more complex tumor models.[6]

References

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Balan, B., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

  • Butt, M. S., et al. (2020). Vitamin C: A novel regulator of the sphere of cancer. International Journal of Molecular Sciences, 21(16), 5779.
  • Ma, Y., et al. (2022). Vitamin C induces M1-like macrophage polarization to inhibit metastasis. Cancer Research, 82(12_Supplement), 3326-3326.
  • Shafi, S., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Journal of Heterocyclic Chemistry, 56(8), 2249-2260.
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Szakács, G., et al. (2004). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 3(3), 219-234.
  • Lage, H. (2008). An overview of cancer multidrug resistance: a still unsolved problem. Cellular and Molecular Life Sciences, 65(20), 3145-3167.
  • Lozano, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1249. [Link]

  • Ghavami, S., et al. (2018). Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells. Current Cancer Drug Targets, 18(9), 896-909.
  • Abdel-Ghani, T. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1474-1486.
  • Dag, A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(23), 7291. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • Ramirez, A., et al. (2021). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. ChemistryOpen, 10(10), 1011-1018.
  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 16, 7357-7372.
  • Shah, M. A., & Schwartz, G. K. (2001). Cell Cycle-mediated Drug Resistance: An Emerging Concept in Cancer Therapy 1. Clinical Cancer Research, 7(8), 2168-2181.
  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]

  • Haji-Ghasem Kashani, M., et al. (2015). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Pharmaceutical Research, 14(2), 529-536.
  • Al-Ostoot, F. H., et al. (2025). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Pharmaceutics, 17(10), 2265.
  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed, 36546947. [Link]

  • Lozano, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed, 34107837. [Link]

  • Al-Sanea, M. M., et al. (2022). Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells. International Journal of Molecular Sciences, 23(15), 8499. [Link]

  • Martins, A., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Current Drug Targets, 14(6), 636-645.
  • Kim, J. H., et al. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 19(11), 606. [Link]

  • Lozano, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1249.
  • Jang, S. (2023). Molecular determinant deciphering of MIC-guided RND efflux substrates in E. coli. Frontiers in Microbiology, 14. [Link]

  • Kumar, S., et al. (2022). A Microbe-Derived Efflux Pump Inhibitor of the Resistance-Nodulation-Cell Division Protein Restores Antibiotic Susceptibility in Escherichia coli and Pseudomonas aeruginosa. ACS Infectious Diseases, 8(2), 373-384.
  • Abdel-Ghani, T. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1474-1486.

Sources

Validating the Target of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: A Comparative Guide to Deconvolution and Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the molecular target of the novel compound, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, hereafter referred to as Cmpd-T . The thiophene-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of protein classes. The absence of a pre-defined target for Cmpd-T necessitates a systematic, multi-pronged approach to first identify its putative target and then unequivocally validate this interaction in a physiologically relevant context.

Our investigation will be structured around the hypothesis that Cmpd-T is an inhibitor of a protein kinase, a common target class for this scaffold. We will outline a series of experiments designed not only to identify the specific kinase but also to benchmark Cmpd-T's performance against established inhibitors. This guide emphasizes the "why" behind each experimental choice, ensuring a self-validating and robust workflow.

Part 1: Initial Target Identification and Selectivity Profiling

The first critical step is to move from an unknown compound to a prioritized list of potential targets. A broad, unbiased screen is the most effective starting point. For this, we will leverage a comprehensive kinase selectivity panel.

Kinase Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ platform from DiscoveRx (now part of Eurofins) is an affinity-based competition binding assay that quantitatively measures the interaction of a test compound against a panel of over 450 kinases. This approach is invaluable as it is not dependent on enzyme activity, allowing for the identification of interactions with both active and inactive kinase conformations.

Experimental Rationale: By subjecting Cmpd-T to this extensive panel at a high concentration (e.g., 10 µM), we can rapidly identify which kinases it binds to with the highest affinity. This provides an initial "hit list" of putative targets and, just as importantly, a broad view of its selectivity profile, flagging potential off-target liabilities early in the discovery process.

Comparative Analysis: For this guide, we will compare the selectivity of Cmpd-T against two well-characterized multi-kinase inhibitors:

  • Sunitinib: A broad-spectrum inhibitor known to target VEGFR, PDGFR, and c-KIT, among others.

  • Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases.

This comparison will allow us to contextualize the selectivity of our novel compound. A highly selective compound is often desirable to minimize off-target toxicity.

Hypothetical Data Summary:

CompoundPrimary Target(s) (Kd < 100 nM)Off-Target Hits (>35% Inhibition @ 10µM)Selectivity Score (S-Score)
Cmpd-T Aurora Kinase A40.01
Sunitinib VEGFR2, PDGFRβ, c-KIT780.35
Dasatinib BCR-ABL, SRC, c-KIT380.18

This hypothetical data suggests Cmpd-T is a highly selective inhibitor of Aurora Kinase A.

Part 2: Target Engagement in a Cellular Context

Identifying a target in a recombinant, cell-free system is a critical first step, but it is not sufficient. We must prove that Cmpd-T engages its intended target, Aurora Kinase A (AURKA), within the complex milieu of a living cell. For this, the Cellular Thermal Shift Assay (CETSA®) is the gold standard.

Cellular Thermal Shift Assay (CETSA®)

CETSA® operates on the principle that a protein becomes more thermally stable when bound to a ligand. By treating intact cells with Cmpd-T, heating the cell lysate to various temperatures, and then quantifying the amount of soluble AURKA remaining via Western blot or ELISA, we can determine if the compound is engaging its target.

Experimental Rationale: This assay provides direct evidence of target engagement in a physiological setting. A positive result—a "thermal shift" where AURKA remains soluble at higher temperatures in the presence of Cmpd-T—confirms that the compound can cross the cell membrane and bind to its target. We will compare this to a known AURKA inhibitor, Alisertib (MLN8237) , as a positive control.

Experimental Workflow: CETSA

cluster_0 Cell Culture cluster_1 Thermal Challenge cluster_2 Quantification A 1. Culture Cells to ~80% Confluency B 2. Treat with Cmpd-T, Alisertib, or DMSO A->B C 3. Harvest & Lyse Cells B->C D 4. Aliquot Lysate C->D E 5. Heat Aliquots across a Temperature Gradient (e.g., 45°C - 70°C) D->E F 6. Centrifuge to Pellet Aggregated Proteins E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Analyze by Western Blot for Aurora Kinase A G->H I 9. Quantify Bands and Plot Melt Curves H->I

Caption: CETSA workflow for validating target engagement.

Comparative Data Summary (Hypothetical):

TreatmentApparent Tagg of AURKA (°C)Thermal Shift (ΔTagg vs DMSO)
DMSO (Vehicle)52.1°C-
Cmpd-T (1 µM) 58.6°C+6.5°C
Alisertib (1 µM) 59.2°C+7.1°C

This data would confirm that Cmpd-T engages and stabilizes AURKA in intact cells, with a potency comparable to the well-validated inhibitor Alisertib.

Part 3: Validating Downstream Pathway Modulation

Confirming target engagement is necessary but not sufficient. A true inhibitor must modulate the target's biological function. Aurora Kinase A is a key regulator of mitosis; its inhibition should lead to predictable changes in downstream signaling pathways. A key substrate of AURKA is the histone H3. AURKA phosphorylates Histone H3 at Serine 10 (pH3-Ser10) during mitosis.

Western Blot for Phospho-Histone H3

We will treat a relevant cell line (e.g., HCT116, a colon cancer line with AURKA dependency) with Cmpd-T and our comparators, and then measure the levels of pH3-Ser10 using a specific antibody.

Experimental Rationale: A dose-dependent reduction in the pH3-Ser10 signal would provide strong evidence that Cmpd-T is not just binding to AURKA, but is actively inhibiting its catalytic function in the cell. This directly links target engagement to a functional cellular outcome.

Experimental Protocol: Western Blot for Downstream Inhibition

  • Cell Seeding: Plate HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Synchronization (Optional but Recommended): Treat cells with a cell cycle synchronization agent like nocodazole for 16-18 hours to enrich for mitotic cells, where AURKA activity is highest.

  • Compound Treatment: Treat synchronized cells with a dose-response of Cmpd-T, Alisertib, and a DMSO vehicle control for 2-4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-Histone H3 (Ser10).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Incubate with a primary antibody against total Histone H3 or a loading control like GAPDH.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the IC50 for pathway inhibition.

Hypothetical Comparative Data (IC50):

CompoundCellular IC50 (pH3-Ser10 Inhibition)
Cmpd-T 85 nM
Alisertib 50 nM

This result would demonstrate that Cmpd-T inhibits the AURKA pathway in cells at a nanomolar concentration, further validating it as a potent and cell-permeable inhibitor.

Part 4: Phenotypic Confirmation in a Target-Dependent System

The final and most crucial validation step is to demonstrate that the observed cellular effects translate into a relevant phenotype, such as inhibition of cancer cell proliferation, specifically in a system known to be dependent on the target.

Cell Viability Assay

We will use a cancer cell line known to be sensitive to AURKA inhibition (e.g., HCT116) and a cell line that is relatively insensitive (e.g., a non-cancerous cell line like RPE-1) to assess the anti-proliferative effects of Cmpd-T. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Experimental Rationale: By demonstrating that Cmpd-T potently inhibits the growth of AURKA-dependent cancer cells but has a much weaker effect on insensitive cells, we can correlate target inhibition with a meaningful anti-cancer phenotype. This provides strong evidence for the "on-target" nature of the compound's efficacy.

Experimental Workflow: Phenotypic Validation

cluster_0 Cell Plating cluster_1 Compound Treatment cluster_2 Viability Measurement A 1. Seed AURKA-dependent (HCT116) and insensitive (RPE-1) cells in 96-well plates B 2. Treat with 10-point dose response curves of Cmpd-T and Alisertib A->B C 3. Incubate for 72 hours B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Calculate GI50 values E->F

Caption: Workflow for assessing anti-proliferative effects.

Hypothetical Comparative Data (GI50):

CompoundHCT116 (AURKA-dependent) GI50RPE-1 (Insensitive) GI50Selectivity Window
Cmpd-T 120 nM> 10,000 nM> 83x
Alisertib 95 nM> 10,000 nM> 105x

Conclusion

This step-wise, comparative guide provides a robust pathway for validating the target of a novel compound like this compound (Cmpd-T). By progressing from a broad, unbiased screen to direct confirmation of target engagement, pathway modulation, and finally, on-target phenotypic effects, we can build a comprehensive and convincing evidence package. The hypothetical data presented here illustrates a successful outcome, positioning Cmpd-T as a potent and selective Aurora Kinase A inhibitor. This logical, evidence-based progression is fundamental to modern drug discovery and ensures that resources are focused on compounds with a well-understood and validated mechanism of action.

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

  • Title: CETSA: a target engagement assay on the single cell level. Source: Scientific Reports URL: [Link]

  • Title: Roles of Aurora Kinases in Mitosis and Tumourigenesis. Source: Nature Reviews Cancer URL: [Link]

  • Title: Aurora-A kinase is a novel target of the p53 tumor suppressor. Source: The EMBO Journal URL: [Link]

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. A compound's efficacy is defined not only by its potent interaction with the intended target but also by its lack of interaction with unintended biological molecules. Off-target binding can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. This guide provides an in-depth, technical framework for the cross-reactivity profiling of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , a member of the versatile thiophene carboxamide scaffold.

The thiophene carboxamide core is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, including protein kinases, enzymes crucial to cancer progression, and viral proteins.[1][2][3] Given this promiscuity, a rigorous and systematic cross-reactivity assessment is not just a regulatory requirement but a fundamental step in elucidating the compound's true pharmacological profile.

This guide is structured to provide both the strategic rationale and the detailed methodologies for such an investigation. We will operate under the scientifically-grounded hypothesis that our compound of interest, like many of its structural cousins, is a protein kinase inhibitor. Specifically, based on published data for similar scaffolds, we will hypothesize its primary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] Our goal is to build a comprehensive selectivity profile to validate this hypothesis and identify any potential liabilities.

The Strategic Imperative: Why Cross-Reactivity Profiling is Non-Negotiable

In early-stage drug discovery, a molecule's "potency" is often the celebrated metric. However, experienced pharmacologists understand that "selectivity" is the more critical determinant of clinical success. A non-selective compound is a high-risk candidate, prone to failure in later stages due to unexpected side effects.

The core objective of cross-reactivity profiling is to de-risk a compound by mapping its interaction landscape across a broad swath of the human proteome. This process allows us to:

  • Confirm the Primary Mechanism of Action (MoA): Does the compound inhibit the intended target with significantly higher potency than other related targets?

  • Identify Off-Target Liabilities: Are there interactions with proteins known to be associated with adverse events (e.g., hERG channel, CYPs, kinases in critical signaling pathways)?

  • Discover Opportunities for Polypharmacology: In some cases, off-target effects can be therapeutically beneficial. Profiling can uncover these opportunities for drug repositioning or multi-targeted therapies.[5]

  • Guide Structure-Activity Relationship (SAR) Studies: Selectivity data provides crucial feedback for medicinal chemists to rationally design next-generation compounds with improved safety profiles.

Our profiling strategy for This compound (herein referred to as Compound X ) will be hierarchical, starting with broad screening against the most probable target family (kinases) and narrowing down to functional and cellular validation.

The Comparative Landscape: Benchmarking Against Analogs

To contextualize our findings for Compound X, it is essential to compare its performance against relevant alternatives. For this guide, we will use two well-characterized, structurally related compounds as benchmarks:

  • Analog A (Sorafenib): A multi-kinase inhibitor approved for cancer treatment, known to inhibit VEGFR, PDGFR, and Raf kinases. It serves as a reference for a potent but relatively non-selective kinase inhibitor.

  • Analog B (A Highly Selective VEGFR-2 Inhibitor): A hypothetical, best-in-class competitor designed for high selectivity, representing the ideal target profile we aim to achieve or surpass.

This comparative approach provides a clear, objective measure of Compound X's selectivity and its potential advantages or disadvantages in a competitive landscape.

Tier 1 Profiling: Broad Kinome Scanning

The human kinome consists of over 500 protein kinases, making it a primary source of off-target interactions for ATP-competitive inhibitors.[6][7] Therefore, the foundational experiment in our profiling cascade is a broad scan across a diverse panel of kinases.

Causality Behind Experimental Choices:
  • Why a Large Panel? A comprehensive panel (e.g., >400 kinases) is crucial for identifying unexpected off-target hits and understanding the overall selectivity profile.[6][8] A smaller, focused panel might miss critical interactions.

  • Why a Biochemical Assay First? Initial screening is best performed using a purified, recombinant enzyme in a biochemical assay (e.g., radiometric or TR-FRET). This approach is high-throughput, cost-effective, and directly measures enzymatic inhibition without the complexities of a cellular environment.[7][9]

  • Choice of ATP Concentration: Testing at a fixed ATP concentration (e.g., 10 µM) is standard for initial screening. However, for key hits, re-testing at the ATP Km for each specific kinase provides a more accurate measure of potency (IC50), as it reflects the physiological competition with the natural substrate.[10]

Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., ³³P-ATP Filter Binding)
  • Preparation of Reagents:

    • Prepare a stock solution of Compound X, Analog A, and Analog B in 100% DMSO.

    • Prepare kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare substrate solution (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase).

    • Prepare ATP solution containing a mix of cold ATP and radiolabeled [γ-³³P]ATP. The final concentration should be at the apparent ATP-Km for each kinase.

  • Assay Procedure:

    • Dispense 5 µL of the compound dilutions into a 96-well plate. For a primary screen, a single high concentration (e.g., 10 µM) is used.

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Data Presentation: Kinome Selectivity Profile

The results of the primary screen are best visualized using a kinome tree map, but for direct comparison, a tabular format is highly effective.

Table 1: Comparative Kinase Inhibition at 10 µM

Kinase Target Kinase Family Compound X (% Inhibition) Analog A (Sorafenib) (% Inhibition) Analog B (Selective Inhibitor) (% Inhibition)
VEGFR-2 Tyrosine Kinase 98% 99% 97%
PDGFRβ Tyrosine Kinase 65% 95% 5%
c-KIT Tyrosine Kinase 45% 88% 2%
BRAF Ser/Thr Kinase 25% 92% <1%
p38α Ser/Thr Kinase 15% 55% <1%
CDK2 Ser/Thr Kinase 5% 10% <1%
ROCK1 Ser/Thr Kinase 3% 8% <1%

| ... (400+ other kinases) | ... | <10% | ... | <1% |

Data is illustrative and based on expected profiles for these compound classes.

Workflow Diagram: Tier 1 Kinase Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_readout Readout & Analysis Compound_Stock Compound X Stock (DMSO) Assay_Plate 1. Dispense Compound (10 µM final) Compound_Stock->Assay_Plate Kinase_Panel Recombinant Kinase Panel (>400 kinases) Incubate1 2. Add Kinase/Substrate Incubate 10 min Kinase_Panel->Incubate1 Reagents Assay Buffer, Substrate [γ-³³P]ATP Reagents->Incubate1 Initiate 3. Add [γ-³³P]ATP Incubate 60 min Reagents->Initiate Assay_Plate->Incubate1 Incubate1->Initiate Stop 4. Stop Reaction (Phosphoric Acid) Initiate->Stop Filter 5. Transfer to Filter Plate & Wash Stop->Filter Read 6. Scintillation Counting Filter->Read Analyze 7. Calculate % Inhibition Read->Analyze Output Selectivity Data Table & Kinome Map Analyze->Output

Caption: Workflow for Tier 1 Broad Kinome Profiling.

Tier 2 Profiling: Potency Determination and Cellular Target Engagement

Hits identified in the primary screen (% Inhibition > 50%) must be further characterized to determine their potency (IC50) and to confirm their activity in a more physiologically relevant context.

Causality Behind Experimental Choices:
  • IC50 Determination: A single-point screen only indicates activity at one concentration. A full dose-response curve is required to calculate the IC50, which is the standard measure of a compound's potency.

  • Cellular Target Engagement: Biochemical assays use purified proteins and may not reflect a compound's true activity in a cell, where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations play a role. A cellular target engagement assay confirms that the compound can enter the cell and bind to its intended target.[9] The NanoBRET™ assay is an excellent technology for this purpose.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)
  • Cell Preparation:

    • HEK293 cells are transiently co-transfected with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).

    • Plate the transfected cells in 96-well, white-bottom plates and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of Compound X and the control compounds.

    • Add the compounds to the cells and incubate for 2 hours in a CO₂ incubator.

    • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

    • Equilibrate the plate for another 2 hours.

    • Add Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor emission) and 610 nm (acceptor emission).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (460 nm).

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Workflow Diagram: Cellular Target Engagement

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis Transfect Transfect HEK293 with Kinase-NanoLuc® Fusion Plate Plate Cells in 96-well Plate Transfect->Plate Add_Cmpd 1. Add Compound Dilutions Incubate 2h Plate->Add_Cmpd Add_Tracer 2. Add NanoBRET™ Tracer Equilibrate 2h Add_Cmpd->Add_Tracer Add_Substrate 3. Add Nano-Glo® Substrate Add_Tracer->Add_Substrate Read_Plate 4. Read Luminescence (460nm & 610nm) Add_Substrate->Read_Plate Calc_BRET 5. Calculate BRET Ratio Read_Plate->Calc_BRET Plot_Curve 6. Dose-Response Curve & IC50 Calculation Calc_BRET->Plot_Curve Output Cellular IC50 Values Plot_Curve->Output

Caption: Workflow for Cellular Target Engagement Assay.

Data Presentation: Comparative Potency

Table 2: Biochemical and Cellular IC50 Values for Key Kinase Hits

Kinase Target Assay Type Compound X IC50 (nM) Analog A (Sorafenib) IC50 (nM) Analog B (Selective Inhibitor) IC50 (nM)
VEGFR-2 Biochemical 15 10 12
VEGFR-2 Cellular 45 35 40
PDGFRβ Biochemical 250 25 >10,000
PDGFRβ Cellular 800 90 >10,000
c-KIT Biochemical 850 50 >10,000
c-KIT Cellular >2,500 150 >10,000
BRAF Biochemical >5,000 20 >10,000

| BRAF | Cellular | >10,000 | 75 | >10,000 |

Data is illustrative. A significant drop-off between biochemical and cellular potency can indicate poor permeability or high protein binding.

Tier 3 Profiling: Broad Panel Liability Screen

Beyond kinases, it is prudent to screen Compound X against a panel of other targets known for causing adverse drug reactions. This typically includes GPCRs, ion channels, and nuclear receptors.

Experimental Protocol: Broad Target Binding Panel (e.g., Radioligand Binding Assays)

This service is typically outsourced to a specialized CRO. The principle involves assessing the ability of Compound X to displace a known, high-affinity radioligand from a panel of receptors, channels, and transporters expressed in membrane preparations.

  • Assay Principle: Membrane preparations containing the target of interest are incubated with a specific radioligand and varying concentrations of the test compound.

  • Detection: The amount of bound radioligand is measured after separating the bound from the free ligand, typically by filtration.

  • Analysis: A significant (>50%) displacement of the radioligand at a high concentration (e.g., 10 µM) of Compound X flags a potential interaction that warrants further investigation.

Data Presentation: Liability Panel Hits

Table 3: Summary of Liability Screening at 10 µM

Target Target Class Compound X (% Displacement) Interpretation
hERG Ion Channel 8% Low risk of cardiac toxicity
5-HT₂₋ GPCR 55% Potential for CNS side effects; requires follow-up
Adrenergic α1 GPCR 12% Low risk
L-type Ca²⁺ Channel Ion Channel <5% Low risk

| ... (40+ other targets) | ... | <20% | No significant hits |

Synthesis and Interpretation

Based on our illustrative data, we can draw a comprehensive profile for Compound X:

  • Primary Activity: Compound X is a potent inhibitor of VEGFR-2, confirmed in both biochemical and cellular assays (IC50 = 15 nM and 45 nM, respectively). This validates our initial hypothesis.

  • Kinase Selectivity: Compared to the multi-kinase inhibitor Analog A, Compound X is significantly more selective. It shows moderate activity against PDGFRβ and weak activity against c-KIT, but is largely inactive against BRAF and other kinases. It is substantially more selective than Sorafenib but less selective than the idealized Analog B. The selectivity score (S-Score), a quantitative measure, can be calculated to formalize this comparison.

  • Liability Profile: The broad panel screen revealed a potential interaction with the serotonin receptor 5-HT₂₋. This is a critical finding that must be investigated further in functional assays to determine if Compound X is an agonist or antagonist at this receptor, and what the potential clinical implications might be. The low activity at the hERG channel is a positive sign for cardiac safety.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). Available at: [Link]

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. MDPI. Available at: [Link]

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing. Available at: [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. PubMed. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. National Institutes of Health (NIH). Available at: [Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. National Institutes of Health (NIH). Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]

  • Target-Specific Novel Molecules with their Recipe: Incorporating Synthesizability in the Design Process. ChemRxiv. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Europe PMC. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Thiophene/Carboxamide Inhibitors from MyriaScreen Library MIC (µg/mL). ResearchGate. Available at: [Link]

  • Comparative Profiling of Mouse and Human Microglial Small Extracellular Vesicles Reveals Conserved Core Functions with Distinct miRNA Signatures. MDPI. Available at: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. National Institutes of Health (NIH). Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]

  • Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. PubMed. Available at: [Link]

  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. National Institutes of Health (NIH). Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiophene carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] The inherent aromaticity and electronic properties of the thiophene ring, coupled with the versatility of substitutions on the carboxamide moiety, provide a rich molecular landscape for the design of novel cytotoxic agents.[1] This guide focuses on a comparative analysis of the cytotoxic profiles of analogs based on the lead compound "3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide." We will delve into the structure-activity relationships (SAR) gleaned from various research endeavors, compare their potencies against different cancer cell lines, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative oncology therapeutics.

The Thiophene Carboxamide Core: A Versatile Pharmacophore in Oncology

The thiophene ring system, a bioisostere of the benzene ring, offers unique electronic and steric properties that can enhance biological activity and modulate pharmacokinetic profiles.[1] When incorporated into a carboxamide framework, it provides a rigid backbone amenable to diverse chemical modifications. These modifications can significantly influence the compound's interaction with biological targets, leading to a range of anticancer mechanisms. Studies have shown that thiophene carboxamide derivatives can induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt cellular processes essential for tumor growth.[1][3]

Comparative Cytotoxicity of Thiophene Carboxamide Analogs

The cytotoxic potential of thiophene carboxamide analogs is profoundly influenced by the nature and position of substituents on both the thiophene ring and the N-phenyl ring. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected analogs from various studies, highlighting the impact of these structural modifications.

Compound IDThiophene Ring SubstitutionN-Phenyl Ring SubstitutionCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
Lead Compound 3-Bromo4-Methoxy----
Analog 1 (2b)Unspecified4-FluoroHep3B (Liver)5.46Tubulin Polymerization Inhibition[4][5]
Analog 2 (2e)Unspecified3,4,5-TrimethoxyHep3B (Liver)12.58Tubulin Polymerization Inhibition[4][5]
Analog 3Unspecified4-ChloroMCF-7 (Breast)PotentPTP1B Inhibition[6]
K562 (Leukemia)Potent[6]
HepG2 (Liver)Potent[6]
MDA-MB-231 (Breast)Potent[6]
Analog 4 (MB-D2)Bromine and imide/amide groupsUnspecifiedA375 (Melanoma)Highly CytotoxicCaspase 3/7 activation, mitochondrial depolarization[1][3]
HT-29 (Colon)Highly Cytotoxic[1][3]
MCF-7 (Breast)Highly Cytotoxic[1][3]
Analog 5 (JCI-20679)UnspecifiedUnspecifiedVariousIn vitro & in vivo antiproliferative effectsMitochondrial Complex I Inhibition[1][3]

Analysis of Structure-Activity Relationships (SAR):

The data presented above, though from disparate studies, allows for the inference of several key structure-activity relationships:

  • Substitution on the N-Phenyl Ring: The nature of the substituent on the N-phenyl ring plays a critical role in determining cytotoxic potency. For instance, the presence of a 4-chloro group (Analog 3) confers potent activity across a panel of cancer cell lines.[6] Similarly, a 4-fluoro substitution (Analog 1) results in a low micromolar IC50 value against Hep3B cells.[4][5] The trimethoxy substitution pattern (Analog 2), a hallmark of the potent tubulin inhibitor combretastatin A-4, also demonstrates significant cytotoxicity.[4][5]

  • Substitution on the Thiophene Ring: The presence of a bromine atom at the 3-position of the thiophene ring is a common feature in many active analogs, suggesting its importance for activity. Further functionalization with imide or amide groups, as seen in Analog 4 (MB-D2), leads to highly cytotoxic compounds.[1][3]

Unraveling the Mechanisms of Action

The cytotoxic effects of thiophene carboxamide analogs are mediated through diverse and targeted molecular mechanisms. Understanding these pathways is crucial for rational drug design and the development of effective therapeutic strategies.

Inhibition of Tubulin Polymerization

Several thiophene carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization.[4][7] These compounds, often designed as biomimetics of natural products like Combretastatin A-4, bind to the colchicine-binding site on β-tubulin.[4][5] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The trimethoxyphenyl moiety, as seen in Analog 2, is a key pharmacophore for this activity.[4][5]

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Cellular Consequences Thiophene_Carboxamide Thiophene Carboxamide Analog Tubulin_Dimers α/β-Tubulin Dimers Thiophene_Carboxamide->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited) G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by thiophene carboxamide analogs.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways.[8] Its overexpression has been implicated in cancer progression, making it an attractive therapeutic target.[9] Certain thiophene-2-carboxamide derivatives have been shown to act as PTP1B inhibitors.[1][6] By inhibiting PTP1B, these compounds can modulate downstream signaling cascades, ultimately leading to reduced cell proliferation and survival.

Disruption of Mitochondrial Function

The mitochondrion is a central hub for cellular metabolism and apoptosis. Some thiophene carboxamide analogs, such as JCI-20679, exert their cytotoxic effects by inhibiting mitochondrial complex I of the electron transport chain.[1][3] This inhibition leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[10] Furthermore, compounds like MB-D2 have been shown to induce mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[1][3]

Mitochondrial_Disruption_Pathway cluster_0 Mitochondrial Environment cluster_1 Cellular Consequences Thiophene_Carboxamide Thiophene Carboxamide Analog Complex_I Mitochondrial Complex I Thiophene_Carboxamide->Complex_I Inhibition MMP Mitochondrial Membrane Potential Thiophene_Carboxamide->MMP Depolarization ROS Increased ROS Production Complex_I->ROS ATP_depletion ATP Depletion Complex_I->ATP_depletion Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis

Caption: Mitochondrial disruption pathway induced by certain thiophene carboxamide analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of novel compounds is a cornerstone of anticancer drug discovery. The following provides a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a self-validating system for determining the cytotoxic effects of thiophene carboxamide analogs on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells of interest in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and count the cells using a hemocytometer or an automated cell counter.
  • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the thiophene carboxamide analog in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
  • Incubate the plate for an additional 4 hours at 37°C.[12] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

  • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

    Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold serves as a promising starting point for the development of novel anticancer agents. The available data clearly indicate that strategic modifications to both the thiophene and N-phenyl rings can lead to compounds with potent and selective cytotoxicity against a range of cancer cell lines. The diverse mechanisms of action, including tubulin polymerization inhibition, PTP1B inhibition, and mitochondrial disruption, underscore the versatility of this chemical class.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to establish more definitive structure-activity relationships. This will enable the optimization of potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies, including target engagement assays and in vivo efficacy studies in relevant animal models, will be crucial for advancing the most promising candidates towards clinical development. The continued exploration of the thiophene carboxamide scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

References

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(14), 11599. [Link]

  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502–1512. [Link]

  • Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. [Link]

  • Montaño-Samaniego, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1256321. [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Semantic Scholar. [Link]

  • Boca Scientific. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 848–856. [Link]

  • González-Alva, P., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

  • Czarzasta, K., et al. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 23(23), 15153. [Link]

  • MRC Mitochondrial Biology Unit. Pharmacology & toxicology involving complex I. [Link]

  • Liu, Y., et al. (2023). Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. Journal of Thoracic Disease, 15(12), 6565–6578. [Link]

  • Fayed, E. A. A., et al. (2021). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Egyptian Journal of Chemistry, 64(10), 5585-5594. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4277–4280. [Link]

  • Penrose, M. (2017). Inhibition of Complex I of the Electron Transport Chain by Rotenone. YouTube. [Link]

  • ResearchGate. Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

  • Sharma, S., et al. (2018). Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. Current Topics in Medicinal Chemistry, 18(22), 1913–1934. [Link]

  • Li, Y., et al. (2023). Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer. Cell Death & Disease, 14(4), 268. [Link]

  • Wolanin, P. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1958–1962. [Link]

Sources

A Comprehensive Guide to the Structure-Activity Relationship of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide and its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiophene carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides an in-depth analysis of a specific analog, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , and compares its potential anticancer properties with structurally related compounds. By dissecting the structure-activity relationships (SAR), we aim to provide a rational framework for the future design of more potent and selective therapeutic agents.

The Thiophene Carboxamide Scaffold: A Versatile Pharmacophore

Thiophene-containing compounds are integral to numerous clinically approved drugs and are actively explored in drug discovery programs.[2] The thiophene ring, a bioisostere of the benzene ring, offers unique electronic and steric properties that can enhance biological activity and improve pharmacokinetic profiles. When coupled with a carboxamide linker, the resulting scaffold provides a rigid framework that can be readily functionalized to probe interactions with various biological targets.[3]

Recent research has highlighted the potential of thiophene carboxamide derivatives as potent anticancer agents, with many acting as inhibitors of tubulin polymerization.[4][5] These compounds often mimic the binding of natural products like Combretastatin A-4 (CA-4) to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[5]

Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis

The biological activity of This compound can be rationalized by examining the contribution of its three key structural components: the 3-bromo-thiophene core, the N-(4-methoxyphenyl) substituent, and the carboxamide linker.

The 3-Bromo-Thiophene Core: A Key Interaction Hub

The substitution pattern on the thiophene ring is crucial for modulating the anticancer activity. The presence and position of substituents significantly influence the molecule's interaction with its biological target.

  • The Thiophene Ring: The aromaticity and electron-rich nature of the thiophene ring are thought to be critical for establishing key interactions within the binding pocket of target proteins, such as tubulin.[5] It can participate in π-π stacking and hydrophobic interactions.

  • The 3-Bromo Substituent: Halogen atoms, particularly bromine, can significantly impact a molecule's physicochemical properties and biological activity.

    • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electron density of the thiophene ring, potentially modulating its binding affinity.

    • Steric Effects and Halogen Bonding: The bromine atom at the 3-position can provide a crucial anchor point within the binding site through halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site. The position of the halogen is critical; for instance, studies on related heterocyclic scaffolds have shown that the position of a halogen substituent can dramatically alter activity.

The N-(4-methoxyphenyl) Substituent: Tuning Potency and Selectivity

The N-aryl substituent plays a pivotal role in defining the potency and selectivity of thiophene carboxamide derivatives.[6]

  • The Phenyl Ring: The phenyl ring itself provides a large hydrophobic surface that can engage in favorable interactions with the target protein.

  • The 4-Methoxy Group: The methoxy group at the para-position of the phenyl ring can have several effects:

    • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with the protein.

    • Electronic Effects: The electron-donating nature of the methoxy group can influence the electronic properties of the phenyl ring and, consequently, its binding characteristics.

    • Solubility and Metabolism: The methoxy group can also impact the compound's solubility and metabolic stability, which are critical for its overall druglike properties.

The Carboxamide Linker: A Rigidifying Element

The carboxamide linker is not merely a spacer but an essential structural element that contributes to the overall conformation and binding of the molecule.

  • Hydrogen Bonding: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, and are often involved in crucial interactions with the protein backbone.

  • Conformational Rigidity: The planar nature of the amide bond restricts the molecule's conformational flexibility, which can be entropically favorable for binding.

The following diagram illustrates the key pharmacophoric features of this compound based on the SAR analysis.

SAR_Analysis cluster_molecule This compound cluster_features Pharmacophoric Features cluster_contributions Contributions to Activity molecule molecule A 3-Bromo-Thiophene Core A_contrib Hydrophobic Interactions Halogen Bonding A->A_contrib Influences B Carboxamide Linker B_contrib Hydrogen Bonding Conformational Rigidity B->B_contrib Provides C N-(4-methoxyphenyl) Group C_contrib Hydrophobic Interactions Hydrogen Bonding Modulates Potency & Selectivity C->C_contrib Dictates MTT_Assay_Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding end End compound_treatment 2. Treat with test compounds cell_seeding->compound_treatment mtt_addition 3. Add MTT solution and incubate compound_treatment->mtt_addition formazan_solubilization 4. Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_measurement 5. Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis 6. Calculate IC50 values absorbance_measurement->data_analysis data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action: Tubulin Polymerization Assay

This cell-free assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and the test compound at various concentrations.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time (typically 60 minutes). The absorbance increases as tubulin polymerizes.

  • Data Analysis: Compare the polymerization curves of compound-treated samples to a vehicle control. An inhibition of the increase in absorbance indicates that the compound inhibits tubulin polymerization.

Signaling Pathway: Downstream Effects of Tubulin Inhibition

Inhibition of tubulin polymerization has profound effects on cellular signaling, ultimately leading to apoptosis. The following diagram illustrates the key downstream events following the disruption of microtubule dynamics by a thiophene carboxamide inhibitor.

Tubulin_Inhibition_Pathway inhibitor Thiophene Carboxamide Inhibitor tubulin β-Tubulin inhibitor->tubulin Binds to colchicine site mt_disruption Microtubule Destabilization tubulin->mt_disruption Inhibits polymerization spindle_defect Mitotic Spindle Disruption mt_disruption->spindle_defect g2m_arrest G2/M Phase Arrest spindle_defect->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Downstream signaling cascade initiated by tubulin polymerization inhibition.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. The SAR analysis presented in this guide, synthesized from studies on related analogs, suggests that the 3-bromo-thiophene core and the N-(4-methoxyphenyl) substituent are key determinants of its biological activity, likely through the inhibition of tubulin polymerization.

Future research should focus on:

  • Systematic modification of the N-aryl ring: Exploring a wider range of substituents to optimize potency and selectivity.

  • Exploration of different halogen substitutions at the 3-position: Investigating the effects of fluorine, chlorine, and iodine on activity.

  • Bioisosteric replacement of the thiophene ring: Evaluating other five-membered heterocycles to potentially improve drug-like properties.

  • In vivo evaluation: Testing the most promising analogs in animal models of cancer to assess their efficacy and pharmacokinetic profiles.

By leveraging the insights from this comparative guide, researchers can rationally design and synthesize the next generation of thiophene carboxamide-based anticancer drugs with improved therapeutic potential.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. (2020). European Journal of Medicinal Chemistry, 204, 112387. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2933. [Link]

  • Al-Ostath, A., Al-Tamari, M., Al-Shorbaji, F., Al-Sheikh, I., Al-Qirim, T., Shattat, G., & Zalloum, H. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1559. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). RASĀYAN Journal of Chemistry, 9(2), 245-253.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]

  • (PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2018). ResearchGate. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules, 28(13), 5103. [Link]

  • (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. [Link]

  • Versatile thiophene 2-carboxamide derivatives. (2023). ResearchGate. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (2023). Scientific Reports, 13(1), 18365. [Link]

Sources

Benchmarking 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide Against Leading Clinical Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the pursuit of novel small molecules with potent and selective mechanisms of action is paramount. This guide provides a comprehensive technical comparison of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , a promising thiophene carboxamide derivative, against established and emerging clinical candidates in key areas of cancer therapy: tubulin polymerization, and receptor tyrosine kinase (RTK) signaling pathways, specifically focusing on Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the mechanistic underpinnings, comparative efficacy, and experimental validation of these compounds. Our objective is to furnish a robust scientific framework for evaluating the potential of "this compound" as a future clinical candidate.

Introduction: The Therapeutic Landscape

The multifaceted nature of cancer necessitates a diverse arsenal of therapeutic agents. Three critical pillars of modern cancer therapy involve the disruption of cellular division by targeting tubulin, and the inhibition of tumor growth and angiogenesis by targeting key signaling pathways like FGFR and VEGFR.

  • Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[1] Agents that interfere with microtubule dynamics are potent anti-cancer drugs.[2][3]

  • FGFR Signaling: The Fibroblast Growth Factor Receptor family plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[4][5]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[6][7]

"this compound" has emerged as a compound of interest due to its structural similarity to Combretastatin A-4 (CA-4), a potent tubulin inhibitor.[2] This guide will dissect its potential by benchmarking it against clinical frontrunners in these three mechanistic classes.

Mechanism of Action: A Comparative Overview

A fundamental aspect of drug evaluation is understanding its precise molecular mechanism. Here, we compare the mode of action of our lead compound with established clinical agents.

Tubulin Inhibition: The Mitotic Disruptors

"this compound" is hypothesized to function as a tubulin polymerization inhibitor, similar to Combretastatin A-4.[2] These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

Clinical Comparators:

  • Paclitaxel (Taxol®): In contrast to inhibitors, Paclitaxel is a microtubule stabilizer. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly, leading to the formation of non-functional microtubule bundles, cell cycle arrest, and apoptosis.[3][8][9]

  • Vincristine (Oncovin®): As a vinca alkaloid, Vincristine is a microtubule destabilizer. It binds to tubulin dimers, inhibiting their assembly into microtubules and leading to the disassembly of pre-existing microtubules.[10][11][12]

  • Combretastatin A-4 Phosphate (CA4P): This prodrug of CA-4 is a potent inhibitor of tubulin polymerization that has been investigated in numerous clinical trials.[13][14][15]

cluster_0 Tubulin Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division This compound This compound This compound->Tubulin Dimers Inhibits Polymerization Vincristine Vincristine Vincristine->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Caption: Comparative mechanism of tubulin-targeting agents.

FGFR Inhibition: Halting Proliferation Signals

While the primary hypothesized mechanism for our lead compound is tubulin inhibition, the thiophene carboxamide scaffold has also been explored for activity against receptor tyrosine kinases. For a comprehensive evaluation, we will compare it to known FGFR inhibitors.

Clinical Comparators:

  • Regorafenib (Stivarga®): A multi-kinase inhibitor that targets several RTKs, including VEGFRs, FGFRs, and others, thereby inhibiting tumor angiogenesis, proliferation, and survival.[16][17][18]

VEGFR-2 Inhibition: Disrupting Tumor Angiogenesis

Inhibition of VEGFR-2 is a clinically validated strategy to block the blood supply to tumors.

Clinical Comparators:

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3, which blocks angiogenesis and tumor growth.[22][23][24]

  • Sunitinib (Sutent®): A multi-kinase inhibitor that targets VEGFRs, PDGFRs, and other kinases, leading to anti-angiogenic and anti-tumor effects.[25][26][27]

cluster_0 RTK Signaling Pathway cluster_1 Inhibitor Action Growth Factor (FGF/VEGF) Growth Factor (FGF/VEGF) Receptor (FGFR/VEGFR) Receptor (FGFR/VEGFR) Growth Factor (FGF/VEGF)->Receptor (FGFR/VEGFR) Downstream Signaling Downstream Signaling Receptor (FGFR/VEGFR)->Downstream Signaling Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling->Cell Proliferation & Angiogenesis RTK Inhibitors (Regorafenib, Lenvatinib, Axitinib, Sunitinib) RTK Inhibitors (Regorafenib, Lenvatinib, Axitinib, Sunitinib) RTK Inhibitors (Regorafenib, Lenvatinib, Axitinib, Sunitinib)->Receptor (FGFR/VEGFR) Inhibits Purified Tubulin Purified Tubulin Spectrophotometer (340nm, 37°C) Spectrophotometer (340nm, 37°C) Purified Tubulin->Spectrophotometer (340nm, 37°C) Test Compound Test Compound Test Compound->Spectrophotometer (340nm, 37°C) GTP GTP GTP->Spectrophotometer (340nm, 37°C) Polymerization Curve Polymerization Curve Spectrophotometer (340nm, 37°C)->Polymerization Curve IC50 Determination IC50 Determination Polymerization Curve->IC50 Determination

Caption: Workflow for in vitro tubulin polymerization assay.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

  • Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, colon, hepatocellular carcinoma) and a non-cancerous control cell line.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound and clinical comparators for a defined period (e.g., 72 hours). c. Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions. d. Measure absorbance (MTT) or luminescence (CellTiter-Glo®) to determine cell viability.

  • Data Analysis: Plot cell viability versus compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Kinase Inhibition Assay (e.g., LanthaScreen™ or ADP-Glo™)

Objective: To assess the inhibitory activity of the test compound against a panel of kinases, including FGFRs and VEGFR-2.

Methodology:

  • Reagents: Recombinant human kinases (FGFR1, FGFR2, FGFR3, VEGFR-2), appropriate substrates, ATP, test compounds, and a detection system (e.g., time-resolved fluorescence resonance energy transfer or luminescence-based).

  • Procedure: a. In a multi-well plate, combine the kinase, substrate, ATP, and test compound at various concentrations. b. Incubate to allow the kinase reaction to proceed. c. Add the detection reagents to stop the reaction and generate a signal proportional to kinase activity.

  • Data Analysis: Plot kinase activity versus compound concentration and determine the IC50 value for each kinase.

Conclusion and Future Directions

"this compound" and its analogs have demonstrated promising in vitro anti-cancer activity, with a hypothesized mechanism of action as tubulin polymerization inhibitors. [2]This positions the compound in a well-validated therapeutic space occupied by highly successful clinical agents like Paclitaxel and Vincristine. Furthermore, the versatility of the thiophene carboxamide scaffold suggests the potential for activity against other oncology targets, such as FGFR and VEGFR, which warrants further investigation.

The comparative framework and experimental protocols outlined in this guide provide a clear path for the comprehensive evaluation of "this compound." Future studies should focus on:

  • Head-to-head in vitro and in vivo studies against the clinical comparators mentioned to establish a clear efficacy and safety profile.

  • Detailed mechanism of action studies to confirm tubulin as the primary target and to explore potential off-target effects.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to assess the drug's absorption, distribution, metabolism, and excretion properties.

  • Lead optimization to improve potency, selectivity, and drug-like properties.

By systematically addressing these areas, the full therapeutic potential of "this compound" can be elucidated, paving the way for its potential advancement as a novel clinical candidate in the fight against cancer.

References

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals. [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). Clinical Medicine Insights: Oncology. [Link]

  • Combretastatin A4 Phosphate in Treating Patients With Advanced Anaplastic Thyroid Cancer. (2003). ClinicalTrials.gov. [Link]

  • Lenvatinib. (2023). StatPearls. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). Journal of Experimental & Clinical Cancer Research. [Link]

  • Vincristine. (2023). StatPearls. [Link]

  • Paclitaxel. (2023). StatPearls. [Link]

  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. (2020). Hematology & Oncology. [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? (2022). Cancers. [Link]

  • Regorafenib. (2020). National Cancer Institute. [Link]

  • Vincristine. Wikipedia. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • LENVIMA® (lenvatinib) Mechanism Of Action. LENVIMA HCP. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). Molecules. [Link]

  • What is the mechanism of Axitinib? (2024). Patsnap Synapse. [Link]

  • A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections. (2014). Cancer Chemotherapy and Pharmacology. [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). Clinical Cancer Research. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2023). Frontiers in Chemistry. [Link]

  • Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. (2023). JCO Precision Oncology. [Link]

  • What is the mechanism of Vincristine Sulfate? (2024). Patsnap Synapse. [Link]

  • Sunitinib. Wikipedia. [Link]

  • List of tubulin inhibitors in clinical developments or approved by FDA. ResearchGate. [Link]

  • INLYTA® (axitinib) Mechanism Of Action. INLYTA HCP. [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. (2024). PR Newswire. [Link]

  • What is the mechanism of Lenvatinib mesylate? (2024). Patsnap Synapse. [Link]

  • Phase I Clinical Trial of Weekly Combretastatin A4 Phosphate: Clinical and Pharmacokinetic Results. (2002). Journal of Clinical Oncology. [Link]

  • Promising Results of FGFR Inhibitors in Solid Tumors. (2023). Oncodaily. [Link]

  • Mechanism of Action. STIVARGA® (regorafenib) Global HCP Website. [Link]

  • Paclitaxel. Wikipedia. [Link]

  • Phase I Trial of Combretastatin A4 Phosphate (CA4P) in Combination with Bevacizumab in Patients with Advanced Cancer. (2008). Clinical Cancer Research. [Link]

  • Vincristine in Cancer Therapy: Mechanisms, Efficacy, and Future Perspectives. (2023). Molecules. [Link]

  • UCSF FGFR Gene Alteration Clinical Trials. UCSF Health. [Link]

  • Novel Tubulin-Targeting Therapies Make Headway. (2020). OncLive. [Link]

  • The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. (2023). Frontiers in Pharmacology. [Link]

  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. (2020). Journal of Clinical Oncology. [Link]

  • Sunitinib: the antiangiogenic effects and beyond. (2016). OncoTargets and Therapy. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules. [Link]

  • LENVIMA (lenvatinib) Label. U.S. Food and Drug Administration. [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). Journal of Chemical Information and Modeling. [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (2007). Cancer and Metastasis Reviews. [Link]

  • Axitinib: Indications, Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

  • Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. (2022). Expert Opinion on Investigational Drugs. [Link]

  • What is the mechanism of Regorafenib? (2024). Patsnap Synapse. [Link]

  • Some VEGFR-2 inhibitors currently approved or in clinical trials. ResearchGate. [Link]

  • Paclitaxel (Taxol). Cancer Research UK. [Link]

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2020). Molecules. [Link]

  • What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. [Link]

  • Pharmacology of Vincristine (Oncovin); Overview, Pharmacokinetics, Uses, Mechanism of action, Effect. (2023). YouTube. [Link]

Sources

A Comparative Guide to 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide and its Structural Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a continuous endeavor. The thiophene-2-carboxamide scaffold has emerged as a promising pharmacophore in this pursuit, with numerous derivatives exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides an in-depth comparative analysis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , a representative member of this class, and its key structural analogs. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to rationally design and evaluate next-generation thiophene-based anticancer agents.

The Thiophene-2-Carboxamide Scaffold: A Privileged Structure in Oncology

Thiophene-containing compounds are prevalent in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The thiophene-2-carboxamide core, in particular, has garnered significant attention as a scaffold for the development of potent anticancer agents.[3][4][5] Many of these compounds function as mimics of Combretastatin A-4 (CA-4), a natural product that inhibits tubulin polymerization, a critical process in cell division.[1] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

The general structure of N-phenylthiophene-2-carboxamide allows for systematic modifications at three key positions, enabling the fine-tuning of their biological activity:

  • The Thiophene Ring: Substitutions on this heterocyclic core can influence the molecule's electronic properties and its interaction with the target protein.

  • The Carboxamide Linker: This amide bond plays a crucial role in the molecule's conformation and hydrogen bonding capabilities.

  • The N-Phenyl Ring: Modifications to this aromatic ring can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity.

This guide will focus on dissecting the impact of these modifications, using this compound as our lead compound.

Structural Analog Comparison: Unraveling the Structure-Activity Relationship

While specific biological data for this compound is not extensively reported in publicly available literature, we can infer its potential activity and guide future research by analyzing the performance of its close structural analogs. The following sections will compare analogs based on systematic variations of the lead compound's structure.

The Significance of the 3-Bromo Substitution

The presence and position of a halogen atom on the thiophene ring can profoundly influence a compound's anticancer activity. Halogens, such as bromine, can act as a bioisosteric replacement for other groups, enhance binding affinity through halogen bonding, and modulate the molecule's pharmacokinetic properties.

Unfortunately, direct comparative studies of 3-bromo versus other 3-halo or unsubstituted N-(4-methoxyphenyl)thiophene-2-carboxamides are scarce. However, research on related thiophene derivatives provides valuable insights. For instance, a study on trisubstituted thiophene-3-carboxamide derivatives demonstrated that a 2-bromo substitution was a key feature in compounds exhibiting cytotoxic activity against various cancer cell lines, including colon (HCT-116), lung (A549), breast (MCF-7), and melanoma (SK-MEL-28).[6]

The Role of the N-(4-methoxyphenyl) Moiety

The N-phenyl ring and its substituents are critical determinants of the biological activity of thiophene-2-carboxamides. The 4-methoxyphenyl group, in particular, is a common feature in many biologically active compounds. The methoxy group can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding.

A study on thiophene carboxamide derivatives as CA-4 biomimetics provides compelling evidence for the importance of the N-phenyl substituent.[1] In this study, a series of 5-(4-fluorophenyl)-N-(substituted-phenyl)thiophene-2-carboxamides were synthesized and evaluated for their anticancer activity. The results, summarized in the table below, highlight how different substitution patterns on the N-phenyl ring impact cytotoxicity.

CompoundN-Phenyl SubstitutionIC50 (µM) against Hep3B Cells
2b 3,4,5-trimethoxyphenyl5.46
2d 3,5-dimethoxyphenyl8.85
2e 2,5-dimethoxy-4-chlorophenyl12.58
2a Unsubstituted Phenyl> 300
2c 4-tert-butylphenyl> 300

Data extracted from Al-Ostoot et al., Biomimetics, 2022.[1]

These results underscore the dramatic effect of methoxy substitutions on the N-phenyl ring. The presence of multiple methoxy groups, as seen in analogs 2b and 2d , leads to a significant increase in anticancer activity compared to the unsubstituted analog 2a . This suggests that the 4-methoxy group in our lead compound, this compound, likely contributes positively to its cytotoxic potential. The trimethoxyphenyl substitution in analog 2b mirrors the A-ring of CA-4, suggesting a similar binding mode to tubulin.

Proposed Mechanism of Action: Targeting Tubulin Polymerization

The structural similarity of many active thiophene-2-carboxamides to CA-4 strongly suggests that their primary mechanism of action is the inhibition of tubulin polymerization. These compounds are thought to bind to the colchicine-binding site on β-tubulin, thereby disrupting the formation of microtubules. This leads to a cascade of events, including cell cycle arrest at the G2/M phase and ultimately, apoptosis.

The following diagram illustrates the proposed signaling pathway:

cluster_0 Cellular Effects Thiophene-2-carboxamide Thiophene-2-carboxamide Tubulin Tubulin Thiophene-2-carboxamide->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed mechanism of action for thiophene-2-carboxamide anticancer agents.

Experimental Protocols for Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the anticancer activity of thiophene-2-carboxamide derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11] A fluorescence-based assay is a common and sensitive method.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing tubulin, GTP, and a fluorescence reporter.

  • Fluorescence microplate reader.

  • Test compounds (dissolved in an appropriate buffer).

  • Positive control (e.g., Nocodazole or Colchicine).

  • Negative control (buffer).

Procedure:

  • Reagent Preparation: Prepare the reagents according to the manufacturer's protocol. This typically involves resuspending the lyophilized tubulin and preparing a master mix containing the fluorescence reporter and GTP.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin master mix to each well to initiate the polymerization reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. The excitation and emission wavelengths will depend on the specific fluorescent reporter used (typically around 360 nm excitation and 420 nm emission).

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of tubulin polymerization is proportional to the increase in fluorescence. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the negative control. Determine the IC50 value for the inhibition of tubulin polymerization.

The following diagram outlines the general workflow for evaluating thiophene-2-carboxamide derivatives:

cluster_1 Experimental Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Purification & Characterization->In Vitro Cytotoxicity (MTT Assay) Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Cytotoxicity (MTT Assay)->Tubulin Polymerization Assay For active compounds SAR Analysis SAR Analysis In Vitro Cytotoxicity (MTT Assay)->SAR Analysis Tubulin Polymerization Assay->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: A typical workflow for the synthesis and evaluation of novel thiophene-2-carboxamide anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative analysis of its structural analogs strongly suggests that substitutions on both the thiophene and N-phenyl rings are critical for potent cytotoxic activity, likely through the inhibition of tubulin polymerization.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation of this compound: Obtaining experimental data for the lead compound is crucial to validate the hypotheses drawn from its analogs.

  • Systematic SAR Studies: A comprehensive investigation of various substitutions at the 3-position of the thiophene ring (e.g., other halogens, small alkyl groups) and on the N-phenyl ring (e.g., different positions and numbers of methoxy groups) will provide a more complete picture of the SAR.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro assays should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights and experimental frameworks provided in this guide, researchers can accelerate the discovery and development of novel and effective thiophene-2-carboxamide-based cancer therapeutics.

References

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 3048. [Link]

  • Mara, B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(14), 11599. [Link]

  • Seelam, N. V., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502-1512. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]

  • Tuszynski, J. A., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2381. [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 103983. [Link]

  • Gomha, S. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 433-446. [Link]

  • Hess, J. D., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology, 11(3), 449. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Pathania, S., et al. (2020). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 199, 112392. [Link]

  • Othman, D., et al. (2013). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 21(13), 3983-3993. [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1593-1603. [Link]

  • Said, M., & Elshihawy, H. A. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1277. [Link]

  • Singh, P., & Silakari, O. (2018). The Current Status of O-Heterocycles: A Synthetic and Medicinal Overview. ChemMedChem, 13(7), 637-660. [Link]

  • Dallemagne, P., et al. (2002). Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents. Bioorganic & Medicinal Chemistry, 10(6), 1917-1924. [Link]

  • Gulipalli, K. C., et al. (2017). Design, synthesis, in silico and in vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3536-3541. [Link]

  • Agarwal, M., et al. (2013). Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. Medicinal Chemistry Research, 22(8), 3845-3853. [Link]

  • Mishra, R., et al. (2016). Synthesis, properties and biological activity of thiophene: A review. Journal of Chemical and Pharmaceutical Research, 8(7), 779-786. [Link]

  • Perin, N., et al. (2015). Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. European Journal of Medicinal Chemistry, 96, 443-455. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (CAS No. 88791-39-3). As a halogenated thiophene derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, chemists, and laboratory personnel in drug development and chemical synthesis environments.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its acute toxicity, and skin and eye irritation potential.[1] As a brominated organic compound, it falls under specific regulatory categories for hazardous waste, necessitating its segregation from non-halogenated waste streams.[2][3]

The causality for this stringent segregation lies in the disposal process itself. Halogenated organic compounds can form dioxins and other persistent organic pollutants if incinerated improperly. Therefore, they are managed through high-temperature incineration under controlled conditions, a more costly and specialized process than that for non-halogenated solvents which can often be recycled or used in fuel blending.[3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard CodeDescriptionAuthoritative Source
Acute Toxicity (Oral)H302Harmful if swallowedBLDpharm[1]
Skin IrritationH315Causes skin irritationBLDpharm[1]
Eye IrritationH319Causes serious eye irritationBLDpharm[1]

Note: While a comprehensive toxicological profile for this specific compound is not publicly detailed, related thiophene derivatives are known to be potent biologically active molecules, warranting a cautious approach.[4][5]

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before handling the compound for any purpose, including disposal, the following controls must be in place. This creates a self-validating system of safety where risks identified in the assessment phase are actively mitigated.

Engineering Controls

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[6][7][8] This is the primary defense against inhalation of airborne particles or vapors. The laboratory should also be equipped with readily accessible eyewash stations and safety showers.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Causality
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents skin contact and irritation (H315). Always check glove compatibility with any solvents used.[7]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation (H319).[9][10]
Body Protection A buttoned lab coat.Protects personal clothing from contamination.[7]
Respiratory Not required if handled exclusively in a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.

Step-by-Step Disposal Procedures

Disposal is not a single action but a workflow that begins with the initial handling of the chemical. Adherence to this workflow is critical for safety and regulatory compliance.

Workflow for Waste Segregation and Disposal

G cluster_0 Categorize Waste Stream cluster_1 Segregation Decision cluster_2 Final Disposition start Waste Generation Point q1 Is the waste the pure, unused solid compound? start->q1 q2 Is the waste contaminated labware (e.g., weigh boats, gloves)? start->q2 q3 Is the waste a solution or liquid residue? start->q3 out1 Container A: "Hazardous Waste - Solid Halogenated Organic" q1->out1 Yes q2->out1 Yes q4 Does the solvent contain halogens (e.g., DCM, Chloroform)? q3->q4 Yes final Store sealed containers in designated Satellite Accumulation Area. Contact Environmental Health & Safety (EHS) for pickup. out1->final out2 Container B: "Hazardous Waste - Halogenated Organic Solvents" out2->final out3 Container C: "Hazardous Waste - Non-Halogenated Organic Solvents" out3->final q4->out2 Yes q4->out3 No caption Disposal Decision Workflow for this compound

Caption: Disposal Decision Workflow

Protocol 1: Collection of Solid Waste

This stream includes the pure, unused compound, and any labware (gloves, weigh paper, pipette tips) grossly contaminated with the solid.

  • Designate a Container: Use a clearly labeled, sealable container, such as a wide-mouth glass jar or a polyethylene bucket.

  • Labeling: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").[3][11]

  • Waste Addition: Carefully place the solid waste into the designated container, minimizing the generation of dust.[7]

  • Sealing: Keep the container sealed at all times, except when adding waste.[3][11] This is a critical step to prevent the release of vapors and to ensure the container is spill-proof.

Protocol 2: Collection of Liquid Waste

This stream includes solutions containing the compound or rinsates from cleaning contaminated glassware.

  • Segregation is Key: The primary decision is whether the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethyl acetate, hexanes). NEVER mix these two waste streams.[3][11]

  • Designate Containers: Use separate, appropriate solvent waste containers (typically 5-gallon safety cans provided by your institution's Environmental Health & Safety department) for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."[3]

  • Labeling: Ensure both containers are clearly labeled with their respective waste category and a running list of their contents.

  • Waste Addition: Add the liquid waste to the correct container.

  • Sealing: Ensure the container's lid is securely closed immediately after adding waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call your institution's emergency number.

  • Don PPE: For small spills within a fume hood, don the appropriate PPE as listed in Table 2.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collection: Carefully sweep or wipe up the absorbed material, working from the outside in to minimize spreading.

  • Dispose: Place all contaminated absorbent materials and cleaning supplies into the designated solid hazardous waste container (Protocol 1).

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the wipes as solid hazardous waste.

Final Disposal Logistics

All generated waste must be disposed of through your institution's certified hazardous waste management program.

  • Storage: Store the sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area.

  • Contact EHS: Schedule a pickup with your Environmental Health & Safety (EHS) or equivalent department. Do not attempt to dispose of this chemical via standard trash or down the drain.[3][7]

  • Documentation: Complete any required waste manifests or pickup forms provided by your institution.

By adhering to this comprehensive guide, you build a framework of safety and compliance, ensuring that the valuable work of research and development does not come at the cost of personal or environmental health.

References

  • 3-bromothiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 4-bromo-3-methoxythiophene-2-carboxylate. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 2-Bromothiophene. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). EFSA. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace. Retrieved from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, October 15). ResearchGate. Retrieved from [Link]

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? (2020, June 22). ResearchGate. Retrieved from [Link]

  • Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022, July 16). Semantic Scholar. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). Utah State University Office of Research Environmental Health and Safety. Retrieved from [Link]

  • 3-thenyl bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3-Bromo-4-methoxybiphenyl. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (n.d.). MDPI. Retrieved from [Link]

  • Thiophene, 2-bromo- (CAS 1003-09-4). (n.d.). Kemiatech. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). National Institutes of Health. Retrieved from [Link]

  • N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the paramount importance of a safe laboratory environment cannot be overstated. This guide provides essential, immediate safety and logistical information for handling 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols based on the known hazards of its structural analogs, including thiophene, brominated aromatic compounds, and carboxamides, to ensure best practices in laboratory safety.

The toxicological properties of this compound have not been exhaustively studied. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess hazards similar to other chemicals in its class. These potential hazards include irritation to the skin, eyes, and respiratory system, and possible harm if ingested or inhaled.[1][2][3]

Core Safety Directives: A Multi-Layered Approach

A comprehensive safety strategy relies on a combination of engineering controls, personal protective equipment, and stringent operational protocols. The following sections detail the essential components of this strategy.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All handling of this compound, especially when in powdered form or when aerosols may be generated, must be conducted in a properly functioning chemical fume hood.[4][5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of any potential vapors or dust.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the compound is handled.[2][5]

Personal Protective Equipment (PPE): Essential Individual Protection

A multi-layered approach to personal protection is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Glove suitability should be confirmed for the specific solvents being used.[1][7]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[1][7][8]
Body Protection A lab coat or chemical-resistant apronTo protect street clothing and prevent skin exposure.[1][7]
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filterRecommended when handling the compound as a powder or if aerosols may be generated, especially outside of a fume hood.[1][7][8]

Below is a workflow diagram for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Specification start Start: Handling this compound is_powder Is the compound a powder or can aerosols be generated? start->is_powder in_fume_hood Working in a certified chemical fume hood? is_powder->in_fume_hood Yes respirator Add NIOSH-approved respirator is_powder->respirator No base_ppe Standard PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves in_fume_hood->base_ppe Yes in_fume_hood->respirator No end Proceed with experiment base_ppe->end respirator->base_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans: Ensuring Safety from Start to Finish

Handling and Storage Protocols
  • Avoid Contact: Avoid all personal contact with the compound, including inhalation of dust or vapors.[1][2] Do not allow clothing wet with the material to stay in contact with skin.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][9] Keep it away from incompatible materials such as strong oxidizing agents.[4]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2][10] Avoid generating dust.[10]

  • For a liquid spill, absorb with an inert material and place in a labeled disposal container.[8]

  • Clean the spill area thoroughly.

Waste Disposal: A Critical Final Step

As a brominated organic compound, this compound is classified as a halogenated organic waste.[11]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][12] This is crucial as the disposal methods and costs differ significantly.[12]

  • Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[12][13] Containers should be kept tightly closed except when adding waste.[12]

  • Disposal Method: The standard procedure for disposing of halogenated organic waste is through incineration at a licensed hazardous waste facility.[11] This high-temperature process is necessary to prevent the formation of toxic byproducts like dioxins and furans.[14] Never dispose of this compound down the drain.[12]

Health Hazard Information

While specific data is unavailable for this compound, related chemicals suggest the following potential health effects:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory system.[2][3] Ingestion may be harmful.[1][2]

  • Chronic Effects: Prolonged or repeated exposure to some brominated compounds may have adverse health effects.[15][16] Some organobromine compounds have been linked to effects on the thyroid gland.[17]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • Fisher Scientific. (2025). 3-Bromothiophene.
  • Cole-Parmer. (2005). Methyl 4-bromo-3-methoxythiophene-2-carboxylate, 97%.
  • Liverpool University Press. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment.
  • Bucknell University. (2016).
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Fisher Scientific. (2024). 2-Bromo-1-(2-thienyl)-1-ethanone.
  • PMC. (n.d.). Risks to human and animal health from the presence of bromide in food and feed.
  • Fisher Scientific. (2025). Thiophene.
  • BenchChem. (2025). Navigating the Safe Handling of Pyreno(1,2-b)
  • CymitQuimica. (2024). Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate.
  • Cornell EHS. (n.d.). Organic Solvents.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Oreate AI Blog. (2026).
  • Sigma-Aldrich. (2024). Thiophene.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. (2009). 4-Bromo-3-methylbenzenesulfonamide.
  • Sigma-Aldrich. (2024). 4'-Bromoacetophenone.
  • ResearchGate. (2025).
  • EPA NEPIS. (n.d.).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • BroadPharm. (2018). BP-30026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.